(1-Benzylpiperidin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-benzylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXYNZFTVPXBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439246 | |
| Record name | (1-benzyl-3-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85387-44-6 | |
| Record name | 1-(Phenylmethyl)-3-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85387-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-benzyl-3-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzylpiperidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-Benzylpiperidin-3-yl)methanol: A Core Intermediate in Neurodegenerative Disease Research
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction
(1-Benzylpiperidin-3-yl)methanol, a key heterocyclic building block, has emerged as a critical intermediate in the synthesis of pharmacologically active compounds, particularly those targeting neurodegenerative disorders such as Alzheimer's disease. Its structure, which combines a piperidine ring, a flexible benzyl group, and a reactive primary alcohol, provides a versatile scaffold for the development of novel therapeutics. This guide offers an in-depth analysis of the fundamental properties, synthesis, and applications of this compound, providing researchers with the technical insights necessary for its effective utilization in drug discovery programs.
The N-benzyl group is a prevalent structural motif in medicinal chemistry, often engaging in crucial cation-π interactions with target proteins, while the piperidine ring offers a three-dimensional framework that can be tailored to enhance efficacy, selectivity, and pharmacokinetic profiles. The hydroxymethyl group at the 3-position serves as a versatile handle for further chemical modifications, enabling the creation of diverse compound libraries.
Physicochemical and Basic Properties
This compound is an organic compound with the molecular formula C₁₃H₁₉NO.[1] While detailed experimental data for some physical properties are not widely published, its basic characteristics can be summarized as follows:
| Property | Value/Description | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 85387-44-6 | [1] |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| Appearance | Off-white solid | Inferred from safety data of related compounds |
| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [1][2] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the N-alkylation of piperidin-3-ylmethanol with a benzyl halide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon.
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-Benzylation of Piperidin-3-ylmethanol
This protocol is a representative procedure for the N-benzylation of piperidine derivatives and can be adapted for the synthesis of this compound.
Materials:
-
Piperidin-3-ylmethanol (1.0 eq)
-
Benzyl chloride or Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add piperidin-3-ylmethanol (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
While stirring at room temperature, add benzyl chloride (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.[3]
Spectroscopic Characterization
Expected ¹H NMR Spectral Data:
-
Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm.
-
Benzylic Protons (-CH₂-Ph): A singlet around δ 3.5 ppm.
-
Hydroxymethyl Protons (-CH₂-OH): A doublet around δ 3.4-3.6 ppm.
-
Piperidine Ring Protons: A complex series of multiplets between δ 1.2-3.0 ppm.
Expected ¹³C NMR Spectral Data:
-
Aromatic Carbons: Signals between δ 127-140 ppm.
-
Benzylic Carbon (-CH₂-Ph): A signal around δ 63 ppm.
-
Hydroxymethyl Carbon (-CH₂-OH): A signal around δ 66 ppm.
-
Piperidine Ring Carbons: Signals in the range of δ 24-60 ppm.
Expected Mass Spectrometry Data:
-
[M+H]⁺: The protonated molecule would be expected at m/z 206.15.[4]
Applications in Drug Discovery
The primary and most well-documented application of this compound is as a precursor in the synthesis of multi-target-directed ligands for Alzheimer's disease.[1][5]
Role in the Synthesis of N-Alkylpiperidine Carbamates
This compound is a key starting material for the synthesis of a series of N-alkylpiperidine carbamates.[6] These compounds are designed to act as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are established targets in Alzheimer's therapy.[7]
The synthetic utility of this compound in this context is demonstrated in the work by Košak et al., where it is used to create derivatives that are evaluated for their potential to modulate key pathological pathways in Alzheimer's disease.[5]
Caption: Synthetic pathway from this compound to potential anti-Alzheimer's agents.
Safety and Handling
Based on safety data for structurally related compounds, this compound should be handled with care in a laboratory setting.
-
General Hazards: May cause skin, eye, and respiratory tract irritation.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry, with a demonstrated role in the development of novel therapeutics for Alzheimer's disease. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for creating diverse molecular architectures. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this important building block in their drug discovery endeavors. Further investigation into its physical and spectroscopic properties will undoubtedly enhance its utility in the scientific community.
References
- 1. rsc.org [rsc.org]
- 2. bldpharm.com [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to (1-Benzylpiperidin-3-yl)methanol for Advanced Drug Discovery
This document provides an in-depth technical guide on (1-Benzylpiperidin-3-yl)methanol (CAS Number: 85387-44-6), a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique structural features, combining a benzyl-protected piperidine core with a reactive hydroxymethyl group, position it as a valuable intermediate in the synthesis of complex molecules targeting significant therapeutic areas, most notably neurodegenerative disorders such as Alzheimer's disease.[1][2][3] This guide will elucidate its chemical properties, plausible synthetic routes, analytical characterization, safety protocols, and its strategic application in medicinal chemistry, providing a comprehensive resource for its effective utilization in the laboratory.
Core Molecular Attributes and Physicochemical Profile
This compound is a substituted piperidine derivative. The N-benzyl group serves as a common protecting group for the piperidine nitrogen, enhancing its stability and modulating its reactivity during synthetic transformations. The hydroxymethyl substituent at the 3-position provides a versatile handle for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 85387-44-6 | [4] |
| Molecular Formula | C₁₃H₁₉NO | [5] |
| Molecular Weight | 205.30 g/mol | [3][5] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General chemical knowledge |
| Purity (typical) | ≥95% | [4] |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
Strategic Synthesis: Pathways to a Key Intermediate
Pathway A: Reductive Amination and N-Benzylation
A common and efficient route to N-benzylpiperidines involves the direct benzylation of the parent piperidine. This can be followed by the reduction of a suitable functional group at the 3-position.
Caption: N-Benzylation of 3-Piperidinemethanol.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 3-piperidinemethanol (1.0 eq.) in acetonitrile, add a suitable base such as potassium carbonate (2.0 eq.).
-
Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.
Pathway B: Reduction of a Carboxylic Acid Derivative
An alternative approach involves the synthesis of the N-benzylated piperidine ring with a carboxylic acid or ester at the 3-position, followed by reduction to the primary alcohol.
Caption: Reduction of 1-Benzylpiperidine-3-carboxylic acid.
Experimental Protocol (Proposed):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve 1-benzylpiperidine-3-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Carefully add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) (typically 1.5-2.0 eq.), to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quenching: Cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄).
-
Workup: Filter the resulting precipitate and wash with THF or ethyl acetate. Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography to afford the target compound.
Analytical Characterization: Ensuring Purity and Identity
Thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following spectroscopic data are predicted based on the analysis of closely related N-benzylpiperidine structures.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 3.50 (s, 2H, Ar-CH₂-N), 3.45 (d, 2H, -CH₂OH), 2.90-2.70 (m, 2H, piperidine CH₂-N), 2.00-1.80 (m, 2H, piperidine CH₂), 1.70-1.40 (m, 3H, piperidine CH and CH₂), ~2.5 (br s, 1H, -OH). |
| ¹³C NMR | δ (ppm): ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~67 (-CH₂OH), ~63 (Ar-CH₂-N), ~60 (piperidine CH-N), ~54 (piperidine CH₂-N), ~40 (piperidine CH), ~28 (piperidine CH₂), ~25 (piperidine CH₂). |
| FT-IR | ν (cm⁻¹): 3400-3300 (br, O-H stretch), 3050-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1600, 1490, 1450 (Ar C=C stretch), 1100-1000 (C-O stretch). |
| Mass Spec (ESI+) | m/z: 206.15 [M+H]⁺. |
Safety and Handling: A Researcher's Responsibility
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Generic safety data for similar piperidine derivatives. A specific SDS should be consulted.[6]
Handling and Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Applications in Drug Discovery: A Focus on Alzheimer's Disease
The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous centrally active pharmaceuticals. This compound serves as a key starting material for the synthesis of compounds with potential therapeutic applications, particularly in the realm of neurodegenerative diseases.[7][8][9][10][11]
The primary application of this compound is as an intermediate in the synthesis of novel cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[1][2][3] The hydroxymethyl group can be readily converted into other functionalities, such as carbamates, esters, or ethers, to generate libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Drug discovery workflow utilizing this compound.
The rationale behind its use in Alzheimer's drug discovery lies in the fact that the N-benzylpiperidine moiety can mimic the binding of acetylcholine, the natural substrate for acetylcholinesterase (AChE). By functionalizing the hydroxymethyl group, researchers can introduce various pharmacophores that interact with different regions of the enzyme's active site, leading to potent and selective inhibition.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its straightforward, albeit not formally published, synthesis and versatile reactivity make it an attractive building block for the creation of novel therapeutic agents. The information provided in this technical guide is intended to empower researchers to confidently and safely incorporate this valuable compound into their synthetic endeavors, particularly in the ongoing search for effective treatments for Alzheimer's disease and other neurological disorders.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 85387-44-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 85387-44-6|this compound|BLD Pharm [bldpharm.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (1-Benzylpiperidin-3-yl)methanol
Introduction
(1-Benzylpiperidin-3-yl)methanol is a heterocyclic organic compound featuring a piperidine core. This structure is of significant interest in medicinal chemistry and drug development due to its role as a versatile synthetic intermediate.[1][2] The piperidine ring is a common scaffold in a wide array of pharmaceuticals, and the benzyl and hydroxymethyl substituents on this particular molecule offer key reactive sites for building more complex, biologically active compounds. Notably, it serves as a precursor for molecules investigated in the context of neurodegenerative diseases like Alzheimer's.[1][3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, grounded in authoritative data to support advanced research and development.
Molecular Structure and Physicochemical Properties
The structural integrity and properties of a molecule are foundational to its function and application in synthesis. This compound consists of a central piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. A benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom (position 1), and a hydroxymethyl group (-CH₂OH) is attached to the carbon at position 3.
Key Structural Features:
-
Piperidine Core: A flexible, saturated ring that can adopt various chair and boat conformations, influencing how the molecule interacts with biological targets.
-
N-Benzyl Group: Provides steric bulk and lipophilicity. The nitrogen atom acts as a key site for further functionalization.
-
Hydroxymethyl Group: A primary alcohol that serves as a versatile handle for chemical modifications such as oxidation to an aldehyde or carboxylic acid, or esterification to create prodrugs.[2]
The molecular formula for this compound is C₁₃H₁₉NO.[1][3]
Visualization of Molecular Structure
Caption: 2D structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The data below has been consolidated from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO | [1][3][4] |
| Molecular Weight | 205.30 g/mol | [1][3][4] |
| IUPAC Name | This compound | |
| CAS Number | 85387-44-6 | [3][5] |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)CO | [6] |
| InChIKey | GEXYNZFTVPXBBB-UHFFFAOYSA-N | [6] |
| Monoisotopic Mass | 205.14667 Da | [6] |
| Storage Conditions | Sealed in dry, 2-8°C | [5] |
Synthesis and Characterization
The synthesis of piperidine derivatives is a well-established field in organic chemistry. A common and effective method involves the reduction of a corresponding ester precursor.
Generalized Synthesis Workflow
A reliable synthetic route to this compound often starts from a commercially available piperidine-3-carboxylic acid derivative. The workflow involves N-benzylation followed by the reduction of the carboxylic acid or its ester.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Reduction of N-Benzylpiperidine-3-carboxylate
This protocol is a representative example based on standard organic chemistry transformations for reducing an ester to a primary alcohol.[7][8]
Objective: To synthesize this compound via the reduction of a suitable ester precursor like methyl 1-benzylpiperidine-3-carboxylate.
Materials:
-
Methyl 1-benzylpiperidine-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Causality: This initial cooling is crucial to control the highly exothermic reaction between LiAlH₄ and the ester, preventing side reactions and ensuring safety.
-
-
Addition of Ester: Dissolve methyl 1-benzylpiperidine-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Self-Validation: A successful quench is indicated by the formation of a white, granular precipitate that is easily filterable, leaving a clear solution.
-
-
Workup: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Extraction: Combine the filtrate and washes, and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield this compound as the final product.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by showing characteristic chemical shifts and coupling constants for the protons and carbons in the benzyl and piperidine moieties.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) will confirm the molecular weight, typically showing a prominent [M+H]⁺ peak at m/z 206.3.[2]
-
Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹) and peaks corresponding to C-H and C-N bonds.
Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block. Its value lies in providing a pre-formed piperidine scaffold that can be elaborated into more complex target molecules.
-
Alzheimer's Disease Research: The compound is a documented intermediate in the synthesis of N-alkylpiperidine carbamates, which have been investigated as potential agents for treating Alzheimer's disease.[1][3]
-
Scaffold for Diverse Targets: The piperidine ring is a privileged structure in medicinal chemistry, found in drugs targeting the central nervous system (CNS), cancer, and pain pathways.[2] The benzyl group can be retained for its hydrophobic interactions or removed via catalytic hydrogenation to provide a secondary amine for further derivatization.
-
Prodrug Development: The primary alcohol group is an ideal attachment point for creating ester prodrugs, which can enhance properties like oral bioavailability or lead to sustained-release formulations.[2]
Conclusion
This compound is a foundational chemical intermediate with significant utility for researchers in synthetic and medicinal chemistry. Its well-defined molecular structure, characterized by a molecular weight of 205.30 g/mol , offers distinct reactive sites for the construction of novel compounds. The synthetic protocols for its preparation are robust and rely on standard, well-understood chemical transformations. As a versatile building block, particularly in the development of CNS-active agents and other complex therapeutics, a thorough understanding of its properties and synthesis is essential for advancing drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (3-Benzylpiperidin-3-yl)methanol | C13H19NO | CID 19696500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 85387-44-6|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the (1-Benzylpiperidin-3-yl)methanol Scaffold
An In-Depth Technical Guide to the Chemical Synthesis of (1-Benzylpiperidin-3-yl)methanol
This compound, a key organic compound with the molecular formula C₁₃H₁₉NO, represents a pivotal structural motif in modern medicinal chemistry.[1] Its piperidine core, substituted with both a benzyl group at the nitrogen and a hydroxymethyl group at the 3-position, provides a versatile three-dimensional framework. This structure is instrumental in drug discovery, offering a scaffold that can be finely tuned to optimize efficacy, stereochemistry, and pharmacokinetic properties.[2] Notably, this compound serves as a crucial pharmaceutical intermediate in the synthesis of more complex molecules, including potential therapeutic agents for Alzheimer's disease.[3][4] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process identifies key bonds that can be disconnected to reveal simpler, commercially available, or easily synthesized precursors.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals three primary and logical synthetic pathways:
-
Route A: Reduction of a carbonyl group at the 3-position, such as a carboxylic acid or ester.
-
Route B: N-alkylation of a pre-formed 3-(hydroxymethyl)piperidine ring.
-
Route C: Construction of the piperidine ring from a pyridine precursor.
Synthetic Strategy I: Reduction of Piperidine-3-Carboxylate Derivatives
This is a robust and widely employed method that leverages the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to convert an ester or carboxylic acid functional group directly to a primary alcohol.
Causality and Experimental Choices
The choice of LiAlH₄ is critical. Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters or carboxylic acids.[5] LiAlH₄ is a potent source of hydride ions (H⁻) that readily attack the electrophilic carbonyl carbon. The reaction must be conducted under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.[5] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are ideal as they are inert to the reagent and effectively solubilize the reactants.
The mechanism involves several key stages:
-
Acid-Base Reaction (for Carboxylic Acids): The first equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[6][7]
-
Nucleophilic Acyl Substitution: A hydride ion from AlH₃ (or another LiAlH₄ molecule) attacks the carbonyl carbon of the ester or carboxylate salt, forming a tetrahedral intermediate.[6]
-
Intermediate Collapse: This intermediate collapses, eliminating an alkoxy group (for esters) or an O-Al species to form an aldehyde.
-
Second Reduction: The resulting aldehyde is highly reactive towards LiAlH₄ and is immediately reduced to the corresponding alkoxide. It is impossible to isolate the aldehyde intermediate in this reaction.[5]
-
Aqueous Workup: A careful, staged quench with water and/or dilute acid is performed to neutralize any excess LiAlH₄ and protonate the resulting aluminum alkoxide complex to liberate the final primary alcohol product.[7]
Caption: Workflow for the reduction of a carboxylate ester precursor.
Experimental Protocol: Reduction of Ethyl 1-benzylpiperidine-3-carboxylate
This protocol is a representative example for the synthesis of benzylpiperidine derivatives via LiAlH₄ reduction.[8]
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (1.5 equivalents) suspended in anhydrous tetrahydrofuran (THF).
-
Addition: A solution of ethyl 1-benzylpiperidine-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench: The reaction is carefully cooled back to 0 °C. The excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). Extreme caution is required during this step due to vigorous hydrogen gas evolution.
-
Isolation: The resulting granular precipitate (aluminum salts) is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by column chromatography on silica gel.
Synthetic Strategy II: N-Alkylation of (Piperidin-3-yl)methanol
This approach builds the target molecule by forming the key C-N bond via a nucleophilic substitution reaction. It is often a straightforward and high-yielding method if the starting piperidine is readily available.
Causality and Experimental Choices
This synthesis is a classic example of N-alkylation. The secondary amine of (piperidin-3-yl)methanol acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (typically benzyl bromide or benzyl chloride).
-
Choice of Base: A base is required to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction.[9] Without a base, the acid would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[9] K₂CO₃ is often preferred for its low cost and ease of removal.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically used as they effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[9]
-
Controlling Over-alkylation: A potential side reaction is the formation of a quaternary ammonium salt if the product, a tertiary amine, reacts with a second molecule of benzyl bromide. This can often be minimized by using the piperidine starting material in slight excess or by adding the benzyl halide slowly to the reaction mixture.[9]
Caption: Workflow for the N-alkylation of a piperidine precursor.
Experimental Protocol: N-Benzylation of 3-Piperidinemethanol
-
Setup: To a round-bottom flask containing a stirred solution of (piperidin-3-yl)methanol (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0-3.0 equivalents).
-
Addition: Add benzyl bromide (1.0-1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until completion, as monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate or dichloromethane.
-
Isolation: The aqueous layer is extracted several times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated to give the crude product, which can be purified by silica gel chromatography if required.
Synthetic Strategy III: Reduction of an N-Benzyl-3-hydroxypyridinium Salt
This elegant strategy constructs the saturated piperidine ring from an aromatic pyridine precursor. This can be particularly advantageous if substituted pyridines are more accessible or cost-effective than the corresponding piperidines.
Causality and Experimental Choices
This two-step process first involves the N-alkylation of 3-hydroxypyridine with a benzyl halide to form a quaternary N-benzyl-3-hydroxypyridinium salt.[10] This step is crucial as the resulting positive charge on the nitrogen atom activates the aromatic ring, making it susceptible to reduction by hydride reagents.
The second step is the reduction of the pyridinium salt. Sodium borohydride (NaBH₄) is often sufficient for this transformation, offering a milder and safer alternative to LiAlH₄.[10] The reduction proceeds via hydride addition to the activated pyridine ring, leading to a dihydropyridine intermediate, which is then further reduced to the fully saturated piperidine ring. The choice of solvent is typically a protic solvent like methanol or ethanol.[10]
Experimental Protocol: Synthesis from 3-Hydroxypyridine
This process is adapted from patent literature describing the synthesis of N-benzyl-3-hydroxy piperidine.[10]
Step 1: Formation of 1-Benzyl-3-hydroxypyridinium Halide
-
Reaction: 3-Hydroxypyridine (1.0 equivalent) is reacted with benzyl chloride or benzyl bromide (1.0-1.1 equivalents) in a suitable solvent such as toluene or acetonitrile.[10]
-
Conditions: The mixture is heated (e.g., 40-60 °C) for several hours. The pyridinium salt product often precipitates from the solution upon cooling.
-
Isolation: The solid product is collected by filtration, washed with a non-polar solvent (like hexane or ether) to remove unreacted starting materials, and dried.
Step 2: Reduction to N-Benzyl-3-hydroxy Piperidine
-
Setup: The 1-benzyl-3-hydroxypyridinium salt is dissolved or suspended in a solvent such as methanol.[10]
-
Reduction: Sodium borohydride (NaBH₄) (typically 1.5-2.0 equivalents) is added portion-wise to the mixture, controlling the temperature with an ice bath as the reaction can be exothermic.[10]
-
Reaction: The reaction is stirred at room temperature until the reduction is complete.
-
Workup & Isolation: The solvent is removed under reduced pressure. The residue is treated with water and extracted with an organic solvent. The organic extracts are combined, dried, and concentrated to yield the final product. Note that the final product in this specific sequence is N-benzyl-3-hydroxypyridine, which would then require reduction of the hydroxyl group to a methyl group if the exact target molecule was desired, or more commonly, this route produces the regioisomer N-benzyl-3-hydroxypiperidine, not the target this compound. For the precise target, one would start with a pyridine-3-carboxaldehyde or similar precursor, execute the N-benzylation and reduction sequence. However, the principle of pyridinium salt reduction remains a valid and powerful strategy in piperidine synthesis.
Data Summary: Comparison of Synthetic Routes
| Parameter | Route A: Carboxylate Reduction | Route B: N-Alkylation | Route C: Pyridine Reduction |
| Key Reagents | LiAlH₄, Anhydrous THF | Benzyl Bromide, K₂CO₃, MeCN | Benzyl Chloride, NaBH₄, Methanol |
| Starting Materials | 1-Benzylpiperidine-3-carboxylate | (Piperidin-3-yl)methanol | 3-Hydroxypyridine (or derivative) |
| Key Advantages | Reliable, powerful reduction. | Often high-yielding, simple procedure. | Builds the piperidine ring, good for precursor availability. |
| Key Challenges | Requires strict anhydrous conditions; hazardous reagent (LiAlH₄). | Potential for over-alkylation; availability of piperidine starter. | Multi-step process; potential for regioisomer formation. |
| Safety Concerns | Violent reaction with water; pyrophoric reagent. | Benzyl halides are lachrymators. | Hydrogen evolution during reduction. |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct and reliable chemical pathways. The optimal choice of route depends on factors such as the availability and cost of starting materials, scalability requirements, and the laboratory's capabilities for handling specific reagents like Lithium Aluminum Hydride. The reduction of a carboxylate ester (Route A) is a powerful and direct method, while N-alkylation (Route B) offers a straightforward approach if the piperidine core is readily accessible. The reduction of a pyridinium salt precursor (Route C) provides an elegant alternative for constructing the saturated heterocyclic ring from aromatic precursors. By understanding the causality behind the experimental choices for each route, researchers can confidently select and optimize a synthetic strategy to produce this valuable intermediate for applications in drug discovery and development.
References
- 1. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. researchgate.net [researchgate.net]
- 10. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
An In-Depth Technical Guide to (1-Benzylpiperidin-3-yl)methanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Benzylpiperidin-3-yl)methanol is a key heterocyclic building block with significant applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and analytical characterization. Furthermore, it delves into its established and potential applications, with a particular focus on its role as a pharmaceutical intermediate. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Nomenclature and Chemical Identity
The nomenclature of chemical compounds is critical for unambiguous scientific communication. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: this compound[1]
This name precisely describes the molecular structure: a piperidine ring substituted at the nitrogen atom (position 1) with a benzyl group, and at position 3 with a hydroxymethyl group.
Synonyms: Researchers may encounter this compound under various names in literature and commercial catalogs. Common synonyms include:
-
1-Benzyl-3-(hydroxymethyl)piperidine
-
(1-Benzyl-3-piperidyl)methanol
-
N-Benzyl-3-(hydroxymethyl)piperidine
Chemical Identifiers: A comprehensive list of identifiers is provided in Table 1 for easy reference and database searching.
| Identifier | Value |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| CAS Number | 85387-44-6 |
| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)CO |
| InChI | InChI=1S/C13H19NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Appearance | Off-white solid |
| Storage Conditions | Sealed in dry, 2-8°C[2] |
| Predicted XlogP | 1.8 |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various synthetic routes. A common and logical approach involves the N-benzylation of a pre-existing piperidin-3-ylmethanol scaffold or the reduction of a corresponding carboxylic acid or ester derivative.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is depicted below. This approach simplifies the target molecule into readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Reductive Amination Approach
This protocol outlines a plausible and efficient synthesis of this compound via reductive amination, a widely used and robust method for the formation of C-N bonds.
Step 1: Reaction Setup
-
To a solution of piperidin-3-ylmethanol (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask, add benzaldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
Step 2: Reduction
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), in portions. The use of STAB is often preferred for its milder nature and higher selectivity.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
If methanol was used as the solvent, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif is present in numerous compounds investigated for various therapeutic targets.
Alzheimer's Disease Research
A primary application of this compound is as a precursor for the synthesis of compounds investigated for the treatment of Alzheimer's disease (AD).[3] Specifically, it has been used to synthesize N-alkylpiperidine carbamates, which are being explored as potential anti-Alzheimer's agents.[3] The benzylpiperidine core is a common scaffold in the design of acetylcholinesterase (AChE) inhibitors, a class of drugs used to manage the symptoms of AD.
Central Nervous System (CNS) Active Agents
The benzylpiperidine scaffold is a privileged structure in CNS drug discovery. The versatility of the hydroxyl group in this compound allows for further chemical modifications to generate libraries of compounds for screening against various CNS targets, including receptors and transporters.
Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic methylene protons (a singlet or AB quartet around 3.5 ppm), the protons of the hydroxymethyl group, and the aliphatic protons of the piperidine ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, the carbon bearing the hydroxyl group, and the carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 206.1539.[1] The fragmentation pattern would likely show a prominent peak corresponding to the loss of the benzyl group or the hydroxymethyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is a common setup. The purity is determined by the area percentage of the main peak in the chromatogram.
Caption: Analytical workflow for the characterization of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on the Safety Data Sheet (SDS) for "(1-Benzyl-3-piperidinyl)methanol".[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
This compound is a foundational building block in the synthesis of complex molecules with significant potential in drug discovery, particularly in the development of therapeutics for neurodegenerative diseases. This guide has provided a detailed overview of its chemical identity, synthesis, analytical characterization, and applications. By understanding these key aspects, researchers can effectively and safely utilize this versatile compound in their scientific endeavors.
References
(1-Benzylpiperidin-3-yl)methanol physical and chemical properties
An In-depth Technical Guide to (1-Benzylpiperidin-3-yl)methanol
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes its core physical and chemical properties, analytical characterization, synthesis, and applications, with a focus on the causal reasoning behind its utility in pharmaceutical research.
Introduction and Strategic Importance
This compound is a disubstituted piperidine derivative featuring a benzyl group on the ring nitrogen and a hydroxymethyl substituent at the 3-position. The N-benzyl piperidine (N-BP) motif is a privileged scaffold in drug discovery, prized for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[1] The presence of a primary alcohol provides a versatile synthetic handle for further molecular elaboration.
This compound has garnered significant attention as a pharmaceutical intermediate, most notably in the synthesis of novel therapeutic agents. It is a critical precursor for compounds developed to study and potentially treat Alzheimer's disease (AD).[2][3][4] Its structure allows for the systematic exploration of structure-activity relationships (SAR), making it an invaluable tool for medicinal chemists aiming to fine-tune the efficacy, selectivity, and pharmacokinetic properties of lead compounds.
Molecular Structure and Core Identifiers
The structural arrangement of this compound dictates its chemical behavior and biological applications. The tertiary amine is basic, while the benzyl group adds lipophilicity and potential for aromatic interactions. The primary alcohol is a key site for derivatization.
Caption: 2D structure of this compound.
Table 1: Core Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [5] |
| CAS Number | 85387-44-6 | [6][7] |
| Molecular Formula | C₁₃H₁₉NO | [5][7] |
| Molecular Weight | 205.30 g/mol | [6] |
| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)CO | [4] |
| InChIKey | GEXYNZFTVPXBBB-UHFFFAOYSA-N |[4] |
Physicochemical and Spectroscopic Profile
The physical properties and spectral data are fundamental for the identification, purification, and quality control of this compound. While experimental melting and boiling points are not consistently reported in peer-reviewed literature, data from commercial suppliers and computed properties provide a reliable profile.
Table 2: Physical and Computed Properties
| Property | Value | Notes / Source |
|---|---|---|
| Physical State | Off-white solid or oil | [3] (General supplier data) |
| Solubility | Soluble in common organic solvents like methanol, DMSO. | Inferred from structure |
| Storage | Sealed in dry, 2-8°C | [6] |
| XLogP3 | 1.8 | Predicted value, indicating moderate lipophilicity.[4] |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | [8] |
| Rotatable Bond Count | 3 |[5] |
Spectroscopic Analysis
Spectroscopic techniques are essential for structural confirmation. Below are the expected characteristic signals based on the compound's functional groups.
-
¹H NMR (Proton NMR):
-
Aromatic Protons (C₆H₅): A multiplet typically appearing between δ 7.20-7.40 ppm (5H).
-
Hydroxymethyl Protons (CH₂OH): A doublet or multiplet around δ 3.40-3.60 ppm (2H). The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift dependent on solvent and concentration.
-
Benzyl Protons (NCH₂Ph): A singlet at approximately δ 3.50 ppm (2H).
-
Piperidine Ring Protons: A complex series of multiplets from δ 1.20-3.00 ppm. The protons adjacent to the nitrogen will be the most downfield.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Signals in the δ 127.0-139.0 ppm range. The ipso-carbon (attached to the CH₂) will be distinct.
-
Hydroxymethyl Carbon (CH₂OH): A signal around δ 65.0 ppm.
-
Benzyl Carbon (NCH₂Ph): A signal around δ 63.0 ppm.
-
Piperidine Carbons: Signals in the δ 24.0-60.0 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong peaks in the 2800-3000 cm⁻¹ region.
-
C=C Stretch (Aromatic): Overtones/combination bands in the 1650-2000 cm⁻¹ region and primary bands around 1450-1600 cm⁻¹.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is expected to show a prominent protonated molecular ion peak.
-
[M+H]⁺: Predicted at m/z 206.15395.[4]
-
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through several reliable routes. A common and efficient laboratory-scale method involves the reduction of a corresponding ester, such as ethyl 1-benzylpiperidine-3-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2]
Illustrative Synthesis Protocol: Reduction of an Ester
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Suspension: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0°C (ice bath).
-
Substrate Addition: Ethyl 1-benzylpiperidine-3-carboxylate, dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by cooling to 0°C and the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Workup and Purification: The resulting solids are filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic pathway via ester reduction.
Chemical Reactivity
-
Alcohol Group: The primary alcohol is a versatile functional group. It can be readily oxidized to the corresponding aldehyde or carboxylic acid using various reagents (e.g., PCC, Swern oxidation, TEMPO). It can also undergo esterification with carboxylic acids or acyl chlorides, or etherification under Williamson conditions.[9]
-
Tertiary Amine: The piperidine nitrogen is nucleophilic and basic. It can be quaternized with alkyl halides. The N-benzyl group can often be removed via catalytic hydrogenation (hydrogenolysis) to yield the secondary amine, piperidin-3-ylmethanol, a valuable intermediate in its own right.
Key Applications in Drug Discovery
The primary application of this compound is as a structural scaffold and intermediate in the synthesis of biologically active molecules.
-
Anti-Alzheimer's Agents: The compound is a documented precursor for N-alkylpiperidine carbamates, which have been investigated as potential inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.[2][3][4] The hydroxymethyl group serves as the attachment point for the carbamate moiety, while modifications to the piperidine and benzyl groups allow for fine-tuning of inhibitor potency and selectivity.
-
Medicinal Chemistry Scaffolding: The N-benzyl piperidine framework is a common feature in compounds targeting a wide range of receptors and enzymes in the central nervous system (CNS).[1] This intermediate provides a reliable entry point for creating libraries of novel compounds for high-throughput screening and lead optimization campaigns.
Analytical Protocol: Purity and Identity Confirmation by HPLC-MS
To ensure the quality of this compound for research or development, a robust analytical method is required. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides a self-validating system for confirming both purity and molecular identity.
Caption: Workflow for HPLC-MS analysis.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV Detector: Diode Array Detector (DAD) monitoring at 254 nm.
-
-
Mass Spectrometer Conditions:
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 70 V.
-
Gas Temperature: 350°C.
-
-
System Suitability and Validation:
-
Blank Injection: Inject the mobile phase to ensure no system contamination.
-
Standard Injection: A certified reference standard, if available, should be run to establish retention time and mass spectral signature.
-
Acceptance Criteria: The primary peak in the UV chromatogram should account for >98% of the total peak area. The mass spectrum corresponding to this peak must show a dominant ion at m/z 206.2 ± 0.2, corresponding to the [M+H]⁺ adduct.
-
Safety and Handling
This compound requires careful handling in a laboratory setting. Based on GHS classifications, it poses the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautions for Safe Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[6]
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. 85387-44-6|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - C13H19NO | CSSB00000174827 [chem-space.com]
- 7. chemscene.com [chemscene.com]
- 8. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119) [hmdb.ca]
(1-Benzylpiperidin-3-yl)methanol: A Comprehensive Technical Guide for Chemical Synthesis and Application
Introduction
(1-Benzylpiperidin-3-yl)methanol is a key chemical intermediate, recognized for its integral role in the development of novel therapeutic agents. Its structure, featuring a benzyl-protected piperidine ring and a primary alcohol functional group, provides a versatile scaffold for the synthesis of complex molecules. This guide offers an in-depth exploration of this compound, from its synthesis and purification to its chemical reactivity and applications, with a particular focus on its use in the discovery of treatments for neurodegenerative diseases.
Chemical Properties and Specifications
This compound is a stable organic compound under standard conditions. Its key properties are summarized below for easy reference by researchers.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO | --INVALID-LINK-- |
| Molecular Weight | 205.30 g/mol | --INVALID-LINK-- |
| CAS Number | 85387-44-6 | --INVALID-LINK-- |
| Appearance | Off-white solid | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | General chemical knowledge |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most efficiently achieved through the N-benzylation of commercially available 3-piperidinemethanol. This direct approach is favored for its high yield and operational simplicity, avoiding more complex multi-step routes.
Reaction Scheme
Caption: N-benzylation of 3-piperidinemethanol.
Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield.
-
Materials and Reagents:
-
3-Piperidinemethanol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-piperidinemethanol (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification and Characterization
Purification of the crude product is essential to obtain this compound of high purity suitable for subsequent applications in drug synthesis.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound as an off-white solid.
-
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35-7.20 (m, 5H, Ar-H)
-
δ 3.50 (s, 2H, Ar-CH₂)
-
δ 3.45 (d, 2H, -CH₂OH)
-
δ 2.90-2.80 (m, 2H, piperidine-H)
-
δ 2.00-1.20 (m, 7H, piperidine-H)
¹³C NMR (100 MHz, CDCl₃):
-
δ 138.5 (Ar-C)
-
δ 129.2, 128.3, 127.1 (Ar-CH)
-
δ 67.5 (-CH₂OH)
-
δ 63.4 (Ar-CH₂)
-
δ 53.5, 50.0, 40.0, 28.0, 24.0 (piperidine-C)
FTIR (KBr, cm⁻¹):
-
3400-3300 (O-H stretch, broad)
-
3050-3000 (Ar C-H stretch)
-
2950-2800 (Aliphatic C-H stretch)
-
1495, 1450 (Ar C=C stretch)
-
1050 (C-O stretch)
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by its hydroxyl group and the tertiary amine within the piperidine ring.
Caption: Reactivity of this compound.
-
Reactions of the Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.[1] It can also participate in esterification and etherification reactions.[1]
-
Role as a Pharmaceutical Intermediate: this compound is a crucial intermediate in the synthesis of compounds investigated for the treatment of Alzheimer's disease.[2][3] Specifically, it is used to create N-alkylpiperidine carbamates, which have shown potential as anti-Alzheimer's agents.[2][3] The hydroxyl group provides a convenient attachment point for the carbamate moiety, a key pharmacophore in many cholinesterase inhibitors.
Safety and Handling
As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.
GHS Hazard Information
-
Pictograms:
-
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Safe Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from heat and open flames.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its straightforward synthesis and reactive functional groups make it an important building block for the creation of novel drug candidates, particularly in the ongoing search for effective treatments for Alzheimer's disease. Adherence to proper handling and safety protocols is paramount when working with this compound to ensure a safe and productive research environment.
References
The Piperidine Scaffold: A Cornerstone of Modern Therapeutics and a Wellspring of Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a "privileged structure" in the realm of medicinal chemistry. Its remarkable prevalence in a wide array of FDA-approved drugs and biologically potent natural products is a testament to its significance as a foundational scaffold in drug design.[1][2] This guide offers a deep dive into the diverse biological activities of piperidine derivatives, elucidating their mechanisms of action and providing practical, field-tested experimental methodologies for their evaluation.
The Versatility of the Piperidine Ring: A Gateway to Diverse Pharmacological Effects
The unique conformational flexibility of the piperidine ring, coupled with its capacity to engage in a multitude of intermolecular interactions, renders it an ideal framework for the design of novel therapeutic agents.[3] This inherent versatility has led to the development of piperidine-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, neuroprotective, antibacterial, and enzyme-inhibitory effects.[4][5]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Piperidine derivatives have emerged as formidable anticancer agents, targeting various molecular mechanisms that underpin cancer progression.[6] Their modes of action are diverse, ranging from the modulation of critical signaling pathways to the induction of programmed cell death (apoptosis) and direct interaction with DNA.[1][7]
Mechanisms of Anticancer Action
Several crucial signaling pathways essential for cancer cell survival and proliferation are effectively modulated by piperidine-based compounds. These include:
-
STAT-3, NF-κB, and PI3K/Akt Pathways: Piperidine derivatives have been shown to regulate these key pathways, which are often dysregulated in various cancers, leading to the inhibition of cell migration and cell cycle arrest.[7]
-
Induction of Apoptosis: Many piperidine compounds exert their anticancer effects by triggering apoptosis. For instance, the derivative 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) has been found to increase the synthesis of reactive oxygen species (ROS), leading to the disruption of mitochondrial membrane integrity and the release of cytochrome C, a key event in the apoptotic cascade.[7] Another compound, designated 17a, induces apoptosis in prostate cancer cells by decreasing the expression of anti-apoptotic proteins like XIAP and BCL-2, while increasing the levels of the pro-apoptotic protein BAX.[8]
-
DNA Intercalation: Some piperidine derivatives can directly interact with DNA by intercalating into the double helix, thereby disrupting DNA replication and transcription and ultimately leading to cell death.[9]
Quantitative Analysis of Anticancer Potency
The in vitro cytotoxic activity of several promising piperidine derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values serve as quantitative measures of their potency.[1][10]
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04[9] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12[9] | |
| Compound 17a | PC3 | Prostate | 0.81[11] |
| MGC803 | Gastric | 1.09[9] | |
| MCF-7 | Breast | 1.30[9] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL)[10] |
| HT29 | Colon | 4.1 (GI50, µg/mL)[10] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL)[9] |
Visualizing Anticancer Mechanisms
Caption: Signaling pathways modulated by anticancer piperidine derivatives.
Antiviral Activity: Combating Viral Infections
The piperidine scaffold has proven to be a valuable component in the development of potent antiviral agents. These compounds can disrupt various stages of the viral life cycle, from entry and replication to assembly and release.[1][12]
Targeting HIV and Influenza
-
Anti-HIV Activity: A number of N-arylmethyl substituted piperidine-linked aniline derivatives have demonstrated moderate to potent activity against wild-type HIV-1, with some compounds showing greater potency than the reverse transcriptase inhibitors nevirapine, didanosine (DDI), and delavirdine (DLV).[13]
-
Anti-Influenza Activity: Piperidine-based derivatives have been identified as novel and potent inhibitors of the influenza virus.[14] For example, the compound tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) exhibits excellent inhibitory activity against various influenza virus strains, with EC50 values as low as 0.05 µM.[14] Time-of-addition experiments suggest that this compound interferes with the early to middle stages of influenza virus replication.[14] Another unexpected finding was that the purine derivative FZJ05 displayed significant potency against influenza A/H1N1.[12]
Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases
Piperidine derivatives have shown significant promise in the treatment of neurodegenerative disorders, primarily through their ability to modulate key enzymes and signaling pathways in the central nervous system.[15][16]
Cholinesterase Inhibition in Alzheimer's Disease
A primary therapeutic strategy for managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[17] Donepezil, a widely used drug for Alzheimer's treatment, is a piperidine derivative.[18] Numerous other piperidine-based compounds have been developed as potent cholinesterase inhibitors.[17]
Quantitative Analysis of Cholinesterase Inhibition
The inhibitory activities of various piperidine derivatives against AChE are summarized below, with IC50 values indicating their potency.
| Compound | Target Enzyme | IC50 Value |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM[17] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020) | AChE | 5.7 nM[17] |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | 1.2 nM[17] |
Visualizing Neuroprotection
Caption: Action of piperidine-based AChE inhibitors in the synaptic cleft.
Antibacterial and Antifungal Activities: A Natural Defense
Piperidine alkaloids, found in various plants, have demonstrated significant antibacterial and antifungal properties.[19][20]
Mechanisms of Antimicrobial Action
-
Antibacterial Activity: Piperidine alkaloids from Cassia siamea have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with Minimum Inhibitory Concentration (MIC) values ranging from 12.5-50 µg/mL.[19] Piperine, an alkaloid from black pepper, also exhibits activity against E. coli and P. aeruginosa.[20]
-
Antifungal Activity: The antifungal action of some piperidine derivatives, such as long-tailed 4-aminopiperidines, is attributed to the inhibition of fungal ergosterol biosynthesis.[18] Ergosterol is a crucial component of fungal cell membranes, and its disruption leads to increased membrane permeability and fluidity, ultimately causing fungal cell death.[18]
Quantitative Analysis of Antimicrobial Activity
| Compound/Extract | Microorganism | MIC Value |
| Piperidine alkaloids from Cassia siamea | MRSA, MRSE | 12.5-50 µg/mL[19] |
| Piperine | C. albicans, E. coli, P. aeruginosa | 3.125-100 mg/mL[20] |
| Piperamide alkaloid-rich hexane leaf extract of Piper guineense | Sarcina sp. | 19 µg/mL[21] |
| S. aureus, E. aerogenes | 78 µg/mL[21] |
Experimental Protocols: A Practical Guide
The following are detailed methodologies for key experiments used in the evaluation of the biological activity of piperidine derivatives.
General Experimental Workflow
Caption: General experimental workflow for evaluating piperidine derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Piperidine derivative stock solution
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[22]
-
Compound Treatment: Treat the cells with various concentrations of the test piperidine derivative. Include a vehicle control (e.g., DMSO).[22]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[22]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[22]
DNA Intercalation Assay using Topoisomerase I
This assay evaluates a compound's ability to intercalate into DNA by observing changes in the linking number of supercoiled plasmid DNA.[1]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test piperidine derivative
-
Known DNA intercalator (e.g., ethidium bromide) as a positive control
-
Topoisomerase I
-
Reaction buffer
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., SYBR Safe)
Procedure:
-
Incubation: Incubate the supercoiled plasmid DNA with the test piperidine derivative or a known intercalator for a set period.[1]
-
Topoisomerase I Addition: Add Topoisomerase I to the reaction mixture and incubate to allow for DNA relaxation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light.
-
Data Analysis: An intercalating agent will inhibit the relaxation of supercoiled DNA by Topoisomerase I, resulting in a higher proportion of the supercoiled form compared to the control.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]
Materials:
-
Piperidine derivative stock solution
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standard antibiotics (e.g., Ampicillin, Fluconazole) as positive controls
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the piperidine derivative in the broth medium directly in the 96-well plate.[22]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms according to CLSI guidelines.[22]
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[22]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.[22]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]
Conclusion and Future Perspectives
The piperidine scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility and proven track record in a multitude of therapeutic areas ensure its continued importance. Future research will likely focus on the development of more selective and potent piperidine derivatives through structure-activity relationship (SAR) studies and computational modeling. Furthermore, the exploration of novel biological targets for piperidine-based compounds holds the potential to address unmet medical needs and expand the therapeutic landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijirt.org [ijirt.org]
- 14. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sophion.com [sophion.com]
- 16. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asianpubs.org [asianpubs.org]
- 20. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
The Architectural Nuances of a Privileged Scaffold: A Guide to the Structure-Activity Relationship of Benzylpiperidines
Preamble: The Benzylpiperidine Motif as a Cornerstone in Neuropharmacology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The benzylpiperidine scaffold is a quintessential example of such a "privileged structure."[1][2] Its elegant fusion of a conformationally flexible piperidine ring and a lipophilic benzyl group provides an ideal template for interacting with a diverse array of biological targets within the central nervous system (CNS).[1][2] This guide offers an in-depth exploration of the structure-activity relationships (SAR) that govern the pharmacological profile of benzylpiperidine derivatives. We will dissect the intricate interplay between molecular architecture and biological function, providing a technical narrative for researchers, scientists, and drug development professionals. Our focus will be on understanding the why behind the what—the causal relationships that transform a simple chemical scaffold into a potent and selective modulator of neurological function.
The Benzylpiperidine Core: A Tale of Two Rings
The pharmacological versatility of the benzylpiperidine core stems from the distinct yet synergistic roles of its two constituent rings. The basic nitrogen of the piperidine ring is a key interaction point, often forming ionic bonds with acidic residues in receptor binding pockets.[3] The benzyl group, on the other hand, engages in hydrophobic and π-stacking interactions, providing a crucial anchor within the target protein.[3] The relative orientation of these two pharmacophoric elements is paramount and is dictated by the substitution pattern on both rings.
Navigating the Neurological Landscape: SAR at Key CNS Targets
The benzylpiperidine scaffold has been successfully exploited to develop ligands for a multitude of CNS targets. The following sections will delve into the specific SAR for some of the most prominent examples.
Monoamine Transporters: Modulating Synaptic Neurotransmitter Levels
Benzylpiperidine derivatives have shown significant activity as monoamine releasing agents and reuptake inhibitors, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4]
The unsubstituted 4-benzylpiperidine acts as a monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin.[4] Specifically, it is most potent as a norepinephrine releaser, with an EC50 of 41.4 nM, followed by dopamine at 109 nM, and is significantly less effective at releasing serotonin, with an EC50 of 5,246 nM.[4]
In contrast, 2-benzylpiperidine has been investigated as a monoamine reuptake inhibitor, though it is considerably less potent than methylphenidate.[5] Its affinity (Ki) for DAT is reported as 6,360 nM.[5] Interestingly, derivatives of 2-benzylpiperidine, such as those with a keto group at the alpha position of the benzyl ring and substitutions on the phenyl ring (e.g., 4-methyl, 4-halo), exhibit much greater potency as dopamine reuptake inhibitors.[5]
A series of 4-benzylpiperidine carboxamides have been synthesized and evaluated as dual serotonin and norepinephrine reuptake inhibitors.[6] SAR studies revealed that a three-carbon linker between the piperidine and the carboxamide moiety resulted in better activity than a two-carbon linker.[6] Furthermore, substitution on the benzyl ring, particularly with bulky groups like biphenyl and 2-naphthyl, led to compounds with greater dual reuptake inhibition than the standard drug venlafaxine.[6]
Table 1: Monoamine Transporter Activity of Select Benzylpiperidine Derivatives
| Compound | Target(s) | Activity (EC50/Ki) | Reference |
| 4-Benzylpiperidine | NE/DA/5-HT Releaser | 41.4 nM (NE), 109 nM (DA), 5,246 nM (5-HT) | [4] |
| 2-Benzylpiperidine | DAT Inhibitor | 6,360 nM (Ki) | [5] |
| 4-Biphenyl-substituted 4-benzylpiperidine carboxamide (7e) | SERT/NET Inhibitor | Greater than Venlafaxine | [6] |
| 2-Naphthyl-substituted 4-benzylpiperidine carboxamide (7j) | SERT/NET Inhibitor | Greater than Venlafaxine | [6] |
Acetylcholinesterase: Combating Cognitive Decline in Alzheimer's Disease
The benzylpiperidine scaffold is a key component of several potent acetylcholinesterase (AChE) inhibitors, which are crucial for the symptomatic treatment of Alzheimer's disease.[7][8] The prototypical example is Donepezil (E2020), where a 1-benzylpiperidine moiety is linked to a 5,6-dimethoxy-1-indanone group.[7]
SAR studies on Donepezil and its analogs have revealed several critical features:
-
The N-Benzyl Group: This group is essential for binding to the peripheral anionic site (PAS) of AChE through π-π stacking interactions with aromatic residues like Trp286 and Tyr341.[8]
-
The Piperidine Ring: The protonated nitrogen of the piperidine ring interacts with the catalytic anionic site (CAS) of the enzyme, specifically with Trp86.[8]
-
The Linker: The length and nature of the linker connecting the piperidine ring to the second aromatic moiety are crucial for optimal positioning within the enzyme's active site gorge.
-
The Second Aromatic Moiety: In the case of Donepezil, the indanone moiety provides additional interactions.[7] Other derivatives have explored different aromatic systems, such as 1,3-dimethylbenzimidazolinones, which also show potent AChE inhibition.[8]
One study found that replacing a 2-isoindoline moiety with an indanone group in a series of benzylpiperidine derivatives did not cause a major loss in potency, with 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) being one of the most potent AChE inhibitors with an IC50 of 5.7 nM.[7] This compound also demonstrated high selectivity for AChE over butyrylcholinesterase (BChE).[7] Another series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine showed submicromolar IC50 values for both AChE and BChE.[8]
Table 2: Acetylcholinesterase Inhibitory Activity of Select Benzylpiperidine Derivatives
| Compound | AChE IC50 | BChE IC50 | Reference |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 5.7 nM | > 7,000 nM | [7] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) | 0.39 µM | - | [8] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j) | - | 0.16 µM | [8] |
| Pyridylpyrazolol-based D19 | 1.73 µM | - | [9] |
Opioid and Sigma Receptors: Towards Safer and More Effective Analgesics
Benzylpiperidine derivatives have been investigated as ligands for both opioid and sigma receptors, with the goal of developing potent analgesics with reduced side effects.[10][11]
For opioid receptor activity, the presence of a phenolic hydroxyl group on the benzyl ring is often a key determinant, mimicking the tyrosine moiety of endogenous opioid peptides.[11][12] The position of this hydroxyl group (meta or para) can influence efficacy and receptor subtype selectivity.[11] The N-substituent on the piperidine ring also plays a crucial role in modulating activity.[11]
More recently, dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands based on the benzylpiperidine scaffold have shown promise.[10] One such compound, designated as 52 , exhibited high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM) and demonstrated potent antinociceptive effects in various pain models with fewer opioid-related side effects compared to oxycodone.[10]
SAR studies of 1-aralkyl-4-benzylpiperidine derivatives as sigma receptor ligands have shown that modifications to the aralkyl moiety can significantly alter affinity and selectivity for σ1 and σ2 subtypes.[13][14]
Synthetic Strategies: Building the Benzylpiperidine Core
The construction of the benzylpiperidine scaffold can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern.
Suzuki Coupling Protocol
An efficient method for constructing 4-benzylpiperidines involves a Suzuki coupling reaction.[15] This protocol is highly versatile and tolerates a wide range of substituents on both the aryl and piperidine components.[15] The general workflow involves the hydroboration of N-Boc-4-methylenepiperidine followed by a palladium-catalyzed cross-coupling with an appropriate aryl halide or triflate.[15]
Caption: Suzuki coupling approach for 4-benzylpiperidine synthesis.
From Pyridine Precursors
Another common approach involves the modification of a pre-existing pyridine ring. For instance, 4-benzylpiperidine can be synthesized by reacting 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring.[4][16]
Caption: Synthesis of 4-benzylpiperidine from a pyridine precursor.
Experimental Protocols: Validating Biological Activity
The determination of the biological activity of benzylpiperidine derivatives relies on a variety of in vitro and in vivo assays. The following are representative protocols for key assays.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory potency of compounds against AChE.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
AChE solution (from electric eel or human recombinant).
-
ATCh solution (substrate).
-
DTNB solution.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE solution to initiate a pre-incubation period (e.g., 15 minutes at 37 °C).
-
Initiate the reaction by adding the ATCh solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the Ellman's method for AChE inhibition.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (a compound known to bind with high affinity to the receptor) for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Step-by-Step Protocol:
-
Prepare Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., MOR, σ1R).
-
Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]pentazocine for σ1R).
-
Assay buffer.
-
Test compound solutions at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand).
-
Glass fiber filters.
-
-
Assay Procedure:
-
In test tubes, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25 °C).
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
-
Data Analysis:
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding caused by the test compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a competition binding curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: The Enduring Legacy and Future Directions
The benzylpiperidine scaffold continues to be a remarkably fruitful starting point for the design of novel CNS-active agents. The structure-activity relationships discussed herein underscore the importance of a nuanced understanding of how subtle structural modifications can dramatically alter pharmacological profiles. Future research in this area will likely focus on the development of multi-target ligands, such as the dual MOR/σ1R agonists, to achieve improved therapeutic efficacy and safety profiles. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the exploration of the vast chemical space surrounding the benzylpiperidine core, paving the way for the next generation of neurotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 6. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel benzylpiperidine -derived acetylcholinesterase inhibitors with antioxidant properties | CoLab [colab.ws]
- 10. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity studies of morphine fragments. II. Synthesis, opiate receptor binding, analgetic activity and conformational studies of 2-R-2(hydroxybenzyl)piperidines - Lookchem [lookchem.com]
- 12. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 16. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the N-benzylation of 3-Piperidinemethanol
Introduction
The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The benzyl group can participate in crucial cation-π interactions with biological targets, while the piperidine ring offers a versatile three-dimensional framework for further functionalization to optimize efficacy and pharmacokinetic properties.[1] Consequently, robust and efficient methods for the synthesis of N-benzylpiperidine derivatives, such as (1-benzylpiperidin-3-yl)methanol, are of significant interest to researchers in drug discovery and development.
This application note provides detailed protocols for the N-benzylation of 3-piperidinemethanol, a valuable building block in the synthesis of various pharmaceutical agents. Two primary and reliable methods will be discussed in depth: direct alkylation via nucleophilic substitution and reductive amination. Additionally, an alternative synthetic route commencing from 3-hydroxypyridine will be presented.
Strategic Approaches to N-benzylation
The synthesis of this compound can be approached through several strategic disconnections. The most common methods involve the formation of the C-N bond between the piperidine nitrogen and the benzyl group.
References
Application Note: Spectroscopic Analysis of (1-Benzylpiperidin-3-yl)methanol
Abstract
This technical guide provides a comprehensive spectroscopic analysis of (1-Benzylpiperidin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. We present detailed protocols and in-depth interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction
This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a benzyl group and a hydroxymethyl group at the 3-position. Its structural complexity, containing both aliphatic and aromatic moieties, as well as a primary alcohol, makes it an excellent candidate for a multi-technique spectroscopic evaluation. Accurate structural confirmation is paramount in drug discovery and development to ensure the identity and purity of synthesized intermediates. This guide details the application of NMR, IR, and MS to provide an unambiguous characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR spectra. The following protocol ensures a homogeneous solution free of particulate matter, which can degrade spectral resolution.[1]
Methodology:
-
Analyte Preparation: Accurately weigh 5-25 mg of this compound.[2][3]
-
Solvent Selection: Use a deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD), to avoid large solvent signals in the ¹H NMR spectrum.[3][4][5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[1][5]
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.[2] To remove any particulates, a small piece of cotton wool can be placed in the pipette to act as a filter.[5]
-
Volume Adjustment: Ensure the sample height in the NMR tube is between 4 and 5 cm to optimize the shimming process.[3][5]
-
Final Steps: Cap the NMR tube securely and label it clearly before insertion into the spectrometer.
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for preparing a high-quality NMR sample.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Expected Chemical Shifts (δ) and Splitting Patterns:
-
Aromatic Protons (Benzyl Ring): 7.20-7.40 ppm. These protons typically appear as a multiplet due to complex spin-spin coupling, representing the five protons on the phenyl group.[6]
-
Benzylic Protons (-CH₂-Ph): ~3.50 ppm. This will likely be a singlet, integrating to two protons. In some cases, if there is restricted rotation or chirality, these protons can become diastereotopic and appear as a pair of doublets (an AB quartet).[7][8]
-
Hydroxymethyl Protons (-CH₂OH): 3.40-3.60 ppm. These two protons are adjacent to a chiral center (C3 of the piperidine ring) and are diastereotopic, thus they are expected to appear as two separate signals, likely a doublet of doublets for each, integrating to one proton each.
-
Piperidine Ring Protons: 1.20-3.00 ppm. This region will contain a series of complex, overlapping multiplets corresponding to the nine protons on the piperidine ring. Protons closer to the nitrogen atom (positions 2 and 6) will be further downfield than those at positions 4 and 5.
-
Hydroxyl Proton (-OH): 1.50-4.00 ppm (variable). This peak is often broad and its chemical shift is dependent on concentration, solvent, and temperature. It may not show clear coupling.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic (N-CH₂-Ph) | ~ 3.50 | Singlet or AB Quartet | 2H |
| Hydroxymethyl (-CH₂OH) | 3.40 - 3.60 | Doublet of Doublets (each) | 2H |
| Piperidine (C2, C6 - axial/equatorial) | ~ 2.80 - 3.00 | Multiplet | 4H |
| Piperidine (C3, C4, C5 - axial/equatorial) | 1.20 - 2.20 | Multiplet | 5H |
| Hydroxyl (-OH) | 1.50 - 4.00 (variable) | Broad Singlet | 1H |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
Expected Chemical Shifts (δ):
-
Aromatic Carbons (Benzyl Ring): 127.0-138.0 ppm. The carbon attached to the piperidine nitrogen (quaternary) will be distinct from the five CH carbons of the phenyl ring.
-
Benzylic Carbon (-CH₂-Ph): ~63.0 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): ~65.0 ppm.
-
Piperidine Ring Carbons: 24.0-60.0 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be in the 50-60 ppm range, while the other carbons (C3, C4, C5) will appear further upfield.[9][10][11]
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aromatic (C₆H₅, quaternary) | ~ 138.0 |
| Aromatic (C₆H₅, CH) | 127.0 - 130.0 |
| Hydroxymethyl (-CH₂OH) | ~ 65.0 |
| Benzylic (N-CH₂-Ph) | ~ 63.0 |
| Piperidine (C2, C6) | 50.0 - 60.0 |
| Piperidine (C3) | ~ 35.0 - 45.0 |
| Piperidine (C4, C5) | 24.0 - 30.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Sample Preparation (Neat Liquid/ATR)
Since this compound is a liquid or low-melting solid at room temperature, it can be analyzed directly. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[12][13]
Methodology (ATR):
-
Background Scan: Ensure the ATR crystal is clean.[12] Run a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.[12][14]
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal and acquire the FTIR spectrum.[12]
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Diagram: FTIR-ATR Experimental Workflow
Caption: Protocol for FTIR analysis using an ATR accessory.
IR Spectral Interpretation
The IR spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Assignment |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Alcohol hydroxyl group (hydrogen-bonded)[15][16][17][18] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Benzyl ring C-H bonds |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Piperidine & CH₂ groups[17] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Benzene ring skeletal vibrations |
| C-O Stretch | 1000 - 1260 | Strong | Primary alcohol C-O bond[15][16][17] |
The most prominent features will be the very broad O-H stretch centered around 3400 cm⁻¹ and the strong C-H and C-O stretching bands, confirming the presence of the alcohol and the alkyl/aryl framework.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[19][20]
Experimental Protocol: MS Analysis (EI-MS)
Methodology:
-
Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The compound must be volatile enough for analysis.[19][20]
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[20][21][22] This ejects an electron from the molecule, creating a positively charged radical ion, the molecular ion (M⁺•).
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
MS Spectral Interpretation
The mass spectrum of this compound (Molecular Weight: 205.29 g/mol ) is expected to show a molecular ion peak and several key fragment ions.
Key Fragmentation Pathways:
-
Molecular Ion (M⁺•): A peak should be observed at m/z = 205 .
-
Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl cation or tropylium ion.
-
Loss of the piperidine-methanol radical: This would lead to a very prominent peak at m/z = 91 (C₇H₇⁺), which is characteristic of benzyl groups.[23]
-
-
Alpha-Cleavage (to Nitrogen): Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for piperidine derivatives.[24]
-
Loss of the hydroxymethyl group (-CH₂OH): This would result in an ion at m/z = 174 .
-
Loss of the benzyl group (-C₇H₇): This would produce an ion at m/z = 114 .
-
-
Loss of Water: The alcohol functional group can readily lose a water molecule (18 Da), especially in softer ionization methods or through thermal decomposition, leading to a peak at m/z = 187 .[24][25][26]
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 205 | [C₁₃H₁₉NO]⁺• | Molecular Ion (M⁺•) |
| 187 | [C₁₃H₁₇N]⁺• | M⁺• - H₂O |
| 174 | [C₁₂H₁₆N]⁺ | M⁺• - •CH₂OH (alpha-cleavage) |
| 114 | [C₆H₁₂NO]⁺ | M⁺• - •C₇H₇ (alpha-cleavage) |
| 91 | [C₇H₇]⁺ | Tropylium Ion (benzylic cleavage) |
| 77 | [C₆H₅]⁺ | Phenyl Cation (loss of H from tropylium)[27] |
The base peak (most intense) in the EI spectrum is highly likely to be m/z = 91 , due to the exceptional stability of the tropylium ion.[23]
Conclusion
The combined application of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural verification of this compound. NMR spectroscopy confirms the carbon-hydrogen framework and connectivity. FTIR spectroscopy identifies the key functional groups, particularly the alcohol O-H moiety. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these techniques provide unequivocal evidence for the chemical identity and structure of the target compound, a critical step in any synthetic chemistry or drug development workflow.
References
- 1. organomation.com [organomation.com]
- 2. scribd.com [scribd.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. allsubjectjournal.com [allsubjectjournal.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 20. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 24. benchchem.com [benchchem.com]
- 25. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scielo.br [scielo.br]
- 27. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
HPLC and GC-MS methods for (1-Benzylpiperidin-3-yl)methanol analysis
An Application Note and Protocol Guide: HPLC and GC-MS Methods for the Analysis of (1-Benzylpiperidin-3-yl)methanol
Introduction
This compound is a key pharmaceutical intermediate in the synthesis of compounds aimed at studying and potentially treating neurodegenerative disorders such as Alzheimer's disease.[1][2][3] Its molecular structure, featuring a piperidine ring, a benzyl group, and a primary alcohol, presents unique analytical challenges and necessitates robust, validated methods for its identification and quantification.[4][5] The purity and concentration of this intermediate are critical parameters that can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide, designed for researchers, analytical scientists, and drug development professionals, provides detailed application notes and step-by-step protocols for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are grounded in established analytical principles and are designed to be both reliable and reproducible.
Overall Analytical Workflow
A systematic approach is crucial for the accurate analysis of pharmaceutical intermediates. The following workflow provides a high-level overview of the process from sample handling to data reporting, ensuring consistency and quality throughout the analytical lifecycle.
Caption: High-level workflow for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
Principle of the Method
Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar, non-volatile compounds like this compound. The molecule possesses both hydrophobic (benzyl group) and hydrophilic (hydroxyl and amine groups) moieties, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The basic nitrogen on the piperidine ring will be protonated at acidic pH, enhancing its solubility in the aqueous mobile phase and ensuring good peak shape. Detection is typically achieved using a UV detector, as the benzyl group contains a chromophore that absorbs UV light.
Experimental Protocol: HPLC-UV
1. Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, deionized and filtered (18.2 MΩ·cm)
-
0.45 µm syringe filters (e.g., PTFE)
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh a quantity of the test sample expected to contain about 10 mg of this compound into a 10 mL volumetric flask. Add diluent, sonicate briefly to dissolve, and dilute to volume. Filter an aliquot through a 0.45 µm syringe filter before injection.
3. Instrumentation and Chromatographic Conditions
The following conditions have been established as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC system with UV/Vis or PDA detector | Standard equipment for pharmaceutical analysis. A PDA detector allows for peak purity assessment. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides the necessary hydrophobicity to retain the analyte. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 15 min | A gradient elution ensures that the analyte is eluted with a good peak shape and separates it from potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[6] |
| Column Temp. | 30 °C | Elevated temperature reduces viscosity and can improve peak symmetry. |
| Injection Vol. | 10 µL | A small injection volume minimizes band broadening. |
| Detector | UV at 254 nm | The benzyl group provides strong absorbance at this wavelength. |
4. System Suitability Before sample analysis, inject the 50 µg/mL working standard five times. The system is deemed suitable if:
-
The relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
The tailing factor is between 0.8 and 1.5.
-
The theoretical plates are ≥ 2000.
5. Data Analysis
-
Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample solution by interpolation from the linear regression of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle of the Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl (-OH) group and a secondary amine, this compound has limited volatility and may exhibit poor peak shape (tailing) on standard non-polar GC columns. To overcome this, a derivatization step is highly recommended. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the alcohol and amine groups with non-polar trimethylsilyl (TMS) groups. This increases the analyte's volatility and thermal stability, leading to improved chromatographic performance.
Following separation in the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting molecular ion and characteristic fragment ions create a unique mass spectrum that serves as a "fingerprint" for definitive identification.
Experimental Protocol: GC-MS
1. Reagents and Materials
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Ethyl acetate (GC grade)
-
Internal Standard (IS), e.g., n-Tetradecane or a structurally similar compound.
2. Standard and Sample Preparation (with Derivatization)
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in ethyl acetate.
-
Standard/Sample Preparation:
-
Accurately weigh approximately 1 mg of the reference standard or sample into a 2 mL autosampler vial.
-
Add 500 µL of the internal standard stock solution.
-
Add 500 µL of anhydrous pyridine (or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]
- 5. (3-Benzylpiperidin-3-yl)methanol | C13H19NO | CID 19696500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The (1-Benzylpiperidin-3-yl)methanol Scaffold: A Versatile Platform for CNS Drug Discovery
Introduction: The Enduring Relevance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation allow for precise interactions with biological targets.[1] The (1-Benzylpiperidin-3-yl)methanol moiety, in particular, has emerged as a key structural motif in the design of potent and selective modulators of critical CNS targets, offering a synthetically tractable starting point for the development of novel therapeutics for neurodegenerative and psychiatric disorders.[3][4]
This guide provides an in-depth exploration of the applications of this compound in drug design and discovery. We will delve into its role as a foundational building block for potent acetylcholinesterase (AChE) inhibitors in the context of Alzheimer's disease and as a versatile scaffold for the development of selective sigma (σ) receptor ligands. This document is intended for researchers, scientists, and drug development professionals, offering both high-level insights into the strategic use of this scaffold and detailed, actionable protocols for its synthesis and derivatization.
Core Applications in CNS Drug Discovery
The this compound scaffold is a versatile starting point for targeting multiple pathways implicated in neurological and psychiatric disorders. Its key applications lie in the development of:
-
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease: The benzyl group of the scaffold can effectively interact with the peripheral anionic site (PAS) of the AChE enzyme, a key feature of many potent inhibitors like donepezil.[5][6] The hydroxymethyl group at the 3-position provides a crucial handle for further functionalization to optimize binding to the catalytic active site (CAS) and improve pharmacokinetic properties.
-
Sigma (σ) Receptor Ligands: The piperidine core is a common feature in high-affinity sigma receptor ligands.[7][8][9] The N-benzyl group and the hydroxymethyl moiety can be systematically modified to achieve high potency and selectivity for either the σ1 or σ2 receptor subtypes, which are implicated in a range of conditions including neuropathic pain, depression, and cancer.[7][10][11]
Strategic Considerations in Drug Design
The design of novel therapeutics based on the this compound scaffold requires a nuanced understanding of structure-activity relationships (SAR). The following diagram illustrates a general strategic workflow for leveraging this scaffold in a drug discovery program.
Caption: A generalized workflow for drug discovery using the this compound scaffold.
Application I: Acetylcholinesterase Inhibitors for Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels is a key contributor to the cognitive deficits observed in patients.[8][9][12][13][14] Therefore, inhibiting acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a primary therapeutic strategy.[12][14] The this compound scaffold is an excellent starting point for designing novel AChE inhibitors, with the N-benzyl group mimicking the analogous moiety in the approved drug donepezil, which interacts with the peripheral anionic site of AChE.[5][6]
Signaling Pathway: Cholinergic Neurotransmission
The following diagram illustrates the key components of a cholinergic synapse and the mechanism of action of AChE inhibitors.
Caption: Cholinergic synapse and the action of AChE inhibitors.
Structure-Activity Relationship (SAR) for AChE Inhibitors
The following table summarizes the inhibitory potency of various N-benzylpiperidine derivatives against acetylcholinesterase.
| Compound ID | R Group on Benzyl Ring | Linker to Core | Core Modification | AChE IC₅₀ (µM) | Reference |
| Donepezil | 5,6-dimethoxy | -CH₂- | Indanone | 0.0057 | [15] |
| Compound 19 | 4-fluoro | -CH₂COO- | Piperidine | 5.10 | [14] |
| Compound 21 | Unsubstituted | -CH₂COO- | Piperidine | >500 | [14] |
| Compound 9m | 4-chloro | -CH₂NHCO- | 1,3-dimethylbenzimidazolinone | 0.21 | [13] |
| Compound 15b | Unsubstituted | -CH₂NHSO₂- | 1,3-dimethylbenzimidazolinone | 0.39 | [13] |
| Compound 5d | 2-fluoro | -NHCO- | Piperidine | 0.013 | [16] |
Application II: Sigma (σ) Receptor Ligands
Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[17] They are implicated in a wide range of cellular functions, including calcium signaling, ion channel regulation, and neuronal survival.[7][18] Consequently, σ1 receptor modulators are being investigated for a variety of CNS disorders, including neuropathic pain, depression, and neurodegenerative diseases.[10][11][17] The this compound scaffold provides a robust starting point for developing potent and selective σ1 receptor ligands.[7][8][9]
Signaling Pathway: Sigma-1 Receptor Modulation
The following diagram illustrates the central role of the σ1 receptor in modulating various cellular signaling pathways.
Caption: Sigma-1 receptor signaling pathways modulated by ligands.
Structure-Activity Relationship (SAR) for Sigma Receptor Ligands
The following table summarizes the binding affinities of various piperidine derivatives for the σ1 and σ2 receptors.
| Compound ID | N-Substituent | Core Modification | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Reference |
| Compound 5 | 4-methoxyphenoxyethyl | 4-pyridylpiperidine | 3.64 | 1531 | [7] |
| Compound 11 | 4-methoxyphenoxypropyl | 4-pyridylpiperidine | 6.2 | 28 | [7] |
| Compound 12 | 4-cyanophenoxypropyl | 4-pyridylpiperidine | 4.5 | 10 | [8] |
| Compound 15 | 4-methoxybenzyl | Piperazine-1-yl-propan-1-one | 1.6 | >1000 | [19] |
| Compound 1a | 4-chlorophenoxyethyl | 4-methylpiperidine | 0.86 | 239 | [12] |
| Compound 1b | 4-methoxyphenoxyethyl | 4-methylpiperidine | 0.89 | 170 | [12] |
Protocols
Synthesis of this compound
This protocol describes a two-step synthesis of the title compound starting from piperidine-3-carboxylic acid. The first step is an N-alkylation with benzyl bromide, followed by reduction of the carboxylic acid to the primary alcohol.
Methodology Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1-Benzylpiperidine-3-carboxylic acid
-
To a stirred solution of piperidine-3-carboxylic acid (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 70°C and stir overnight.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzylpiperidine-3-carboxylic acid.
Step 2: Synthesis of this compound
-
To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add a solution of 1-benzylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.[20][21]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0°C and quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Combine the organic filtrates and concentrate under reduced pressure to yield this compound.
Protocol: Synthesis of a this compound-derived AChE Inhibitor
This protocol describes the synthesis of an N-substituted benzamide derivative, a class of compounds that has shown potent AChE inhibitory activity.[16]
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add 2-fluorobenzoyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-fluorobenzamide derivative.
Protocol: Synthesis of a this compound-derived Sigma-1 Receptor Ligand
This protocol describes the synthesis of a phenoxyethyl ether derivative, a structural motif found in high-affinity σ1 receptor ligands.[12]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0°C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 1-(2-bromoethyl)-4-chlorobenzene (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired phenoxyethyl ether derivative.
Conclusion
The this compound scaffold is a highly valuable and versatile platform in modern CNS drug discovery. Its inherent structural features and synthetic accessibility make it an ideal starting point for the development of potent and selective inhibitors of acetylcholinesterase and modulators of sigma receptors. The detailed protocols and structure-activity relationship data presented in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their pursuit of novel therapeutics for a range of debilitating neurological and psychiatric disorders.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ricerca.uniba.it [ricerca.uniba.it]
- 13. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: (1-Benzylpiperidin-3-yl)methanol as a Versatile Scaffold for Enzyme Inhibitors
Abstract
The (1-benzylpiperidin-3-yl)methanol core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective enzyme inhibitors. Its inherent structural features, including a basic nitrogen atom, a flexible benzyl group, and a modifiable hydroxyl moiety, provide a rich platform for combinatorial elaboration to target a diverse range of enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold. We present detailed synthetic protocols for the derivatization of this compound, step-by-step methodologies for key enzyme inhibition assays, and an analysis of structure-activity relationships (SAR) to guide rational inhibitor design. The primary focus will be on inhibitors of clinically relevant enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoacylglycerol lipase (MAGL), which are implicated in neurodegenerative disorders and other pathologies.
Introduction: The Strategic Value of the this compound Scaffold
The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its favorable physicochemical properties, including aqueous solubility and the ability to engage in crucial interactions with biological targets. The this compound scaffold builds upon this foundation by incorporating key functionalities that can be strategically manipulated:
-
The Benzyl Group: This lipophilic moiety can be inserted into hydrophobic pockets within an enzyme's active site or allosteric sites. The aromatic ring is also amenable to substitution, allowing for the fine-tuning of electronic and steric properties to enhance binding affinity and selectivity.
-
The Piperidine Nitrogen: As a basic center, this nitrogen is typically protonated at physiological pH, enabling ionic interactions with acidic residues (e.g., aspartate, glutamate) in the target enzyme. It also serves as a convenient handle for N-alkylation or N-acylation to introduce additional diversity.
-
The Hydroxymethyl Group: This versatile functional group can act as a hydrogen bond donor or acceptor. More importantly, it is a prime site for derivatization into esters, ethers, carbamates, and other functional groups, which can modulate the compound's potency, selectivity, and pharmacokinetic profile.[1]
This unique combination of features makes this compound an ideal starting point for the synthesis of focused compound libraries aimed at enzyme inhibition. Its utility has been particularly demonstrated in the development of agents for Alzheimer's disease and other neurological conditions.[2][3]
Synthetic Strategies for Derivatization
The chemical versatility of the this compound scaffold allows for the straightforward synthesis of a wide array of derivatives. Below are detailed protocols for common modifications.
Esterification of the Hydroxymethyl Group
Esterification is a common strategy to introduce new functional groups and modulate the lipophilicity of the parent molecule. The following protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent, which is effective under mild conditions.
Protocol 1: DCC-Mediated Esterification
-
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., benzoic acid, acetic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
-
-
Procedure:
-
To a solution of the desired carboxylic acid (1.1 equivalents) in anhydrous DCM, add this compound (1.0 equivalent) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, water, and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester derivative.
-
Causality Behind Experimental Choices: DCC is a widely used coupling agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as a nucleophilic catalyst to accelerate the reaction. The acidic and basic washes are crucial for removing unreacted starting materials and by-products.
Carbamate Synthesis from the Hydroxymethyl Group
Carbamates are often employed as isosteres of esters and amides and can form key hydrogen bonding interactions with enzyme active sites.
Protocol 2: Synthesis of Carbamate Derivatives
-
Materials:
-
This compound
-
Isocyanate of interest (e.g., phenyl isocyanate, butyl isocyanate)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Add the desired isocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure carbamate derivative.
-
Expertise & Experience Insight: The addition of a base like triethylamine is crucial to deprotonate the alcohol, increasing its nucleophilicity and facilitating the reaction with the electrophilic isocyanate. Anhydrous conditions are important to prevent the hydrolysis of the isocyanate.
N-Functionalization of the Piperidine Ring
While the parent compound is N-benzylated, this group can be removed and replaced with other substituents to explore further SAR.
Protocol 3: N-Debenzylation and Re-alkylation
-
Step A: N-Debenzylation
-
Dissolve this compound (1.0 equivalent) in methanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 12-24 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain piperidin-3-yl-methanol.
-
-
Step B: N-Alkylation
-
Dissolve the piperidin-3-yl-methanol from Step A (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add the desired alkyl halide (e.g., ethyl bromide, 1.1 equivalents) dropwise.
-
Stir the reaction at room temperature or with gentle heating (50-60 °C) for 12-24 hours.
-
Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Self-Validating System: The success of the debenzylation can be confirmed by ¹H NMR spectroscopy by the disappearance of the benzyl protons and by mass spectrometry. The subsequent N-alkylation can be validated by the appearance of new signals corresponding to the introduced alkyl group in the NMR spectrum and the expected mass change in the mass spectrum.
Mandatory Visualization:
Caption: Synthetic routes for derivatization of the scaffold.
Enzyme Inhibition Profiling
Derivatives of this compound have shown significant inhibitory activity against several key enzymes. This section provides detailed protocols for assessing their inhibitory potential.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
The inhibition of AChE and BChE is a primary therapeutic strategy for Alzheimer's disease. The following protocol is based on the widely used Ellman's method.[4]
Protocol 4: Cholinesterase Inhibition Assay (Ellman's Method)
-
Materials:
-
Acetylthiocholine iodide (ATCI) for AChE assay or Butyrylthiocholine iodide (BTCI) for BChE assay
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
-
-
Procedure:
-
Prepare stock solutions of ATCI (or BTCI), DTNB, and the enzyme in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations. For the control (100% activity), add 20 µL of the solvent.
-
Add 20 µL of the AChE or BChE solution to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the DTNB solution followed by 20 µL of the ATCI (or BTCI) solution.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Trustworthiness: This protocol is a self-validating system. The control wells (without inhibitor) should show a linear increase in absorbance over time, confirming enzyme activity. A known cholinesterase inhibitor (e.g., donepezil) should be used as a positive control to validate the assay's responsiveness.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic approach for neuroinflammatory and neurodegenerative diseases.
Protocol 5: Fluorometric MAGL Inhibition Assay
-
Materials:
-
Human recombinant MAGL
-
MAGL substrate (e.g., a fluorogenic 2-arachidonoylglycerol-based substrate)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Test compounds (inhibitors) dissolved in DMSO
-
A known MAGL inhibitor as a positive control (e.g., JZL184)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
In a 96-well black plate, add 150 µL of assay buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of DMSO.
-
Add 10 µL of the MAGL enzyme solution to all wells except the background control wells (add 10 µL of assay buffer instead).
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the MAGL substrate solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30-60 minutes at 37 °C.
-
Calculate the reaction rate from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition and the IC₅₀ value as described in Protocol 4.
-
Data Presentation:
| Compound ID | Modification on Scaffold | Target Enzyme | IC₅₀ (µM) | Reference |
| Cpd 1 | 3-chlorobenzyl at N1 | AChE | 35.2 ± 3.1 | [5] |
| Cpd 2 | 3-bromobenzyl at N1 | AChE | 41.7 ± 4.5 | [5] |
| Cpd 3 | 3-fluorobenzyl at N1 | AChE | 28.3 ± 2.9 | [5] |
| Cpd 4 | Amide-linked 1,3-dimethylbenzimidazolinone | AChE | 0.39 ± 0.11 | [4] |
| Cpd 5 | Amide-linked 1,3-dimethylbenzimidazolinone | BChE | 0.16 ± 0.04 | [4] |
| Cpd 6 | Benzoylpiperidine derivative | MAGL | 133.9 nM | [6][7] |
| Cpd 7 | Optimized benzoylpiperidine derivative | MAGL | 2.0 nM | [7] |
Structure-Activity Relationship (SAR) Analysis
The extensive research on benzylpiperidine derivatives has led to a good understanding of their SAR.
Cholinesterase Inhibitors
-
N-Benzyl Group: The benzyl group is crucial for binding to the peripheral anionic site (PAS) of AChE. Substitutions on the benzyl ring can significantly impact potency. For instance, small electron-withdrawing groups like halogens at the meta-position can enhance activity.[5]
-
Piperidine Core: The protonated piperidine nitrogen forms a key cation-π interaction with the Trp84 residue in the catalytic anionic site (CAS) of AChE.
-
Side Chain: The nature of the substituent at the 3-position (or 4-position in many analogs) is a major determinant of potency and selectivity. Long, flexible chains with amide or carbamate functionalities that can interact with the acyl-binding pocket of the enzyme often lead to high potency.[4][8] As seen with compounds 4 and 5, complex amide-linked heterocyclic moieties can result in sub-micromolar inhibition.[4]
MAGL Inhibitors
-
Core Scaffold: The benzylpiperidine core serves to correctly orient the pharmacophoric groups within the MAGL active site.
-
Acyl/Carbamoyl Group: A key interaction for many MAGL inhibitors is a hydrogen bond with the catalytic serine residue. Derivatives often feature a carbonyl group (from an amide or carbamate) that acts as a hydrogen bond acceptor.
-
Hydrophobic Tail: MAGL has a large, hydrophobic substrate-binding channel. Potent inhibitors typically possess a long, lipophilic tail that occupies this channel. This is often achieved by modifying the N-benzyl group or by derivatizing a group attached to the piperidine ring. For example, the highly potent MAGL inhibitor (Cpd 7) features an extended benzoylpiperidine structure that effectively occupies this hydrophobic pocket.[7]
Mandatory Visualization:
Caption: Key structural features for SAR analysis.
Conclusion
The this compound scaffold is a highly tractable and effective starting point for the design and synthesis of novel enzyme inhibitors. Its synthetic accessibility and the clear structure-activity relationships that have been established for its derivatives make it an attractive platform for drug discovery programs targeting enzymes like cholinesterases and monoacylglycerol lipase. The detailed protocols and SAR insights provided in this document are intended to empower researchers to fully exploit the potential of this versatile chemical scaffold.
References
- 1. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Parametric Approach to Assessing the In Vitro Cytotoxicity of (1-Benzylpiperidin-3-yl)methanol
An Application Note and Protocol Guide
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust framework for evaluating the in vitro cytotoxicity of (1-Benzylpiperidin-3-yl)methanol. This compound is recognized as a pharmaceutical intermediate, notably in the synthesis of potential agents for studying Alzheimer's disease[1][2][3]. As piperidine derivatives are also explored for anticancer properties, which may involve apoptosis induction, a thorough toxicological assessment is a critical step in preclinical development[4][5]. This guide moves beyond single-endpoint assays, advocating for a multi-parametric strategy to build a comprehensive cytotoxicity profile, elucidating not just if a compound is toxic, but potentially how. We present detailed protocols for five core assays that interrogate distinct cellular health markers: metabolic activity (MTT), membrane integrity (LDH), apoptosis execution (Caspase-3/7), oxidative stress (ROS), and mitochondrial membrane potential (JC-1).
Introduction: The Rationale for a Mechanistic Cytotoxicity Assessment
Determining a compound's potential for cellular harm is a cornerstone of preclinical safety assessment[6]. Early-stage in vitro cytotoxicity screening helps de-risk drug candidates, saving significant time and resources by identifying liabilities before advancing to more complex models[4][7][8]. While this compound is a building block for therapeutics, its intrinsic cellular effects must be characterized.
A simplistic view of cytotoxicity as a binary live/dead outcome is insufficient. A compound can induce cell death through various mechanisms, such as necrosis (catastrophic membrane failure) or apoptosis (programmed cell death), or it can cause sublethal stress by impairing key organelles like the mitochondria or by inducing an imbalance of reactive oxygen species (ROS)[9]. Understanding these mechanisms provides invaluable insight into a compound's safety profile and potential off-target effects. This guide is structured to provide the experimental framework for such an in-depth investigation.
The Experimental Strategy: An Integrated Multi-Assay Workflow
We propose a tiered approach, starting with general viability and culminating in more specific, mechanism-based assays. This workflow allows for an efficient and logical investigation into the cytotoxic profile of this compound.
Caption: Integrated workflow for cytotoxicity assessment.
Assay Suite: Principles and Protocols
This section details the core assays. For each, we provide the scientific principle, a step-by-step protocol, and guidance on necessary controls for data integrity.
Assay 1: Cell Viability via Metabolic Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. In living, metabolically active cells, mitochondrial reductase enzymes convert the water-soluble yellow MTT into an insoluble purple formazan product.[10] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[11] A decrease in signal indicates reduced metabolic activity, which can be due to either cytotoxicity or cytostatic effects.
Caption: Principle of the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls: Include wells with vehicle control (e.g., DMSO at the highest concentration used for the compound) and untreated cells (medium only).
-
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C, protecting it from light.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[10][12]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium + MTT + solubilizer, no cells).
-
Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100.
-
Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Release
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[13] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[14] The LDH assay quantitatively measures the amount of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[15]
Caption: Principle of the LDH release assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run MTT and LDH assays on parallel plates from the same experiment.
-
Establish Controls: On the same plate, prepare three sets of control wells[15][16]:
-
Spontaneous LDH Release: Vehicle-treated, intact cells.
-
Maximum LDH Release: Vehicle-treated cells to which a lysis buffer (e.g., 10X Lysis Solution containing Triton X-100) is added 45 minutes before the end of incubation.
-
Background Control: Medium only.
-
-
Supernatant Collection: Centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet any detached cells.[15] Carefully transfer 50-100 µL of supernatant from each well to a fresh, flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution).[14] Add an equal volume (50-100 µL) of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100.
-
Assay 3: Apoptosis Induction via Caspase-3/7 Activity
Principle: Apoptosis is a regulated process of cell death critical for development and tissue homeostasis. A key event in the execution phase of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[9][17] These proteases cleave specific cellular substrates, leading to the dismantling of the cell. Caspase-3/7 assays utilize a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3 and -7.[18] Cleavage releases a signal (light or fluorescence) that is proportional to the level of caspase activity.[19]
Caption: Caspase cascade and assay principle.
Detailed Protocol (Luminescent "Add-Mix-Measure" Format):
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow steps 1-3 of the MTT protocol.
-
Reagent Preparation: Reconstitute the luminescent caspase-3/7 substrate reagent according to the manufacturer's protocol (e.g., Promega Caspase-Glo® 3/7).[18][19] Allow the reagent to equilibrate to room temperature before use.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19]
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1-2 minutes. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank controls (medium + reagent).
-
Express data as Relative Luminescence Units (RLU) or as fold-change over the vehicle control.
-
Assay 4: Oxidative Stress via Reactive Oxygen Species (ROS) Detection
Principle: Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[20] ROS can damage DNA, proteins, and lipids, potentially leading to cell death.[21] A common method to measure intracellular ROS utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][22] The resulting fluorescence intensity is proportional to the level of intracellular ROS.
Detailed Protocol (Plate Reader Format):
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells gently with 100 µL of pre-warmed PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.[22] Add 100 µL of the DCFH-DA solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark to allow for probe uptake and de-acetylation.[20]
-
Compound Treatment: Remove the probe solution and wash the cells twice with warm PBS to remove any extracellular probe. Add 100 µL of medium containing the desired concentrations of this compound.
-
Incubation: Incubate for the desired time period (this may be shorter than for viability assays, e.g., 1-6 hours).
-
Data Acquisition: Measure fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[20]
-
Data Analysis:
-
Subtract the fluorescence of blank wells (no cells).
-
Express results as Relative Fluorescence Units (RFU) or as fold-change over the vehicle control.
-
Assay 5: Mitochondrial Health via Membrane Potential (JC-1 Assay)
Principle: The mitochondrial membrane potential (ΔΨm) is a crucial indicator of mitochondrial health and is often disrupted early in the apoptotic process. The JC-1 assay uses a cationic fluorescent probe to measure ΔΨm. In healthy, non-apoptotic cells with a high ΔΨm, JC-1 enters the mitochondria and forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells, the ΔΨm collapses, and JC-1 remains in the cytoplasm in its monomeric form, emitting green fluorescence. Therefore, a shift from red to green fluorescence indicates mitochondrial depolarization.
Detailed Protocol (Plate Reader Format):
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, seeding cells in a black-walled, clear-bottom 96-well plate.
-
Positive Control: In a set of control wells, add a mitochondrial membrane potential disruptor like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of ~50 µM and incubate for 5-10 minutes.[24]
-
Probe Loading: Prepare a JC-1 working solution (e.g., 2 µM) in warm culture medium.[24] Remove the treatment medium from all wells and add 100 µL of the JC-1 working solution.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO₂, protected from light.[25]
-
Washing: Remove the JC-1 staining solution and wash the cells twice with 100 µL of a pre-warmed assay buffer (often provided in kits) or PBS.[24] After the final wash, add 100 µL of assay buffer to each well.
-
Data Acquisition: Immediately read the plate on a fluorescence plate reader.
-
Green Monomers: Excitation ~485 nm, Emission ~535 nm.
-
Red Aggregates: Excitation ~540 nm, Emission ~590 nm.[26]
-
-
Data Analysis:
-
Subtract background fluorescence from all readings.
-
Calculate the ratio of Red/Green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
-
Data Interpretation and Synthesis
The power of this approach lies in integrating the data from all assays. For instance:
-
High LDH, Low MTT, Low Caspase: Suggests a primary necrotic mode of cell death.
-
Low MTT, High Caspase, Delayed LDH increase: Points towards apoptosis.
-
Decreased Red/Green JC-1 ratio and increased ROS signal preceding Caspase activation: Suggests that mitochondrial dysfunction and oxidative stress are upstream events leading to apoptosis.
| Assay | Principle | Endpoint Measured | Primary Interpretation |
| MTT | Enzymatic reduction of tetrazolium salt | Metabolic Activity | General cell viability and proliferation |
| LDH Release | Measurement of released cytosolic enzyme | Plasma Membrane Integrity | Necrosis, Late Apoptosis |
| Caspase-3/7 | Cleavage of a specific DEVD-substrate | Effector Caspase Activity | Execution Phase of Apoptosis |
| ROS | Oxidation of a fluorogenic probe | Intracellular Reactive Oxygen Species | Oxidative Stress |
| JC-1 | Fluorescence shift of a cationic dye | Mitochondrial Membrane Potential (ΔΨm) | Mitochondrial Health / Depolarization |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 5. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]
- 6. kosheeka.com [kosheeka.com]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. antbioinc.com [antbioinc.com]
- 23. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note & Protocols: Evaluating the Neuroprotective Effects of (1-Benzylpiperidin-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological driver is oxidative stress, which overwhelms cellular antioxidant defenses, leading to mitochondrial dysfunction, apoptosis, and neuronal death. This document provides a comprehensive framework for the initial evaluation of the neuroprotective potential of a novel synthetic compound, (1-Benzylpiperidin-3-yl)methanol. This compound is a pharmaceutical intermediate used in the synthesis of agents for studying Alzheimer's disease[1][2]. This guide details a tiered, in vitro approach, beginning with the assessment of cytoprotective effects in a Parkinson's disease model and proceeding to mechanistic assays focused on oxidative stress and apoptosis. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure robust and reliable data generation.
Introduction: The Rationale for Neuroprotection
The global burden of neurodegenerative disorders like Alzheimer's and Parkinson's disease is immense. A common thread linking these pathologies is the imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems to neutralize them[3]. This state, known as oxidative stress, inflicts damage on vital cellular components, disrupts mitochondrial function, and activates apoptotic cell death pathways[4][5].
A promising therapeutic strategy is the activation of endogenous defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular antioxidant responses[4][6]. Under stress, Nrf2 translocates to the nucleus and initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidases (GPx)[6][7]. Therefore, compounds that can modulate the Nrf2 pathway or otherwise mitigate oxidative stress are of high therapeutic interest[3][5].
This compound belongs to the benzylpiperidine class of compounds, members of which have been investigated for various neurological applications, including as cholinesterase inhibitors for Alzheimer's disease[8]. Given its structural features and use as an intermediate for neuro-active compounds[1][2], a systematic evaluation of its direct neuroprotective properties is warranted. This guide outlines the foundational in vitro assays to determine if this compound can protect neuronal cells from toxin-induced stress and to probe its underlying mechanism of action.
Part I: Primary Assessment of Neuroprotective Efficacy
The first step is to determine if this compound can protect neuronal cells from a relevant toxic insult. We utilize the human neuroblastoma SH-SY5Y cell line, a widely accepted in vitro model for Parkinson's disease research due to its dopaminergic characteristics[9][10]. The neurotoxin 6-hydroxydopamine (6-OHDA) is used to induce cell death, as it selectively damages dopaminergic neurons through mechanisms involving oxidative stress and mitochondrial impairment, thus mimicking key aspects of Parkinson's pathology[10][11].
Experimental Workflow: In Vitro Neuroprotection Assay
The overall workflow is a multi-stage process designed to first establish non-toxic working concentrations of the test compound and then to evaluate its protective effects against a neurotoxin.
Caption: Workflow for assessing the neuroprotective effect of the test compound.
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry. This serves as a reliable proxy for cell viability[12].
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
6-hydroxydopamine (6-OHDA)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator[12].
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include a "Vehicle Control" group treated with medium containing the same concentration of solvent (e.g., DMSO) used for the test compound. Incubate for 2 hours.
-
Toxin Induction: Prepare a fresh solution of 6-OHDA in serum-free medium. Add the appropriate volume of 6-OHDA solution to all wells except the "Control" and "Vehicle Control" groups to achieve the predetermined optimal toxic concentration (e.g., 10-100 µM)[9][11].
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals[12].
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution[12].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation
Data should be presented as the percentage of cell viability relative to the untreated control group.
Table 1: Example Data for Neuroprotection Assay
| Group | Treatment | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 1 | Control (Untreated) | 1.25 ± 0.08 | 100% |
| 2 | Vehicle Control | 1.23 ± 0.09 | 98.4% |
| 3 | 6-OHDA (50 µM) | 0.61 ± 0.05 | 48.8% |
| 4 | Compound (1 µM) + 6-OHDA | 0.85 ± 0.07 | 68.0% |
| 5 | Compound (10 µM) + 6-OHDA | 1.10 ± 0.06 | 88.0% |
| 6 | Compound only (10 µM) | 1.24 ± 0.08 | 99.2% |
Interpretation: A statistically significant increase in cell viability in the compound-treated groups (Groups 4 & 5) compared to the 6-OHDA-only group (Group 3) indicates a neuroprotective effect[13]. The "Compound only" group (Group 6) confirms that the test compound is not toxic at the effective concentration.
Part II: Mechanistic Investigation
Once a protective effect is confirmed, the next logical step is to investigate the underlying mechanism. Given that 6-OHDA toxicity is heavily mediated by oxidative stress and subsequent apoptosis[14], assays targeting these pathways are critical.
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[15][16].
Materials:
-
DCFH-DA probe
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Tert-Butyl hydroperoxide (TBHP) as a positive control[17]
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound and 6-OHDA as described in the neuroprotection assay (Section 2.2, steps 1-4).
-
Probe Loading: After the 24-hour toxin incubation, remove the treatment media and wash the cells once with warm PBS.
-
Add 100 µL of 1X ROS Label (e.g., DCFH-DA) diluted in an appropriate buffer to each well. Incubate for 30-60 minutes at 37°C, protected from light[18][19].
-
Measurement: Remove the probe solution. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm[15][18].
Interpretation: A significant reduction in fluorescence in the compound-treated groups compared to the 6-OHDA-only group indicates that the compound mitigates intracellular ROS accumulation.
Protocol: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of programmed cell death[20][21]. This assay uses a synthetic substrate (e.g., DEVD-pNA or a fluorometric equivalent) that is cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified[22][23].
Materials:
-
Commercially available Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell Lysis Buffer (provided in kit)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction Buffer (provided in kit)
Procedure:
-
Cell Treatment & Lysis: Treat cells as described previously (Section 2.2, steps 1-4). After treatment, collect the cells and lyse them according to the kit manufacturer's protocol to release cytoplasmic proteins[24].
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample to separate wells.
-
Initiate the reaction by adding the Caspase-3 substrate and reaction buffer mixture to each well[23].
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light[24].
-
Measurement: Read the absorbance (for colorimetric assays, ~405 nm) or fluorescence (for fluorometric assays) using a microplate reader[21][23].
Interpretation: A significant decrease in caspase-3 activity in the compound-treated groups relative to the 6-OHDA-only group suggests that the compound's neuroprotective effect is mediated, at least in part, by the inhibition of the apoptotic cascade.
Postulated Signaling Pathway
The collected data can help build a hypothesis about the compound's mechanism. If the compound reduces ROS and inhibits apoptosis, it may be acting upstream by activating pro-survival and antioxidant pathways, such as the Nrf2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential toxicity of 6-hydroxydopamine in SH-SY5Y human neuroblastoma cells and rat brain mitochondria: protective role of catalase and superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 13. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. assaygenie.com [assaygenie.com]
- 19. abcam.cn [abcam.cn]
- 20. caspase3 assay [assay-protocol.com]
- 21. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Novel Derivatives from (1-Benzylpiperidin-3-yl)methanol
Introduction: The Strategic Value of the (1-Benzylpiperidin-3-yl)methanol Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a reliable three-dimensional scaffold that can be functionalized to interact with biological targets with high specificity. The this compound motif, in particular, offers a synthetically versatile platform for drug discovery.[3] The benzyl group on the piperidine nitrogen serves as a common protecting group but also influences the molecule's lipophilicity and potential for cation-π interactions.[3] The primary alcohol at the 3-position is a key handle for introducing a wide range of functional groups through esterification, etherification, and other transformations.[4]
This guide provides detailed protocols for the synthesis of novel derivatives from this compound, a known intermediate in the development of therapeutics for conditions like Alzheimer's disease.[5][6] We will explore four key synthetic pathways: esterification and etherification of the hydroxyl group, N-debenzylation, and subsequent N-arylation of the resulting secondary amine. The protocols are designed to be robust and are accompanied by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Synthetic Workflow Overview
The derivatization of this compound can be approached through several strategic pathways, allowing for the creation of a diverse library of compounds. The following workflow diagram illustrates the key transformations detailed in this application note.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Comprehensive Analytical Characterization of (1-Benzylpiperidin-3-yl)methanol
Introduction
(1-Benzylpiperidin-3-yl)methanol is a pivotal chemical intermediate with significant applications in pharmaceutical research and development.[1][2] Its structural motif is a key building block in the synthesis of novel therapeutic agents, particularly those under investigation for the treatment of neurodegenerative diseases such as Alzheimer's disease.[2][3] The precise analytical characterization of this compound is paramount to ensure its identity, purity, and stability, thereby guaranteeing the integrity of subsequent research and the quality of synthesized active pharmaceutical ingredients (APIs).
This comprehensive guide provides a detailed framework for the analytical characterization of this compound, employing a multi-technique approach to establish a complete quality profile. We will delve into the principles and practical protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be robust and self-validating, providing researchers with the tools to confidently assess the quality of this critical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods and for its handling and storage.
| Property | Value | Source |
| CAS Number | 85387-44-6 | [4] |
| Molecular Formula | C₁₃H₁₉NO | [3][4] |
| Molecular Weight | 205.30 g/mol | [3][4] |
| Appearance | Colorless to pale yellow solid or oil | Inferred from similar compounds[5] |
| Solubility | Freely soluble in methanol, ethanol, dichloromethane; slightly soluble in water | Inferred from similar compounds[5] |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are essential for determining the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is typically suitable for this compound.
Rationale for Method Selection: The benzyl and piperidinyl moieties provide sufficient hydrophobicity for retention on a C18 stationary phase, while the hydroxyl group ensures adequate polarity for elution with a standard reversed-phase mobile phase. UV detection is appropriate due to the presence of the aromatic benzyl group. A patent for a similar compound, (R)-benzoyl-3-aminopiperidine, suggests a C18 column with a phosphate buffer and methanol mobile phase is effective.[6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 0.01 M Potassium Phosphate buffer (pH 7.0) and Methanol (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks.
-
Expected Results: A single major peak corresponding to this compound should be observed. The retention time will be dependent on the specific HPLC system and column but is expected to be in the range of 3-7 minutes under these conditions.
| Parameter | Expected Value |
| Retention Time | ~5.2 min |
| Purity | ≥98% |
Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral information, enabling definitive identification of the analyte and any volatile impurities.
Rationale for Method Selection: this compound has a sufficiently low enough boiling point to be amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for the identification of trace-level impurities. The fragmentation pattern obtained from Electron Ionization (EI) can be used for structural elucidation.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Split (100:1).
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
The mass spectrum of the main chromatographic peak is compared with a reference library (e.g., NIST, WILEY) for identification.[7]
-
The fragmentation pattern is analyzed to confirm the structure.
-
Expected Results: The total ion chromatogram (TIC) should show a major peak for this compound. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 205 and characteristic fragment ions.
| Ion | m/z | Identity |
| [M]⁺ | 205 | Molecular Ion |
| [M-H₂O]⁺ | 187 | Loss of water |
| [M-CH₂OH]⁺ | 174 | Loss of hydroxymethyl group |
| C₇H₇⁺ | 91 | Tropylium ion (from benzyl group) |
| C₆H₅CH₂⁺ | 91 | Benzyl cation |
The fragmentation of related benzylpiperazine structures often involves cleavages initiated at the nitrogen atoms, which would also be expected for benzylpiperidines.[8]
Spectroscopic Analysis: Structural Elucidation and Functional Group Identification
Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale for Method Selection: NMR provides detailed information about the carbon-hydrogen framework of the molecule, including the number of different types of protons and carbons, their chemical environments, and their connectivity. This allows for complete structural confirmation.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra under standard conditions.
-
-
Data Analysis:
-
Analyze the chemical shifts (δ), integration values, and coupling patterns (J) in the ¹H NMR spectrum.
-
Analyze the chemical shifts in the ¹³C NMR spectrum.
-
Expected Spectral Data (in CDCl₃): While specific literature data for this exact compound is sparse, expected chemical shifts can be predicted based on the analysis of similar structures.[9]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.20 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.50 | s | 2H | Benzyl CH₂ (N-CH₂-Ph) |
| ~3.60-3.40 | m | 2H | CH₂OH |
| ~2.90-1.50 | m | 9H | Piperidine ring protons & CH |
| ~1.80 | br s | 1H | OH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~138.5 | Quaternary aromatic C |
| ~129.3 | Aromatic CH |
| ~128.2 | Aromatic CH |
| ~127.1 | Aromatic CH |
| ~65.0 | CH₂OH |
| ~63.0 | N-CH₂-Ph |
| ~54.0 | Piperidine CH₂ |
| ~53.0 | Piperidine CH₂ |
| ~40.0 | Piperidine CH |
| ~28.0 | Piperidine CH₂ |
| ~25.0 | Piperidine CH₂ |
Logical Relationship of Analytical Techniques:
Caption: Interrelation of analytical techniques for comprehensive characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for Method Selection: The FTIR spectrum provides a characteristic "fingerprint" of the molecule and confirms the presence of key functional groups such as the hydroxyl (-OH), aromatic (C-H and C=C), and aliphatic (C-H) bonds.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Expected Absorption Bands: The spectrum should exhibit characteristic peaks for the different functional groups present in this compound.[7][10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2800 | Strong | Aliphatic C-H stretch (piperidine and benzyl CH₂) |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| 1100-1000 | Strong | C-O stretch (primary alcohol) |
| 750-700 and 700-690 | Strong | Aromatic C-H out-of-plane bending (monosubstituted) |
Conclusion
The analytical characterization of this compound requires a multi-faceted approach to ensure a comprehensive understanding of its identity, purity, and structural integrity. The protocols outlined in this application note, encompassing HPLC, GC-MS, NMR, and FTIR, provide a robust framework for researchers and drug development professionals. By employing these self-validating methodologies, scientists can confidently assess the quality of this important pharmaceutical intermediate, thereby ensuring the reliability and reproducibility of their research and manufacturing processes.
References
- 1. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 85387-44-6|this compound|BLD Pharm [bldpharm.com]
- 5. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (1-Benzylpiperidin-3-yl)methanol
Welcome to the technical support resource for the purification of (1-Benzylpiperidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the purification of this important synthetic intermediate. The information is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have before, during, or after the purification process.
Q1: What are the most common impurities in crude this compound and how can I identify them?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route used. For instance, if synthesized via the reduction of 1-benzyl-3-piperidone, common impurities may include:
-
Unreacted Starting Material: Residual 1-benzyl-3-piperidone.
-
Reducing Agent Residues: Borate salts if sodium borohydride was used.[1]
-
Byproducts: Small amounts of benzyl alcohol may be present if debenzylation occurred, or isomers if the starting materials were not pure.[2]
-
Residual Solvents: Solvents from the reaction or workup (e.g., ethanol, methanol, ethyl acetate, dichloromethane).[1][2][3]
These impurities can be identified and quantified using a combination of analytical techniques. Thin Layer Chromatography (TLC) is excellent for initial assessment and for monitoring the progress of column chromatography. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective for identifying and quantifying specific molecular species.[4]
| Impurity Type | Potential Source | Recommended Analytical Technique |
| Unreacted Ketone | Incomplete reduction | TLC, GC-MS, ¹H NMR |
| Benzyl Alcohol | Side reaction/debenzylation | TLC, GC-MS |
| Inorganic Salts | Reaction quenching/workup | Insoluble in many organic solvents; check aqueous layers |
| Residual Solvents | Incomplete drying | ¹H NMR, GC-MS |
Q2: My final product is a colorless to pale yellow oil, but I was expecting a solid. Is this normal?
A2: Yes, this is quite normal. This compound, like its isomer 1-benzyl-3-piperidinol, is often isolated as a clear, colorless to light yellow liquid or oil at room temperature.[1] The presence of minor impurities can also depress the melting point, preventing solidification. The key is to ensure all residual solvents have been thoroughly removed under a high vacuum. If the product is an oil after rigorous drying and NMR analysis confirms its purity, it should be considered pure.
Q3: How do I choose the best purification method for my crude sample?
A3: The optimal purification strategy depends on the nature of the impurities and the scale of your reaction.
-
Acid-Base Extraction: This is highly effective for removing non-basic organic impurities and inorganic salts. It is an excellent first-pass purification step.[1]
-
Flash Column Chromatography: This is the most versatile method for separating the target compound from closely related impurities, such as unreacted starting materials or byproducts with different polarities.[5][6]
-
Vacuum Distillation: This method is suitable for large-scale purification if the primary impurities have significantly different boiling points from the product. Given the high boiling point of this compound (an isomer boils at 140-142°C at 6 mm Hg), a good vacuum source is essential to prevent thermal decomposition.[1]
The following workflow can help guide your decision:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with common purification techniques.
Troubleshooting: Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Co-elution of Product and Impurity | Improper Solvent System: The polarity of the eluent may not be optimized to resolve the compounds. | Optimize Eluent: Systematically test different solvent mixtures using TLC. A common system is a gradient of ethyl acetate in hexanes or petroleum ether.[5] Adding a small amount (~0.5-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent can significantly improve peak shape and reduce tailing for basic compounds like piperidines by neutralizing acidic sites on the silica gel. |
| Poor Separation / Broad Bands | Improper Column Packing: Air bubbles, cracks, or an uneven silica bed can cause channeling of the eluent, leading to poor separation.[4] | Repack the Column: Prepare a uniform slurry of silica gel in the initial, least polar eluent. Pour it carefully and apply gentle pressure to create a homogenous, compact bed. |
| Sample Overload: Too much crude material was loaded onto the column relative to the amount of silica gel. | Reduce Load: A general rule is to use a silica-to-sample weight ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or higher. | |
| Product is Stuck on the Column | Product is too Polar for Eluent: The solvent system is not polar enough to elute the compound. | Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol). A gradient elution from a non-polar to a polar solvent system is often most effective.[4] For very polar piperidine derivatives, a system of dichloromethane/methanol may be required.[7] |
Troubleshooting: Acid-Base Extraction
| Problem | Potential Cause | Recommended Solution |
| Formation of an Emulsion at the Interface | Insufficient Ionic Strength: The densities of the aqueous and organic layers are too similar. | Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion. |
| Low Recovery of Product | Incomplete Extraction: The product was not fully extracted from the aqueous layer after basification. | Increase Number of Extractions: Perform multiple extractions (e.g., 3-4 times) with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery.[1] |
| Incorrect pH: The aqueous layer was not made sufficiently basic to deprotonate the piperidinium salt back to the free base. | Check and Adjust pH: Use a pH meter or pH paper to ensure the aqueous layer is strongly basic (pH > 12) after adding the base (e.g., NaOH or K2CO3).[1] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is highly effective for removing acidic and neutral organic impurities.
-
Acidification: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel.
-
Extraction: Add 1.0 N HCl solution and shake vigorously. The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the two layers. Wash the aqueous layer one more time with fresh diethyl ether to remove any remaining non-basic impurities. Discard the organic layers.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base, such as 3.0 N NaOH or solid K2CO3, with stirring until the solution is strongly basic (pH > 12).[1]
-
Product Extraction: Extract the liberated free base from the aqueous layer three times with dichloromethane.[1]
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the purified product.[1]
References
- 1. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. rsc.org [rsc.org]
- 7. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]
Technical Support Center: Synthesis of (1-Benzylpiperidin-3-yl)methanol
Welcome to the technical support center for the synthesis of (1-Benzylpiperidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your reactions for higher yield and purity.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What are the most common synthetic routes to this compound?
There are two primary and widely employed synthetic strategies for preparing this compound:
-
Route A: Reductive Amination/N-Benzylation of a Piperidine Precursor. This typically involves the N-benzylation of 3-hydroxypiperidine or a related precursor.
-
Route B: Reduction of a Carbonyl Group. This route often starts with the reduction of 1-benzyl-3-piperidone or the reduction of an ester, such as ethyl 1-benzylnipecotate.
Each route has its advantages and potential pitfalls, particularly concerning side product formation, which we will address in detail.
Q2: I am seeing a significant amount of a water-soluble, persistent impurity in my N-benzylation reaction of 3-hydroxypiperidine. What is it and how can I avoid it?
This is a classic case of over-alkylation, leading to the formation of a quaternary ammonium salt .
-
Side Product Identity: N,N-dibenzyl-3-hydroxypiperidinium halide.
-
Mechanism of Formation: The desired product, this compound, is a tertiary amine and remains nucleophilic. It can react with a second molecule of your benzyl halide (e.g., benzyl bromide) to form a stable quaternary ammonium salt. This side reaction is particularly prevalent if an excess of the benzylating agent is used or if the reaction is run for an extended period at elevated temperatures.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the amine (3-hydroxypiperidine), typically 1.1 to 1.2 equivalents, relative to the benzyl halide. | This ensures the benzyl halide is the limiting reagent, minimizing the chance of a second benzylation event. |
| Addition of Reagents | Add the benzyl halide dropwise to the solution of 3-hydroxypiperidine and base. | Slow addition maintains a low concentration of the benzylating agent throughout the reaction, favoring mono-alkylation.[1] |
| Base | Use a non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] | These bases are effective at scavenging the acid byproduct (HBr or HCl) without competing in the alkylation reaction. |
| Temperature | Maintain a moderate reaction temperature (e.g., room temperature to 40-50°C). | Higher temperatures can accelerate the rate of the second alkylation, leading to more quaternary salt formation. |
Q3: My NMR shows an unexpected benzylic ether peak. What is this side product and why did it form?
You are likely observing the formation of 1-benzyl-3-(benzyloxy)piperidine , a result of O-benzylation.
-
Side Product Identity: 1-benzyl-3-(benzyloxy)piperidine.
-
Mechanism of Formation: The hydroxyl group of 3-hydroxypiperidine (or the product) is also nucleophilic and can be alkylated by the benzyl halide. This is more likely to occur under strongly basic conditions where the hydroxyl group is deprotonated to form a more nucleophilic alkoxide.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Base Selection | Avoid strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) if selective N-alkylation is desired. Milder bases like K₂CO₃ are preferable. | Strong bases can significantly increase the concentration of the alkoxide, promoting O-alkylation. |
| Solvent Choice | Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally suitable. | These solvents effectively dissolve the reactants and facilitate the SN2 reaction at the nitrogen. |
| Protecting Group Strategy | For ultimate selectivity, consider protecting the hydroxyl group as a silyl ether (e.g., with TBDMSCl) before N-benzylation, followed by deprotection. | This strategy completely blocks the hydroxyl group from reacting, ensuring exclusive N-benzylation. |
Q4: I am performing a sodium borohydride reduction of 1-benzyl-3-piperidone, but my reaction seems incomplete. How can I drive it to completion?
Incomplete reduction is a common issue, often resulting in a mixture of the starting ketone and the desired alcohol.
-
Issue: Presence of unreacted 1-benzyl-3-piperidone in the final product.
-
Cause: This can be due to insufficient reducing agent, deactivation of the reagent, or suboptimal reaction conditions. Sodium borohydride (NaBH₄) is a mild reducing agent, and its reactivity can be influenced by several factors.[3]
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Equivalents of NaBH₄ | Use a molar excess of NaBH₄, typically 1.5 to 2.0 equivalents. | This ensures there is enough hydride to reduce all of the ketone, accounting for any reagent that may decompose. |
| Solvent | Use protic solvents like methanol (MeOH) or ethanol (EtOH). | These solvents help to activate the carbonyl group for hydride attack. |
| Temperature | While the reaction is often run at room temperature, gentle cooling to 0°C at the start of the addition can help control the initial exotherm. Allowing the reaction to stir for an extended period (4-12 hours) at room temperature is common. | Ensuring sufficient reaction time is crucial for completion. |
| pH | Maintain a neutral to slightly basic pH during the reaction. | Acidic conditions will rapidly decompose the borohydride reagent. |
| Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible. | This is the most reliable way to determine if the reaction has gone to completion before workup. |
TROUBLESHOOTING GUIDES: PURIFICATION
Problem: How do I remove the quaternary ammonium salt from my product?
The significant difference in polarity and solubility between the desired tertiary amine and the quaternary ammonium salt makes separation straightforward.
Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with water or a saturated aqueous solution of sodium bicarbonate.
-
Separation: The highly polar quaternary ammonium salt will preferentially partition into the aqueous layer, while the desired product remains in the organic layer.
-
Extraction and Drying: Separate the layers. The organic layer can then be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the purified product.
Problem: How can I separate my desired product from unreacted starting materials and the O-benzylated side product?
A combination of acid-base extraction and column chromatography is highly effective.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Acidic Extraction: Extract the organic solution with a dilute aqueous acid, such as 1M HCl. The basic desired product and any unreacted 3-hydroxypiperidine will be protonated and move to the aqueous layer. The neutral O-benzylated side product and unreacted benzyl bromide will remain in the organic layer.
-
Separation: Discard the organic layer containing the neutral impurities.
-
Basification and Re-extraction: Basify the aqueous layer with a base like 1M NaOH until the pH is >10. This deprotonates the desired product, making it soluble in organic solvents again. Extract the aqueous layer with fresh organic solvent (e.g., ethyl acetate or DCM).
-
Final Steps: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is typically effective. The less polar O-benzylated impurity will elute first, followed by the more polar desired product, this compound.
| Compound | Typical Rf Value | Elution Order |
| 1-benzyl-3-(benzyloxy)piperidine | Higher | First |
| This compound | Lower | Second |
References
Technical Support Center: Optimizing N-benzylation Reactions
Welcome to the technical support center for N-benzylation reaction optimization. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the nuances of this crucial synthetic transformation. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My N-benzylation reaction is showing low or no conversion. What are the most common causes?
Low or no conversion in an N-benzylation reaction typically stems from one of several core issues:
-
Inadequate Deprotonation: The nucleophilicity of the amine is paramount. If you are reacting an amine or amide, the choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the starting material to initiate the nucleophilic attack.[1]
-
Suboptimal Temperature: Many N-benzylation reactions require thermal energy to overcome the activation barrier. Depending on the reactivity of your substrates and the catalytic system, temperatures can range from ambient to 175°C.[1]
-
Presence of Moisture: Anhydrous conditions are often essential. Water can deactivate certain catalysts and quench reactive intermediates or strong bases like sodium hydride.[1]
-
Poor Solubility: For a reaction to proceed efficiently, the reactants must be sufficiently soluble in the chosen solvent. If your amine or base has poor solubility, the reaction will be sluggish and heterogeneous.[1][2]
-
Inactive Catalyst: In catalytic systems, such as those employing "hydrogen borrowing" from benzyl alcohol, the catalyst's activity is key. Ensure proper preparation, handling, and activation of your catalyst.[1]
Q2: I'm observing significant formation of the di-benzylated product. How can I favor mono-benzylation?
This is a classic selectivity challenge. The mono-benzylated product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine, leading to a second alkylation.[3] To mitigate this:
-
Control Stoichiometry: Use a 1:1 stoichiometric ratio of the amine to the benzylating agent, or even a slight excess of the amine.
-
Slow Addition: Add the benzylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant primary amine over the newly formed secondary amine.[1]
-
Lower Temperature: Reducing the reaction temperature can sometimes increase selectivity by favoring the reaction with the lower activation energy, which may be the first benzylation.
-
Use of a Bulky Protecting Group: For complex substrates, consider protecting one N-H bond with a bulky group to sterically hinder the second alkylation.
Q3: My substrate contains both an amine and a hydroxyl group. How can I selectively achieve N-benzylation over O-benzylation?
The competition between N- and O-alkylation is governed by the relative nucleophilicity of the nitrogen and oxygen atoms, which is heavily influenced by the reaction conditions.
-
Solvent Choice: Polar aprotic solvents such as DMF, THF, or toluene are generally preferred as they tend to favor N-alkylation.[1] Protic solvents can solvate the amine's lone pair, reducing its nucleophilicity.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can significantly influence chemoselectivity. By carefully choosing the catalyst and reaction conditions, you can often favor the desired N-alkylation pathway.[4]
-
Protecting Groups: The most robust method is to protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before performing the N-benzylation, followed by deprotection.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Low Yield and Incomplete Reaction
You've run the reaction for 24 hours, and TLC analysis shows a significant amount of starting material remaining.
-
Possible Cause: The base is not strong enough to deprotonate the amine/amide substrate effectively.
-
Troubleshooting Steps & Recommendations:
-
Evaluate Base Strength: Compare the pKa of your substrate's N-H bond with the pKa of the conjugate acid of your base. A stronger base may be required. For example, while K₂CO₃ is suitable for many amines, amides often require a stronger base like KOH or NaH.[1]
-
Increase Temperature: If the reaction is clean but slow, increasing the temperature will increase the reaction rate. Monitor for byproduct formation at higher temperatures.
-
Change Solvent: If solubility is an issue, switch to a solvent that better dissolves all reactants. Aprotic polar solvents like DMF or acetonitrile are common choices.[3]
-
Issue 2: Formation of Quaternary Ammonium Salt
You are attempting a di-benzylation of a primary amine, but you are isolating a significant amount of a salt, indicating over-alkylation.
-
Possible Cause: The tertiary amine product is still nucleophilic enough to react with a third equivalent of the benzyl halide.[3]
-
Troubleshooting Steps & Recommendations:
-
Strict Stoichiometric Control: Carefully control the stoichiometry to use no more than two equivalents of the benzylating agent per equivalent of the primary amine.
-
Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the tertiary amine is the major product and before significant quaternary salt formation occurs.
-
Steric Hindrance: If possible, choose a benzylating agent with more steric bulk near the reactive center, which can disfavor the formation of the sterically congested quaternary salt.
-
Issue 3: Difficulty in Purification
The reaction appears successful, but separating the N-benzylated product from the unreacted starting amine is proving difficult via column chromatography.
-
Possible Cause: The product and starting material have very similar polarities.
-
Troubleshooting Steps & Recommendations:
-
Acidic Wash: Before chromatography, perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl). The more basic starting amine will be protonated and move into the aqueous layer, while the (usually) less basic N-benzylated product remains in the organic layer.[5] Remember to neutralize the organic layer with a base wash (e.g., sat. NaHCO₃) afterward.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[6]
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation.[5]
-
Data Presentation: Selecting Reaction Parameters
The choice of solvent and base is fundamental to success. The tables below provide a starting point for your optimization.
Table 1: Common Solvents for N-Benzylation Reactions
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Toluene | Non-polar | 111 | Good for "hydrogen borrowing" systems; can require higher temperatures.[1] |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Excellent for dissolving many amines and salts; commonly used in SN2 reactions.[2][3] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point and excellent solvating power, but can be difficult to remove. Can form amine impurities.[7] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good general-purpose solvent, but its low boiling point limits the reaction temperature.[1][3] |
| Dichloromethane (DCM) | Non-polar | 40 | Useful for reactions at or below room temperature; low boiling point. |
Table 2: Common Bases for N-Benzylation Reactions
| Base | Class | Strength | Typical Use Cases & Considerations |
| K₂CO₃ / Cs₂CO₃ | Inorganic Carbonate | Moderate | Effective for many primary/secondary amines. Cesium carbonate is more soluble and basic.[1] |
| KOH / NaOH | Inorganic Hydroxide | Strong | Used in phase-transfer catalysis or with less reactive amines.[1][8] |
| NaH | Metal Hydride | Very Strong | Used for deprotonating weakly acidic N-H bonds like those in amides and indoles. Requires strictly anhydrous conditions.[9][10] |
| Et₃N / DIPEA | Organic Amine | Weak/Moderate | Primarily used as an acid scavenger to neutralize the H-X byproduct. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for N-Benzylation of an Amine with Benzyl Bromide
This protocol provides a standard starting point for the N-benzylation of a primary or secondary amine.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv.) and an appropriate base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add an anhydrous solvent (e.g., acetonitrile) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Add benzyl bromide (1.1 equiv.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Filter off any inorganic solids. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure N-benzylated product.[5][6]
Visualizing Workflows and Mechanisms
Diagrams can clarify complex processes. Below are Graphviz-generated visualizations for the experimental workflow, a troubleshooting decision tree, and the underlying reaction mechanism.
Caption: General experimental workflow for N-benzylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Phase Transfer Catalysis in the Microwave-Assisted N-...: Ingenta Connect [ingentaconnect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges for (1-Benzylpiperidin-3-yl)methanol
Welcome to the technical support center for (1-Benzylpiperidin-3-yl)methanol (CAS No. 85387-44-6). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile pharmaceutical intermediate. As a substituted piperidine, its physicochemical properties present both opportunities and challenges in formulation. This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to enable you to effectively work with this compound.
Section 1: Understanding the Physicochemical Basis of Solubility Issues
A foundational understanding of the molecule's structure is critical to diagnosing and solving solubility problems. The structure of this compound contains three key functional regions that dictate its behavior in different solvents.
-
The Piperidine Ring: This saturated heterocycle contains a tertiary amine. This nitrogen atom is basic and can be protonated in acidic conditions.
-
The Benzyl Group: This large, nonpolar aromatic group is highly lipophilic, contributing significantly to poor aqueous solubility.
-
The Methanol Group: The primary alcohol (-CH₂OH) is a polar group that can participate in hydrogen bonding, but its contribution to overall solubility is often outweighed by the larger hydrophobic benzyl and piperidine moieties.
Q1: Why is this compound often poorly soluble in neutral aqueous solutions?
A1: The poor aqueous solubility at neutral pH is a direct result of its molecular structure. The compound's basic piperidine nitrogen is largely un-ionized at a neutral pH, meaning the molecule exists as a "free base." In this form, the large, hydrophobic benzyl group dominates the molecule's character, leading to low affinity for polar solvents like water. For a drug to be effective, especially when delivered orally, it must be in a solution at the site of absorption.
Table 1: Physicochemical Properties of this compound
| Property | Value / Prediction | Source |
| CAS Number | 85387-44-6 | |
| Molecular Formula | C₁₃H₁₉NO | |
| Molecular Weight | 205.30 g/mol | |
| Predicted pKa | 8.5 - 9.5 (for the protonated amine) | Based on piperidine derivatives |
| Predicted LogP | ~2.0 - 2.5 | Based on similar structures |
Section 2: Troubleshooting Guide: A Step-by-Step Workflow
If you are encountering solubility issues, this workflow provides a systematic approach to finding a solution, starting with the simplest and most common techniques.
Figure 1. Troubleshooting workflow for addressing solubility issues.
Q2: My compound is insoluble in neutral buffer. What is the first and most effective step?
A2: The most direct approach is pH adjustment . Since this compound is a basic compound, decreasing the pH of the aqueous medium will protonate the piperidine nitrogen. This creates a positively charged piperidinium salt, which is vastly more water-soluble than the neutral free base. Most piperidine-containing compounds show a dramatic increase in solubility at a pH below their pKa.
-
Action: Attempt to dissolve the compound in a buffer with a pH of 3 to 5, such as a citrate or acetate buffer.
-
Causality: According to the Henderson-Hasselbalch equation, when the pH is lower than the pKa of the basic group, the ionized (protonated) form predominates. This ionic form readily interacts with polar water molecules, leading to dissolution.
Figure 2. pH-dependent equilibrium of this compound.
Q3: I need to work at a neutral pH for my biological assay. How can I achieve sufficient solubility?
A3: If pH adjustment is not an option, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400) are frequently used.
-
Action: First, prepare a high-concentration stock solution of your compound in a pure co-solvent like DMSO. Then, carefully add this stock solution to your aqueous buffer dropwise while vortexing to avoid localized high concentrations that can cause precipitation.
-
Caution: Be mindful of the final concentration of the co-solvent in your assay, as high levels (typically >1%) can be toxic to cells or interfere with enzyme kinetics.
Q4: My compound precipitates from its DMSO stock when I add it to my aqueous buffer. What is happening and how can I fix it?
A4: This is a common problem when the compound is highly soluble in the organic stock but poorly soluble in the final aqueous medium. The compound "crashes out" of solution upon dilution.
-
Lower the Stock Concentration: Preparing a less concentrated stock solution in DMSO can sometimes solve the issue.
-
Change the Co-solvent: Some compounds are more stable in specific co-solvents. Try preparing stocks in ethanol, PG, or PEG 400.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to the aqueous buffer can help stabilize the compound and prevent precipitation by forming micelles.
-
Consider Advanced Methods: If these steps fail, you may need to employ a more advanced formulation strategy like cyclodextrin complexation.
Section 3: Advanced Solubilization Strategies
When simple pH adjustment and co-solvents are insufficient, or if a specific formulation type (e.g., for in vivo studies) is required, more advanced techniques are necessary.
Q5: When should I consider using cyclodextrins?
A5: Cyclodextrins are an excellent choice when you need to increase the aqueous solubility of a compound without using organic co-solvents or altering the pH. They are particularly effective for molecules that have a hydrophobic region that can fit within their cavity.
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic benzyl group of this compound can be encapsulated within the cyclodextrin's core, forming a water-soluble "inclusion complex." This complex effectively shields the nonpolar part of the molecule from water, dramatically increasing its apparent solubility.
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.
Figure 3. Encapsulation of the hydrophobic benzyl group by a cyclodextrin.
Section 4: Experimental Protocols
Protocol 4.1: Preparation of a pH-Adjusted Aqueous Stock Solution
-
Objective: To prepare a 10 mM stock solution in an acidic buffer.
-
Materials: this compound, 0.1 M Citrate Buffer (pH 4.0), analytical balance, volumetric flask, vortex mixer, sonicator.
-
Procedure:
-
Weigh 20.53 mg of this compound (MW = 205.30).
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 8 mL of 0.1 M Citrate Buffer (pH 4.0).
-
Vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the flask in a bath sonicator for 5-10 minutes.
-
Once fully dissolved, bring the final volume to 10 mL with the citrate buffer.
-
The final solution is a 10 mM stock. This can be further diluted into your final assay buffer, ensuring the final pH does not shift significantly.
-
Protocol 4.2: Screening for Optimal Co-Solvent Systems
-
Objective: To determine the maximum achievable concentration in various co-solvent/water mixtures.
-
Materials: this compound, DMSO, Ethanol, PEG 400, deionized water, multiple small glass vials.
-
Procedure:
-
Prepare 10%, 20%, and 50% (v/v) aqueous mixtures of each co-solvent (DMSO, Ethanol, PEG 400).
-
Add an excess amount of solid this compound to 1 mL of each solvent mixture in separate vials.
-
Cap the vials and place them on a rotator or shaker at room temperature for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect for undissolved solid.
-
Filter or centrifuge the saturated solutions to remove any undissolved solid.
-
Analyze the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility in each system.
-
Protocol 4.3: Preparation of an Inclusion Complex with HP-β-CD
-
Objective: To prepare a solution of the compound complexed with HP-β-CD.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water.
-
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in deionized water. This may require gentle warming and stirring to fully dissolve.
-
Add an excess amount of solid this compound to the HP-β-CD solution.
-
Shake or stir the mixture at room temperature for 24-48 hours to allow for complex formation and equilibrium.
-
After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove undissolved compound.
-
The resulting clear filtrate is your stock solution of the inclusion complex. The concentration can be determined via HPLC-UV.
-
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I heat the solution to help dissolve the compound?
-
A: Gentle warming can be used as a last resort, but it is not generally recommended without stability data. The compound could degrade at elevated temperatures. Always test the stability of your compound under such conditions before relying on this method.
-
-
Q: Which co-solvents are best for in vivo studies?
-
A: For in vivo studies, solvents with established safety profiles are preferred. A common vehicle is a mixture of PEG 400, propylene glycol, and water or saline. DMSO is often avoided for in vivo use in large quantities due to potential toxicity.
-
-
Q: How should I store stock solutions of this compound?
-
A: DMSO stock solutions are typically stored at -20°C or -80°C. However, always check for precipitation upon thawing. Aqueous solutions, especially those with non-neutral pH, should be prepared fresh or stored for short periods at 2-8°C, pending stability studies.
-
-
Q: Will forming a salt of the compound help?
-
A: Yes, forming a stable, crystalline salt (e.g., a hydrochloride or tartrate salt) is a common and highly effective strategy in drug development to improve both solubility and dissolution rate. This is an advanced technique typically performed by medicinal or process chemists.
-
Technical Support Center: Optimizing Piperidine Synthesis and Preventing Byproduct Formation
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidine synthesis, with a focus on troubleshooting and preventing common byproduct formation. Piperidine and its derivatives are crucial structural motifs in a vast array of pharmaceuticals.[1] Achieving high purity and yield is paramount for successful drug discovery and development programs. This resource provides in-depth, field-proven insights to address common challenges encountered in the laboratory.
Section 1: Catalytic Hydrogenation of Pyridine Derivatives
The reduction of pyridines is a fundamental and widely used method for accessing the piperidine core.[2] However, the aromatic stability of the pyridine ring can present challenges, and several side reactions can occur.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalytic hydrogenation of pyridine is incomplete, or I observe the formation of partially hydrogenated byproducts. What's going wrong?
A1: Incomplete hydrogenation can stem from several factors, including catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions. The formation of tetrahydropyridine intermediates is a common issue.[3]
Troubleshooting Guide:
-
Catalyst Selection and Activity: The choice of catalyst is critical. Platinum-based catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) are highly effective, as are palladium on carbon (Pd/C) and rhodium-based catalysts.[4][5] Ensure the catalyst is fresh and active. Catalyst poisoning by sulfur- or nitrogen-containing impurities in the substrate or solvent can inhibit the reaction.
-
Reaction Conditions:
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. While some reactions proceed at atmospheric pressure (e.g., with a hydrogen balloon), many require higher pressures (50-70 bar) in a specialized reactor like a Parr shaker to drive the reaction to completion.[4][5]
-
Solvent Choice: Glacial acetic acid is a common and effective solvent as it protonates the pyridine nitrogen, activating the ring towards reduction.[4][5] Other solvents like ethyl acetate can also be used.
-
Temperature: Most hydrogenations of pyridines can be conducted at room temperature.[4] If the reaction is sluggish, a slight increase in temperature may be beneficial, but excessive heat can promote side reactions.[2]
-
Experimental Protocol: General Procedure for Catalytic Hydrogenation of Pyridine
-
In a high-pressure reactor, dissolve the pyridine derivative (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethyl acetate).
-
Carefully add the catalyst, typically 5-10 mol% of 10% Pd/C or PtO₂.[4]
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar) and begin vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is fully consumed (typically 3-24 hours).[4]
-
Once complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.
Diagram: Troubleshooting Workflow for Incomplete Hydrogenation
Caption: Troubleshooting workflow for incomplete hydrogenation.
Q2: I am struggling to separate my final piperidine product from unreacted pyridine starting material. Why is this difficult, and what is the solution?
A2: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their separation by simple fractional distillation challenging.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[1][6]
Solution: Purification via Carbonate Salt Formation
A highly effective method to separate piperidine from pyridine is through selective salt formation. Piperidine, being a stronger base, will react with carbon dioxide (CO₂) to form a solid piperidine carbonate, while the less basic pyridine remains in solution.[1][7]
Experimental Protocol: Purification of Piperidine via Carbonate Salt Formation
-
Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent.
-
Bubble carbon dioxide (CO₂) gas through the solution. A white precipitate of piperidine carbonate will form.
-
Cool the mixture to ensure complete precipitation of the salt.
-
Filter the solid piperidine carbonate and wash it with a cold solvent to remove any residual pyridine.
-
Suspend the collected piperidine carbonate in water.
-
Add a strong base, such as sodium hydroxide (NaOH), to the suspension to liberate the free piperidine from its salt.[1][6]
-
Extract the liberated piperidine into an organic solvent (e.g., diethyl ether).
-
Dry the organic extract (e.g., over solid potassium hydroxide), filter, and distill to obtain pure piperidine.[1]
Section 2: N-Alkylation of Piperidines
The N-alkylation of piperidine is a common transformation to introduce various substituents. However, this reaction is often plagued by overalkylation, leading to the formation of quaternary ammonium salts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of piperidine is giving a low yield, or the reaction is very sluggish.
A1: Several factors can contribute to a slow or incomplete N-alkylation reaction. These include the choice of base, the nature of the leaving group on the alkylating agent, steric hindrance, and the solvent used.[4]
Troubleshooting Guide:
| Factor | Explanation | Solution |
| Basicity | The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) which can protonate the starting piperidine, rendering it non-nucleophilic.[4] | Add a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) to scavenge the acid.[4] |
| Leaving Group | The reactivity of the alkylating agent is dependent on the leaving group. Chlorides are less reactive than bromides, which are less reactive than iodides. | If using an alkyl chloride, consider switching to the corresponding bromide or iodide to accelerate the reaction.[4] |
| Steric Hindrance | Bulky substituents on either the piperidine ring or the alkylating agent can slow down the reaction.[4] | Increase the reaction temperature to overcome the activation energy barrier.[4] |
| Solvent | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or DMF are generally good choices. | Experiment with different anhydrous solvents to find the optimal conditions for your specific substrates. |
Q2: I am observing a significant amount of quaternary ammonium salt as a byproduct in my N-alkylation reaction. How can I prevent this?
A2: The formation of a quaternary ammonium salt is a common side reaction resulting from the dialkylation of the piperidine nitrogen.[4] This occurs when the newly formed N-alkylpiperidine is more nucleophilic than the starting piperidine and reacts with another equivalent of the alkylating agent.
Preventative Measures:
-
Stoichiometry Control: Use a slight excess of the piperidine relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[8] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation step.[4]
Diagram: N-Alkylation and Overalkylation Pathway
Caption: Desired N-alkylation versus overalkylation side reaction.
Section 3: Other Common Byproducts and Issues
Q1: My purified piperidine has a yellow tint. What is the cause, and how can I fix it?
A1: A yellow discoloration in piperidine is typically due to the presence of oxidation products.[1][6] While this may not affect all applications, high-purity applications require removal of these impurities.
Solution:
-
Purification: Distillation is the most effective method for removing colored impurities.[6]
-
Prevention: Store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat, to prevent oxidation.[2][6]
Q2: I suspect the formation of N-oxides as byproducts. How are these formed and can they be problematic?
A2: N-oxides can form through the oxidation of the tertiary nitrogen atom in N-substituted piperidines.[9] This can occur during the reaction or upon storage if exposed to oxidizing conditions. While in some cases N-oxides can be inactive or act as prodrugs, their formation is often undesirable as it introduces impurities that can be difficult to separate.[9][10] The biological N-oxidation of piperidine has also been studied.[11]
Mitigation Strategies:
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (nitrogen or argon) can minimize oxidation.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can be beneficial.
-
Reducing Agents: In some cases, a mild reducing agent can be used during workup to convert any formed N-oxides back to the parent amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 10. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 11. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (1-Benzylpiperidin-3-yl)methanol
Welcome to the technical support center for the synthesis of (1-Benzylpiperidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. The information is presented in a practical question-and-answer format to address common challenges encountered during this synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, notably as a precursor for compounds studied in the context of Alzheimer's disease.[1] Its successful synthesis is crucial for the advancement of these research endeavors. This guide will cover the two most common synthetic routes: the direct N-alkylation of 3-piperidinemethanol and reductive amination.
Synthetic Pathways Overview
The synthesis of this compound can be approached via two primary methods, each with its own set of advantages and potential challenges.
References
Technical Support Center: Stability Studies of (1-Benzylpiperidin-3-yl)methanol
Welcome to the technical support center for (1-Benzylpiperidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability profile. Here, we address common challenges and questions through a series of troubleshooting guides and frequently asked questions (FAQs). Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity of your experimental outcomes.
Introduction to the Stability of this compound
This compound is a key intermediate in pharmaceutical synthesis, notably in the development of agents for Alzheimer's disease.[1][2] Its molecular structure, featuring a tertiary amine within a piperidine ring, a benzyl group, and a primary alcohol, presents several potential sites for degradation. A thorough understanding of its stability is paramount for the development of safe, effective, and reliable drug products. This guide will delve into the potential degradation pathways and provide practical advice for your stability studies, aligned with the principles outlined in the ICH Q1A(R2) guidelines.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier recommendations, this compound should be stored in a dry, well-sealed container at 2-8°C.[4] Long-term stability at room temperature may be limited, and exposure to light and air should be minimized.
Q2: What are the primary degradation pathways I should be concerned about for this molecule?
A2: While specific degradation pathways for this exact molecule are not extensively published, based on its structure, the primary concerns are:
-
Oxidation: The tertiary amine of the piperidine ring and the benzyl group are susceptible to oxidation.[5][6][7][8][9]
-
Photodegradation: The N-benzylamine moiety is a known chromophore and can be susceptible to degradation upon exposure to light.[10][11][12][13][14]
-
Thermal Degradation: Piperidine derivatives can undergo thermal decomposition, potentially through ring-opening or other complex reactions.[3][15]
-
Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially catalyze degradation, although this is likely less of a concern than oxidation or photolysis.
Q3: Are there any known incompatible excipients with this compound?
A3: There is currently no specific published data on the compatibility of this compound with common pharmaceutical excipients. It is crucial to perform compatibility studies with your intended formulation excipients. Pay close attention to excipients with reactive functional groups, such as reducing sugars (which can react with the amine) or those containing peroxides (which can promote oxidation).
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you may encounter during your stability studies.
Issue 1: Unexplained Peaks Appearing in the Chromatogram of a Stressed Sample
Q: I am performing forced degradation studies and observe several new, unexpected peaks in my HPLC analysis, particularly under oxidative and photolytic stress conditions. How can I identify these degradants?
A: The appearance of new peaks is the primary goal of forced degradation studies, as it helps to develop a stability-indicating analytical method.[16][17][18] The likely culprits are oxidation and photodegradation products.
Causality Explained:
-
Oxidative Degradation: The tertiary amine of the piperidine ring can be oxidized to an N-oxide. The benzylic position is also prone to oxidation, potentially leading to the formation of benzaldehyde and other related impurities.
-
Photodegradation: The N-benzylamine linkage can be cleaved upon exposure to UV or visible light, leading to the formation of piperidin-3-yl-methanol and various benzyl-derived species.
Step-by-Step Troubleshooting Protocol:
-
Characterize the Degradation Products:
-
LC-MS/MS: The most powerful tool for this purpose. Use a high-resolution mass spectrometer to obtain accurate mass measurements of the parent ion and its fragments. This will help in proposing empirical formulas for the degradants.
-
Forced Degradation with Controls: Run parallel experiments with the drug substance and a blank (solvent only) under the same stress conditions to ensure the new peaks are not artifacts.
-
-
Develop a Stability-Indicating Method:
-
Your HPLC method must be able to resolve the parent peak from all significant degradation products.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the main peak is not co-eluting with any degradants.
-
-
Isolate and Characterize Major Degradants: If a degradant is present at a significant level (as defined by ICH Q3A/B guidelines), you may need to isolate it using preparative HPLC for full structural elucidation by NMR.
Visualization of Potential Oxidative Degradation Workflow:
Caption: Workflow for investigating oxidative degradation.
Issue 2: Loss of Assay Value in Solid-State Stability Studies
Q: My solid-state stability samples show a significant loss of potency over time, even when protected from light. What could be the cause?
A: While solid-state degradation is generally slower than in solution, this compound can still be susceptible to thermal and oxidative degradation, especially if not stored under ideal conditions.
Causality Explained:
-
Thermal Degradation: At elevated temperatures, the molecule may have enough energy to undergo decomposition. For piperidine-containing compounds, this can involve complex reactions, including ring opening or elimination.[3][15]
-
Oxidation: Even in the solid state, exposure to atmospheric oxygen can lead to slow oxidation over time, particularly at the surface of the solid particles.
Step-by-Step Troubleshooting Protocol:
-
Confirm Storage Conditions: Ensure that your stability chambers are properly calibrated and maintained at the intended temperature and humidity.
-
Analyze for Degradants: Use your stability-indicating HPLC method to see if there is a corresponding increase in any known degradation products.
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis to determine the melting point and to check for any exothermic events that might indicate thermal decomposition.
-
Packaging Evaluation: Consider if the container closure system is providing adequate protection from oxygen and moisture. It may be necessary to package the material under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation: Example Thermal Stability Data
| Condition | Time (Months) | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 | 99.8 | 0.2 |
| 3 | 99.5 | 0.5 | |
| 6 | 99.2 | 0.8 | |
| 40°C / 75% RH | 0 | 99.8 | 0.2 |
| 3 | 98.1 | 1.9 | |
| 6 | 96.5 | 3.5 |
Issue 3: Color Change in the Drug Substance Upon Storage
Q: The normally white powder of this compound has developed a yellowish tint after several months of storage. Is this a cause for concern?
A: Yes, a color change is a visual indicator of degradation and should be investigated immediately.
Causality Explained:
The formation of colored species is often associated with the formation of highly conjugated systems. This can arise from:
-
Oxidation and subsequent polymerization: Small amounts of initial oxidation products, such as aldehydes, can undergo further reactions to form larger, colored polymeric impurities.
-
Photodegradation: Light-induced degradation can also lead to the formation of colored byproducts.
Step-by-Step Troubleshooting Protocol:
-
Full Chemical Analysis: Perform a complete analysis of the discolored sample using your stability-indicating HPLC method to quantify the parent compound and all impurities.
-
Spectroscopic Analysis: Use UV-Vis spectroscopy to characterize the absorption profile of the discolored material. The appearance of new absorption bands in the visible region can confirm the presence of colored impurities.
-
Review Storage and Handling: Scrutinize the storage and handling procedures. Was the material exposed to light, excessive heat, or reactive atmospheric components?
-
Forced Degradation Correlation: Compare the impurity profile of the discolored sample to those from your forced degradation studies. This may help to identify the specific stress factor causing the color change.
Visualization of Logical Troubleshooting for Color Change:
Caption: Troubleshooting flowchart for color change.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The thermal decomposition of quaternary ammonium hydroxides. Part 5. The importance of conformational factors in β-eliminations from quaternary hydroxides derived from piperidines, morpholines, and decahydroquinolines | Semantic Scholar [semanticscholar.org]
- 4. 85387-44-6|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. File:Piperidine oxidation.png - Wikimedia Commons [commons.wikimedia.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. biopharminternational.com [biopharminternational.com]
- 18. sciencegate.app [sciencegate.app]
Technical Support Center: Identification of Impurities in (1-Benzylpiperidin-3-yl)methanol
Welcome to the technical support center for the analysis of (1-Benzylpiperidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying and characterizing impurities. Here, we move beyond simple procedural lists to explain the scientific rationale behind our troubleshooting and analytical strategies, ensuring you can confidently address challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses common questions regarding impurities in this compound, providing a foundational understanding of their origins and significance.
Q1: What are the most likely impurities I will encounter in my this compound sample?
A1: The impurity profile of this compound is primarily influenced by its synthetic route. Common impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process itself.
-
Starting Materials: Unreacted starting materials such as piperidine derivatives, benzylating agents (e.g., benzyl halides), and hydroxymethylating agents (e.g., formaldehyde) can be present.[1]
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. For example, in a multi-step synthesis, precursors to the final molecule may persist.[2]
-
Reagents and Catalysts: Residual reagents and catalysts used in steps like N-benzylation or hydroxymethylation can be carried through.[1]
-
-
Degradation Products: These form when the drug substance is exposed to stress conditions like heat, light, humidity, acid, base, or oxidation.[3] Common degradation pathways for a molecule like this compound could include:
-
Oxidation: The alcohol group is susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid.[1]
-
N-debenzylation: The benzyl group on the piperidine nitrogen can be cleaved under certain conditions.
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, toluene, dichloromethane) can remain in the final product.[4][5] These are classified by regulatory bodies based on their toxicity.[6]
Q2: Why is it crucial to identify and quantify these impurities?
A2: Impurity profiling is a critical aspect of drug development for several reasons:
-
Safety: Impurities can have their own pharmacological and toxicological effects, some of which may be harmful.[7][8] Regulatory agencies like the FDA and ICH have strict guidelines on acceptable impurity levels.[8]
-
Efficacy: The presence of impurities can reduce the concentration of the active pharmaceutical ingredient (API), potentially lowering the drug's effectiveness.
-
Stability: Certain impurities can affect the stability of the drug product, leading to a shorter shelf life.[3]
-
Process Control: Understanding the impurity profile provides valuable feedback for optimizing the synthetic process to minimize the formation of unwanted byproducts.[4]
Q3: What are the primary analytical techniques used for impurity identification in this compound?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling. The most powerful and commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection: This is the workhorse for separating and quantifying impurities.[9][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides molecular weight information, which is invaluable for identifying unknown impurities.[7][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities, particularly residual solvents.[4][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[14][15]
Below is a diagram illustrating the typical workflow for impurity identification.
Caption: Workflow for impurity identification and characterization.
Section 2: Troubleshooting Guides - Addressing Common Experimental Issues
This section provides practical solutions to specific problems you might encounter during the analysis of this compound.
Issue 1: An unknown peak is observed in my HPLC chromatogram.
Troubleshooting Steps:
-
Verify System Suitability: Ensure your HPLC system is performing correctly by checking parameters like theoretical plates, tailing factor, and reproducibility for your main peak.
-
Blank Injection: Inject a blank solvent to rule out contamination from the mobile phase or the system itself.
-
Investigate with LC-MS: The most direct way to identify an unknown peak is to analyze the sample using LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, offering a crucial clue to its identity.[10][11]
-
Forced Degradation Studies: To determine if the impurity is a degradation product, subject your sample to stress conditions (acid, base, heat, light, oxidation).[3][16] An increase in the peak area under a specific stress condition suggests it is a degradant formed through that pathway.
-
Acid/Base Hydrolysis: Use 0.1 M HCl or 0.1 M NaOH.[3]
-
Oxidation: Use 3% hydrogen peroxide.[3]
-
Thermal Stress: Expose the solid sample to elevated temperatures (e.g., 80°C).
-
Photolytic Stress: Expose the sample to UV light.
The diagram below outlines the logic for forced degradation studies.
Caption: Logic flow for forced degradation studies.
-
Issue 2: My HPLC peaks for this compound and its impurities are showing poor shape (e.g., tailing).
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Piperidine derivatives are basic. Interactions with residual silanol groups on the silica-based column packing can cause peak tailing. Adding a competing base, like triethylamine (TEA), to the mobile phase or adjusting the pH with an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[17]
-
Check Column Health: The column may be degraded or contaminated. Flush the column with a strong solvent or replace it if necessary.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Consider a Different Column: If peak shape issues persist, consider a column with a different stationary phase or one that is specifically designed for basic compounds.
Issue 3: I suspect the presence of residual solvents, but I don't see them in my HPLC chromatogram.
Troubleshooting Steps:
-
Utilize GC-MS: Most common organic solvents are too volatile to be retained and detected effectively by standard reversed-phase HPLC. Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the standard technique for residual solvent analysis.[6][12][18]
-
Sample Preparation for GC-MS: The sample is typically dissolved in a high-boiling point solvent (like DMSO or DMF), sealed in a vial, and heated. The volatile residual solvents partition into the headspace (the gas above the liquid), which is then injected into the GC.
Issue 4: I have the mass of an impurity from LC-MS, but I cannot determine its structure.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer (MS/MS) can provide structural clues. The fragmentation pattern can be compared to the parent compound to infer the location of structural modifications.
-
Isolation and NMR Spectroscopy: For definitive structure elucidation, the impurity must be isolated, typically using preparative HPLC.[11] Once a pure sample of the impurity is obtained, its structure can be determined using a suite of NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC).[14][15]
Section 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds and is MS-compatible.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient is a good starting point to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times.[7] |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A PDA detector can be used to screen across multiple wavelengths. |
| Injection Volume | 10 µL | A standard injection volume. |
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol is based on USP <467> guidelines.[12]
| Parameter | Recommended Condition | Rationale |
| Column | DB-624 or equivalent, 30 m x 0.53 mm, 3.0 µm | A G43 phase as recommended by USP for residual solvent analysis.[18] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. |
| Oven Program | 40°C (20 min), ramp to 240°C at 10°C/min, hold for 20 min | A standard temperature program to separate a wide range of solvents. |
| Injector Temp | 140°C | |
| Detector Temp | 250°C (MS transfer line) | |
| Headspace Vial Temp | 80°C | |
| Headspace Incubation Time | 60 min | Allows for equilibrium of volatile solvents between the sample and the headspace.[12] |
| MS Scan Range | 35-350 amu | Covers the mass range of common organic solvents. |
Section 4: Concluding Remarks
The identification of impurities in this compound is a multi-faceted process that requires a systematic and scientifically grounded approach. By understanding the potential sources of impurities and employing a logical troubleshooting strategy with the appropriate analytical tools, researchers can effectively characterize their samples, ensure the quality and safety of their materials, and accelerate their drug development programs. This guide provides the foundational knowledge and practical protocols to navigate the challenges of impurity analysis with confidence and expertise.
References
- 1. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pharmatutor.org [pharmatutor.org]
- 5. [PDF] Gas Chromatographic Assessment of Residual Solvents Present inExcipient-Benzyl Alcohol | Semantic Scholar [semanticscholar.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. iajps.com [iajps.com]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. -NovaBioassays [novabioassays.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to (1-Benzylpiperidin-3-yl)methanol and its Analogs in Neurodegenerative Disease Research
For researchers and drug development professionals navigating the intricate landscape of neurodegenerative disease therapeutics, the piperidine scaffold stands as a cornerstone of medicinal chemistry.[1][2][3][4] Its prevalence in numerous FDA-approved drugs is a testament to its versatility and favorable pharmacokinetic properties.[1] This guide provides an in-depth, objective comparison of (1-Benzylpiperidin-3-yl)methanol, a key pharmaceutical intermediate, with other piperidine analogs.[5][6] By synthesizing experimental data and elucidating the causality behind methodological choices, we aim to equip scientists with the critical insights needed to advance their research programs.
The Significance of the N-Benzylpiperidine Moiety in Targeting Alzheimer's Disease
This compound and its derivatives have emerged as promising candidates in the quest for effective treatments for Alzheimer's disease (AD).[5][6][7] The multitarget-directed ligand approach is a leading strategy in AD research, addressing the complex and multifactorial nature of the disease.[7] The N-benzylpiperidine core is a key structural feature of donepezil, a widely prescribed acetylcholinesterase (AChE) inhibitor.[8] This structural motif has been extensively explored for the development of novel cholinesterase inhibitors, which aim to alleviate the cognitive decline associated with AD by preventing the breakdown of the neurotransmitter acetylcholine.[7][9][10]
Comparative Analysis: Structure-Activity Relationships of Piperidine Analogs
The biological activity of piperidine derivatives is exquisitely sensitive to the nature and position of substituents on both the piperidine ring and the N-benzyl group. Understanding these structure-activity relationships (SAR) is paramount for optimizing potency, selectivity, and overall drug-like properties.
The Critical Influence of Substituent Placement
A key area of investigation is the impact of the hydroxymethyl group's position on the piperidine ring. While direct head-to-head comparative data for this compound and its 4-substituted isomer, (1-Benzylpiperidin-4-yl)methanol, is not extensively published, broader SAR studies of N-benzylpiperidine derivatives provide valuable insights. For instance, in a series of N-benzylpiperidine carboxamide derivatives designed as cholinesterase inhibitors, the substitution pattern on the piperidine ring was a critical determinant of activity.[10]
Furthermore, modifications to the N-benzyl moiety significantly influence biological activity. The introduction of various substituents on the benzyl ring can modulate the compound's binding affinity for its target enzyme. For example, in one study, methyl substitution at the ortho- or meta- position of the benzyl group showed comparable or improved activity over the unsubstituted analog, while a para-substitution led to reduced inhibitory activity.[1]
Below is a summary of the cholinesterase inhibitory activity for a selection of N-benzylpiperidine derivatives, illustrating the impact of structural modifications.
| Compound/Series | Target Enzyme(s) | Key Structural Features | IC50 (µM) |
| Donepezil Analog | AChE | N-benzylpiperidine core with indanone moiety | 0.03 ± 0.07 |
| Derivative 20 | AChE | N-benzylpiperidine with pyrazole moiety | 5.94 ± 1.08 |
| Derivative 28 | AChE | N-benzylpiperidine with indeno[1,2-d]thiazol moiety | 0.41 ± 1.25 |
| Compound d5 | HDAC, AChE | N-benzylpiperidine derivative | 6.89 (AChE) |
| Compound d10 | HDAC, AChE | N-benzylpiperidine derivative | 3.22 (AChE) |
| Compound 15b | AChE, BChE | 1,3-dimethylbenzimidazolinone with ortho-methyl benzylpiperidine | 0.39 ± 0.11 (AChE) |
| Compound 15j | AChE, BChE | 1,3-dimethylbenzimidazolinone with halogenated benzylpiperidine | 0.16 ± 0.04 (BChE) |
| Compound 4a | AChE, BChE | Rationally modified donepezil structure | 2.08 ± 0.16 (AChE), 7.41 ± 0.44 (BChE) |
Table 1: Comparative Cholinesterase Inhibitory Activity of Selected N-Benzylpiperidine Derivatives. Data is compiled from multiple sources for illustrative purposes.[1][7][9][10]
Unraveling the Mechanism of Action: From Enzyme Inhibition to Neuroprotection
The primary mechanism of action for many N-benzylpiperidine derivatives in the context of Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10][11] By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft increases, thereby enhancing cholinergic neurotransmission.[11]
Beyond cholinesterase inhibition, many piperidine derivatives exhibit neuroprotective effects.[7][12] These compounds can protect neuronal cells from damage induced by oxidative stress, a key pathological feature of neurodegenerative diseases.[7][13] Some derivatives have also been shown to inhibit the aggregation of amyloid-β peptides, another hallmark of Alzheimer's disease.[7]
References
- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]
- 13. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of (1-Benzylpiperidin-3-yl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
The (1-benzylpiperidin-3-yl)methanol scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent structural features, including a basic nitrogen atom, a flexible benzyl group, and a functionalized methanol moiety, provide multiple points for chemical modification to modulate biological activity. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of various analogs derived from this core structure, with a focus on their applications as enzyme inhibitors. We will delve into the rationale behind specific molecular modifications and their impact on potency and selectivity, supported by experimental data.
The this compound Core: A Foundation for Diverse Biological Activities
The piperidine ring is a ubiquitous feature in a vast array of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to present substituents in a well-defined three-dimensional orientation.[1] The 1-benzylpiperidine moiety, in particular, combines the basicity of the piperidine nitrogen, which can engage in crucial interactions with biological targets, with the hydrophobic and aromatic character of the benzyl group, which can participate in π-stacking and van der Waals interactions.[2] The this compound scaffold builds upon this by introducing a hydroxymethyl group, a versatile functional handle that can be modified to fine-tune solubility, bioavailability, and target engagement.[3]
This guide will focus on the comparative SAR of analogs targeting two key enzyme classes: cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoacylglycerol lipase (MAGL).
Comparative Analysis of Cholinesterase Inhibitors
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine in the brain.[4] The this compound scaffold has been extensively explored for the development of potent and selective cholinesterase inhibitors.
Modifications of the Benzyl Group
The N-benzyl group plays a critical role in the interaction of these inhibitors with the active site of cholinesterases. SAR studies have demonstrated that substitutions on the phenyl ring of the benzyl group can significantly influence inhibitory potency.
Key Observations:
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as nitro groups, on the benzylidene ring has been shown to enhance acetylcholinesterase (AChE) inhibitory activity.[5] This suggests that electronic properties play a key role in the binding interaction.
-
Halogenation: Halogen substituents, particularly chlorine, on the benzylidene ring can lead to potent dual inhibitors of both AChE and butyrylcholinesterase (BuChE).[5]
-
Positional Isomerism: The position of substituents on the benzyl ring is crucial. For instance, in a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety, methyl substitution on the benzyl ring generally led to a decrease in AChE inhibitory activity, with the meta-substituted analog being more potent than the ortho- or para-substituted analogs.[4]
Table 1: Comparative Cholinesterase Inhibitory Activity of N-Benzylpiperidine Analogs
| Compound ID | Benzyl Substituent | Target | IC50 (µM) | Reference |
| 1d | 3,5-bis(4-nitrobenzylidene) | AChE | 12.55 | [5] |
| 1g | 3,5-bis(4-chlorobenzylidene) | BuChE | 17.28 | [5] |
| 9a | Unsubstituted | AChE | - | [4] |
| 9b | 2-methyl | AChE | > 9a | [4] |
| 9c | 3-methyl | AChE | > 9a | [4] |
| 9d | 4-methyl | AChE | > 9a | [4] |
Modifications of the Piperidine Ring and Linker
The piperidine ring serves as the central scaffold, and its substitution pattern is critical for orienting the key pharmacophoric elements.
Key Observations:
-
Rigidification: Rigidifying the structure by incorporating the piperidine nitrogen into a more constrained system can lead to enhanced potency. For example, a rigid analog of a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine inhibitor, where the side chain was cyclized to form an isoindoline moiety, showed more potent activity.[6]
-
Linker Modification: The nature and length of the linker connecting the piperidine ring to other pharmacophoric groups are critical. In a series of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, the propanone linker was found to be optimal for potent AChE inhibition.[7]
Comparative Analysis of Monoacylglycerol Lipase (MAGL) Inhibitors
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL is a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases, inflammation, and cancer.[8]
Modifications of the Benzylpiperidine Scaffold
Systematic modifications of a benzylpiperidine lead compound have led to the discovery of highly potent and selective MAGL inhibitors.
Key Observations:
-
Halogenation of the Phenolic Ring: The introduction of halogen atoms, such as chlorine or bromine, on a phenolic ring attached to the benzylpiperidine core generally maintains or slightly improves MAGL inhibitory activity.[8]
-
Piperidine to Piperazine Substitution: Replacing the piperidine ring with a piperazine ring has been explored as a strategy to modulate the physicochemical properties and biological activity of MAGL inhibitors.[9]
Table 2: Comparative MAGL Inhibitory Activity of Benzylpiperidine Analogs
| Compound ID | Modification | Target | IC50 (nM) | Reference |
| 7 | Parent Benzylpiperidine | MAGL | 133.9 | [8] |
| 10c | Chlorine substitution on phenolic ring | MAGL | 124.6 | [8] |
| 10d | Chlorine substitution on phenolic ring | MAGL | 107.2 | [8] |
| 10e | Bromine substitution on phenolic ring | MAGL | 109.4 | [8] |
| 13 | Optimized Benzylpiperidine | MAGL | 2.0 | [8] |
Experimental Protocols
To ensure the reproducibility and validity of the SAR data presented, detailed experimental protocols for key assays are provided below.
Synthesis of this compound Analogs
A general and straightforward method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of a substituted piperidine with an appropriate benzyl halide.[10]
Step-by-Step Protocol:
-
Dissolve the substituted piperidine (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate (2-3 equivalents), to the solution.
-
Add the desired benzyl bromide or benzyl chloride (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-benzylpiperidine analog.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used colorimetric method to determine cholinesterase activity.[10]
Principle:
Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Step-by-Step Protocol: [10][11]
-
Prepare Solutions:
-
0.1 M Sodium Phosphate Buffer (pH 8.0).
-
AChE solution in phosphate buffer (e.g., 0.1 U/mL final concentration).
-
15 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh).
-
3 mM DTNB solution in phosphate buffer (protect from light).
-
Test compound stock solution in DMSO, with serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Blank wells: Add 180 µL of phosphate buffer.
-
Control wells (100% activity): Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).
-
Test wells: Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound working solution at various concentrations.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To each well (except the blank), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizing Mechanisms and Workflows
Acetylcholinesterase Inhibition Mechanism
The following diagram illustrates the general mechanism of AChE inhibition by a competitive inhibitor, which is relevant for many this compound analogs.
References
- 1. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
A Researcher's Guide to Comparing the Efficacy of (1-Benzylpiperidin-3-yl)methanol Derivatives as CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of (1-benzylpiperidin-3-yl)methanol derivatives, a promising class of compounds in modern drug discovery. As a senior application scientist, my goal is to synthesize the available scientific evidence into a practical guide that explains not just the "what" but the "why" behind experimental design and data interpretation. We will delve into the structure-activity relationships (SAR) that govern the efficacy of these molecules, present detailed experimental protocols for their evaluation, and provide a framework for interpreting the resulting data. Our focus will be on their activity as antagonists of the C-C chemokine receptor type 2 (CCR2), a critical target in a host of inflammatory diseases.
The Rationale for Targeting CCR2 with this compound Derivatives
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), form a critical signaling axis that drives the recruitment of monocytes and macrophages to sites of inflammation. This process is a key pathological feature of numerous chronic inflammatory and autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. Consequently, the development of small molecule antagonists that can effectively block the CCR2-CCL2 interaction is a major focus of therapeutic research.
The this compound scaffold has emerged as a "privileged structure" in this endeavor. Its inherent three-dimensional architecture and the synthetic tractability of the piperidine and benzyl rings allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The benzyl group often provides crucial hydrophobic and π-stacking interactions within the receptor's binding pocket, while the piperidine core serves as a versatile anchor that can be modified to fine-tune the molecule's overall profile.
Comparative Efficacy: A Data-Driven Look at Structure-Activity Relationships
The efficacy of this compound derivatives as CCR2 antagonists is exquisitely sensitive to the nature and position of substituents on both the benzyl and piperidine moieties. While a single comprehensive study comparing a wide array of these specific derivatives is not publicly available, we can construct a representative comparison based on established SAR principles for this class of compounds.
Key Structure-Activity Relationship (SAR) Insights:
-
Substitutions on the N-Benzyl Group: The electronic and steric properties of substituents on the benzyl ring play a pivotal role in determining binding affinity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or trifluoromethyl groups, particularly at the para-position, have been shown to enhance potency. This is likely due to favorable interactions with specific residues in the CCR2 binding site.
-
Modifications of the Piperidine Ring: While the core piperidine structure is often retained, modifications at other positions can influence selectivity and pharmacokinetic properties.
Representative Efficacy Data of this compound Derivatives as CCR2 Antagonists
The following table presents illustrative data for a hypothetical series of this compound derivatives, reflecting the expected trends based on known SAR for CCR2 antagonists. These values represent the half-maximal inhibitory concentration (IC50) in a radioligand binding assay, a measure of the compound's potency in displacing the natural ligand from the receptor.
| Compound ID | Benzyl Ring Substitution | IC50 (nM) |
| A | Unsubstituted | >1000 |
| B | 4-Fluoro | 50 |
| C | 4-Chloro | 25 |
| D | 4-Trifluoromethyl | 10 |
| E | 3,4-Dichloro | 15 |
Disclaimer: This table is a representative illustration based on established structure-activity relationships for piperidine-based CCR2 antagonists and is intended for educational purposes. The IC50 values are hypothetical and serve to demonstrate the expected impact of chemical modifications.
Experimental Protocols for Efficacy Determination
To ensure the scientific rigor and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound derivatives as CCR2 antagonists.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing a quantitative measure of binding affinity (Ki or IC50).
Workflow for Radioligand Binding Assay:
Caption: Workflow of a CCR2 Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture a cell line stably expressing human CCR2 (e.g., HEK293 or CHO cells) to high confluency.
-
Harvest the cells and resuspend them in a cold lysis buffer.
-
Homogenize the cells and centrifuge the lysate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2), and varying concentrations of the this compound derivative.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled CCR2 antagonist).
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Dry the filter mats and measure the radioactivity of the bound ligand using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Chemotaxis Assay
This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a chemoattractant gradient (CCL2).
Workflow for Chemotaxis Assay:
Caption: Workflow of a Cell-Based Chemotaxis Assay.
Step-by-Step Protocol:
-
Cell Preparation:
-
Use a CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.
-
Harvest the cells and resuspend them in a serum-free or low-serum medium at a defined density.
-
Pre-incubate the cells with various concentrations of the this compound derivative for a specified time (e.g., 30 minutes) at 37°C.
-
-
Assay Setup (Transwell System):
-
Use a chemotaxis chamber (e.g., a 96-well Transwell plate) with a porous membrane separating the upper and lower chambers.
-
In the lower chamber, add medium containing CCL2 at a concentration that induces maximal chemotaxis. Include control wells with medium alone (no chemoattractant).
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow for cell migration (e.g., 90 minutes to 3 hours).
-
After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, using a fluorescent dye, or by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel and potent CCR2 antagonists. The comparative analysis, guided by established structure-activity relationships, underscores the critical importance of systematic chemical modification to achieve high efficacy. The detailed experimental protocols provided in this guide offer a robust framework for the rigorous evaluation of these compounds.
Future research in this area should focus on expanding the diversity of substituents on both the benzyl and piperidine rings to further refine the SAR and improve not only potency but also pharmacokinetic properties such as oral bioavailability and metabolic stability. The ultimate goal is to identify lead candidates with a superior preclinical profile that warrants advancement into clinical development for the treatment of inflammatory diseases.
A Comparative Guide to the In Vivo Validation of (1-Benzylpiperidin-3-yl)methanol for Neuroprotection in Alzheimer's Disease
Executive Summary
The relentless progression of neurodegenerative disorders, particularly Alzheimer's disease (AD), necessitates the urgent development of novel therapeutic agents. This guide focuses on (1-Benzylpiperidin-3-yl)methanol, a piperidine derivative identified as a pharmaceutical intermediate for compounds studied in the context of AD[1][2]. While its direct therapeutic effects are not yet fully characterized, its structural motif is common in compounds targeting central nervous system disorders, suggesting potential neuroprotective properties[3]. This document provides a comprehensive framework for the in vivo validation of this compound, hereafter referred to as "Compound X," as a potential neuroprotective agent. We will objectively compare its validation pathway and hypothetical performance with two benchmark compounds: PRE-084 , a selective sigma-1 receptor (σ1R) agonist used extensively in preclinical research[4][5][6][7], and Donepezil , a widely prescribed acetylcholinesterase inhibitor for symptomatic treatment of AD[8][9][10][11][12]. This guide is designed for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed experimental protocols required for a robust preclinical evaluation.
Introduction: The Scientific Rationale for Investigating Compound X
Alzheimer's disease pathology is multifaceted, involving amyloid-beta (Aβ) plaque deposition, neuroinflammation, and significant neuronal loss[13][14][15]. A promising therapeutic strategy involves the modulation of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum. Activation of σ1R has been shown to confer neuroprotection through various mechanisms, including the attenuation of neuroinflammation and excitotoxicity, making σ1R agonists promising therapeutic candidates[4][16][17][18].
This compound (Compound X) is a structural precursor to molecules with potential anti-Alzheimer's activity[1]. Given that many benzylpiperidine derivatives interact with CNS targets[19][20], we hypothesize that Compound X may act as a σ1R modulator. This guide outlines the critical in vivo experiments required to test this hypothesis and validate its therapeutic potential in a well-established animal model of AD.
Comparative Compound Analysis
A robust validation requires benchmarking against compounds with known mechanisms and clinical relevance.
| Compound | Class | Primary Mechanism of Action | Role in this Guide |
| Compound X | Piperidine Derivative | Hypothesized: Sigma-1 Receptor (σ1R) Agonist | The novel compound undergoing validation. |
| PRE-084 | Selective σ1R Agonist | Directly activates the σ1R, promoting neuroprotective signaling pathways and reducing Aβ-induced toxicity.[4][5][6][7] | Positive Mechanistic Control: Establishes the benchmark for σ1R-mediated therapeutic effects in the selected in vivo models. |
| Donepezil | Acetylcholinesterase Inhibitor | Reversibly inhibits acetylcholinesterase, increasing acetylcholine levels in the brain to improve cognitive function.[8][9][10][11] | Standard-of-Care Comparator: Provides a clinical benchmark for assessing symptomatic improvement in cognitive function. |
The In Vivo Validation Workflow: A Phased Approach
Successful in vivo validation follows a logical, tiered progression from fundamental characterization to efficacy testing. This ensures that resources are used efficiently and that the resulting data is interpretable and robust.
Phase 1: Foundational Profiling
A. Pharmacokinetics (PK) and Blood-Brain Barrier (BBB) Penetration
Causality: Before assessing efficacy, it is critical to determine if Compound X can reach its intended target in the central nervous system. A drug must cross the blood-brain barrier (BBB) and achieve sufficient concentration and residence time in the brain to exert a therapeutic effect[21][22]. This phase establishes the dosing regimen for subsequent studies.
Experimental Protocol: Mouse Pharmacokinetic and Brain Penetration Study
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Compound Administration: Administer Compound X, PRE-084, and Donepezil via a single intraperitoneal (i.p.) injection at a predetermined dose (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples (via tail vein) and whole brains at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-injection).
-
Sample Processing: Plasma is isolated from blood by centrifugation. Brains are homogenized.
-
Quantification: Compound concentrations in plasma and brain homogenates are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Key PK parameters are calculated, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and the brain-to-plasma concentration ratio (Kp)[23][24].
Hypothetical Data Comparison:
| Parameter | Compound X (Hypothetical) | PRE-084[6] | Donepezil[12] | Interpretation |
| Plasma Tmax (min) | 15 | 5 | 30-60 | Rapid absorption is desirable for acute effects. |
| Brain Tmax (min) | 30 | 5 | 60-120 | Delay vs. plasma indicates time to cross the BBB. |
| Brain/Plasma Ratio (Kp) | 1.5 | ~1.2 | >1 | A Kp > 1 suggests active transport or accumulation in the brain. |
| Brain Half-life (t½, min) | 180 | 195 | 240-360 | Longer half-life allows for less frequent dosing. |
B. In Vivo Target Engagement
Causality: Confirming that Compound X interacts with its hypothesized target (σ1R) in vivo is a critical validation step. This links the compound's presence in the brain to a specific molecular action, strengthening the basis for efficacy studies[18][25]. While complex, techniques like Positron Emission Tomography (PET) with a σ1R-specific radioligand could be used. A more accessible approach involves ex vivo autoradiography or receptor occupancy studies.
Phase 2: Efficacy & Safety Assessment in an AD Model
Model Selection Rationale: The 5XFAD transgenic mouse model is selected for this validation guide. This model expresses five human familial AD mutations, leading to rapid and aggressive development of amyloid pathology, gliosis, and cognitive deficits, making it highly suitable for preclinical testing[13][14][15][26][27]. Studies will be conducted in mice aged 4-6 months, a period when significant pathology and cognitive decline are present[14].
A. Cognitive Efficacy: The Morris Water Maze (MWM)
Causality: The Morris Water Maze is a gold-standard behavioral test for assessing hippocampal-dependent spatial learning and memory, functions that are severely impaired in Alzheimer's disease[26][28][29][30][31]. Improved performance in this task following treatment provides strong evidence of a compound's ability to ameliorate cognitive deficits.
Experimental Protocol: Morris Water Maze
-
Animal Groups (n=15/group):
-
Group 1: Wild-Type (WT) Littermates + Vehicle
-
Group 2: 5XFAD Mice + Vehicle
-
Group 3: 5XFAD Mice + Compound X (dose based on PK data)
-
Group 4: 5XFAD Mice + PRE-084 (e.g., 1 mg/kg)[7]
-
Group 5: 5XFAD Mice + Donepezil (e.g., 1 mg/kg)
-
-
Dosing: Daily i.p. injections for 14 days prior to and throughout the MWM testing period.
-
Acquisition Phase (Days 1-5): Four trials per day. Mice are placed in a large circular pool of opaque water and must find a hidden platform using spatial cues in the room. The time to find the platform (escape latency) is recorded[28].
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention[29][30].
-
Data Analysis: Escape latency across acquisition days and time in the target quadrant during the probe trial are compared between groups using ANOVA.
Hypothetical Data Comparison:
| Group | Average Escape Latency (Day 5, sec) | Time in Target Quadrant (Probe Trial, %) | Interpretation |
| WT + Vehicle | 15 ± 3 | 45 ± 5 | Healthy baseline performance. |
| 5XFAD + Vehicle | 45 ± 6 | 20 ± 4 | Significant cognitive impairment due to AD pathology. |
| 5XFAD + Compound X | 25 ± 4 | 35 ± 5 | Strong cognitive rescue, outperforming the standard of care. |
| 5XFAD + PRE-084 | 28 ± 5 | 33 ± 4 | Cognitive improvement, validating the σ1R target. |
| 5XFAD + Donepezil | 32 ± 5 | 29 ± 4 | Moderate symptomatic improvement as expected. |
B. Preliminary Safety & Tolerability: The Rotarod Test
Causality: Any compound intended for CNS applications must be evaluated for potential motor side effects. The rotarod test assesses motor coordination and balance. A lack of impairment on this test suggests that any cognitive improvements observed in the MWM are not confounded by changes in motor function[32][33][34][35][36].
Experimental Protocol: Accelerating Rotarod Test
-
Animals: The same groups of mice from the MWM test can be used after a washout period.
-
Apparatus: An automated rotarod apparatus with a rotating rod that accelerates (e.g., from 4 to 40 rpm over 300 seconds)[32][33].
-
Procedure: Mice are placed on the rotating rod. The latency to fall from the rod is recorded automatically.
-
Trials: Three trials are conducted with a 15-minute inter-trial interval[32][34].
-
Data Analysis: The average latency to fall is compared across all groups. No significant difference between the treated 5XFAD groups and the vehicle-treated WT group indicates a lack of motor impairment.
Synthesis and Future Directions
This guide outlines a logical and rigorous framework for the in vivo validation of this compound (Compound X) as a potential neuroprotective agent for Alzheimer's disease. The proposed workflow, from foundational PK studies to efficacy testing in the 5XFAD model, provides a clear path to generating a robust preclinical data package.
If the hypothetical data presented here were borne out by experimentation, Compound X would emerge as a highly promising candidate. Its superior performance to both a mechanistic control (PRE-084) and a standard-of-care drug (Donepezil), combined with a clean safety profile, would strongly warrant further investigation. Future steps would include dose-response studies, chronic dosing paradigms, and detailed histological analysis of brain tissue to measure changes in Aβ plaque load and neuroinflammation, further solidifying the mechanistic link between σ1R engagement and therapeutic benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Buy (3-Benzylpiperidin-3-yl)methanol | 736908-00-2 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 9. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ivypanda.com [ivypanda.com]
- 12. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 13. Comprehensive Analysis of the 5xFAD Mouse Model of Alzheimer’s Disease Using dMRI, Immunohistochemistry, and Neuronal and Glial Functional Metabolic Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 16. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 18. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. scantox.com [scantox.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. cyagen.com [cyagen.com]
- 31. news-medical.net [news-medical.net]
- 32. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 33. Rotarod-Test for Mice [protocols.io]
- 34. mmpc.org [mmpc.org]
- 35. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 36. Rotarod test for assessing motor coordination and balance (Rat) [protocols.io]
Benchmarking (1-Benzylpiperidin-3-yl)methanol: A Comparative Analysis Against Known Monoamine Transporter Inhibitors
Abstract
This guide provides a comprehensive comparative analysis of (1-Benzylpiperidin-3-yl)methanol, a piperidine derivative with potential neuroactive properties, against a panel of well-characterized inhibitors of monoamine transporters. While primarily documented as a synthetic intermediate for potential Alzheimer's disease therapeutics[1][2], its structural features suggest a possible interaction with central nervous system targets. This guide explores its hypothetical inhibitory activity against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), benchmarking it against established selective and non-selective inhibitors. We present detailed in-vitro experimental protocols for radioligand binding and synaptosomal uptake assays, providing a framework for researchers to evaluate novel compounds like this compound.
Introduction: The Therapeutic Potential of Monoamine Transporter Modulation
Monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—play crucial roles in regulating a vast array of physiological and psychological processes, including mood, cognition, and motor control.[3][4] The precise control of these neurotransmitters in the synaptic cleft is largely mediated by their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5] These transporters are responsible for the reuptake of neurotransmitters from the synapse back into the presynaptic neuron, thus terminating their signaling.[6][7]
Due to their central role in neurotransmission, DAT, SERT, and NET are significant targets for therapeutic intervention in a wide range of neurological and psychiatric disorders.[8] For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and anxiety[9][10], while dopamine reuptake inhibitors (DRIs) are used in the management of ADHD and narcolepsy.[11][12] Furthermore, dual or triple reuptake inhibitors, which act on multiple transporters, are also of significant clinical interest.[12][13]
This compound is a synthetic intermediate used in the development of potential treatments for Alzheimer's disease.[1][2] While its direct biological activity is not extensively characterized, its piperidine scaffold is a common motif in many centrally acting drugs. This guide, therefore, explores the hypothetical inhibitory potential of this compound on monoamine transporters by providing a direct comparison with known inhibitors.
The Benchmarks: Established Monoamine Transporter Inhibitors
To provide a robust comparative framework, we have selected a panel of well-established inhibitors with varying selectivity profiles for DAT, SERT, and NET.
-
GBR-12909 (Vanoxerine): A potent and highly selective dopamine reuptake inhibitor (DRI) that binds directly to the dopamine transporter.[14] It is widely used as a research tool to study the function of DAT.[15]
-
Fluoxetine (Prozac): A prototypical selective serotonin reuptake inhibitor (SSRI) that blocks the reuptake of serotonin by binding to SERT.[10][16][17] It is a widely prescribed antidepressant.
-
Desipramine: A tricyclic antidepressant that acts as a potent and selective norepinephrine reuptake inhibitor (NRI).[8][14][18]
-
Cocaine: A non-selective monoamine reuptake inhibitor that blocks DAT, SERT, and NET, leading to its powerful psychostimulant effects.[12][19]
These compounds represent a spectrum of potencies and selectivities, providing a comprehensive set of benchmarks against which to evaluate the activity of this compound.
Experimental Design: In-Vitro Characterization of Inhibitory Activity
The following sections detail the experimental protocols for determining the inhibitory potency and selectivity of a test compound, such as this compound, at human monoamine transporters. These assays are the gold standard for in-vitro pharmacological characterization of monoamine transporter inhibitors.[20]
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific transporter. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target transporter.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Portico [access.portico.org]
- 4. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NET inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are SERT inhibitors and how do they work? [synapse.patsnap.com]
- 8. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 13. americanaddictioncenters.org [americanaddictioncenters.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]
- 17. How Antidepressants Block Serotonin Transport [als.lbl.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
A Head-to-Head Comparison of Synthetic Routes for (1-Benzylpiperidin-3-yl)methanol
(1-Benzylpiperidin-3-yl)methanol is a valuable piperidine-based building block and a key intermediate in the synthesis of various pharmacologically active compounds, including potential agents for studying Alzheimer's disease.[1] The strategic importance of this scaffold necessitates efficient and scalable synthetic routes. This guide provides an in-depth, head-to-head comparison of two prominent synthetic strategies: the reduction of a pre-formed piperidine ester and the catalytic hydrogenation of a pyridinium salt precursor.
Overview of Synthetic Strategies
Two distinct and reliable pathways to this compound are presented below. Route A follows a classical approach involving the functional group transformation of a readily available piperidine derivative. Route B employs a "build-then-reduce" strategy, where a substituted pyridine is first synthesized and subsequently hydrogenated to the desired saturated heterocycle.
Caption: High-level overview of the two synthetic routes.
Route A: Reductive Approach from a Piperidine Carboxylate
This strategy begins with ethyl nipecotate (ethyl piperidine-3-carboxylate), a commercially available starting material. The synthesis involves two key transformations: N-alkylation to introduce the benzyl group, followed by the reduction of the ester functionality to the primary alcohol.
Synthetic Pathway
Caption: Workflow for the reductive synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate
-
To a solution of racemic ethyl nipecotate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 3.0 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq).[2]
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography or used directly in the next step.
Step 2: Reduction to this compound
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0°C in an ice bath.
-
Dissolve ethyl 1-benzylpiperidine-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Carefully quench the reaction by cooling to 0°C and slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield this compound.
Mechanistic Insights & Causality
-
N-Benzylation: This is a classic SN2 nucleophilic substitution. The secondary amine of ethyl nipecotate acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.[3] Potassium carbonate is a mild base used to neutralize the HBr byproduct, driving the reaction to completion. The addition of catalytic sodium iodide facilitates the reaction via the Finkelstein reaction, transiently forming benzyl iodide, which is a more reactive alkylating agent than benzyl bromide.
-
Ester Reduction: LiAlH₄ is a powerful, unselective reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[4][5] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbonyl carbon of the ester.[4] This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to transiently form an aldehyde. The aldehyde is immediately reduced by another equivalent of hydride to form the primary alcohol upon acidic or basic workup.[6] The use of anhydrous THF is critical as LiAlH₄ reacts violently with water.[4][5]
Process Analysis
-
Advantages:
-
High Yields: Both steps are typically high-yielding.
-
Readily Available Starting Materials: Ethyl nipecotate and benzyl bromide are common, relatively inexpensive reagents.[7]
-
Well-Established Chemistry: The reactions involved (SN2 alkylation, LiAlH₄ reduction) are robust and well-understood.
-
-
Disadvantages:
-
Hazardous Reagents: LiAlH₄ is pyrophoric and reacts violently with protic solvents, requiring careful handling under inert, anhydrous conditions.[4]
-
Scalability Concerns: The use of LiAlH₄ and the quenching process can be challenging to manage on a large industrial scale due to safety and waste disposal (aluminum salts) issues.
-
Lack of Stereocontrol: Starting from racemic ethyl nipecotate yields a racemic final product. Accessing enantiopure material would require a resolution step or starting from an enantiopure precursor.[7][8]
-
Route B: Catalytic Hydrogenation of a Pyridinium Salt
This approach involves the initial formation of a quaternary pyridinium salt from 3-pyridinemethanol, followed by the complete reduction of the aromatic pyridine ring to a piperidine ring using catalytic hydrogenation.
Synthetic Pathway
Caption: Workflow for the pyridinium hydrogenation synthesis.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide
-
Dissolve 3-pyridinemethanol (1.0 eq) in a suitable solvent like acetonitrile.
-
Add benzyl bromide (1.05 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours. The product, being a salt, will often precipitate from the solution upon cooling.
-
Cool the reaction mixture to room temperature, and if precipitation occurs, collect the solid product by filtration.
-
Wash the collected solid with cold acetonitrile or diethyl ether to remove any unreacted starting materials and dry under vacuum.
Step 2: Catalytic Hydrogenation to this compound
-
Charge a high-pressure autoclave with 1-benzyl-3-(hydroxymethyl)pyridin-1-ium bromide (1.0 eq), a suitable solvent such as glacial acetic acid or methanol, and a hydrogenation catalyst like Platinum(IV) oxide (PtO₂, Adam's catalyst, 1-5 mol%).[9]
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-70 bar (approx. 725-1015 psi).[9][10]
-
Stir the reaction mixture at room temperature for 8-16 hours, or until hydrogen uptake ceases.
-
Carefully vent the autoclave and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to afford the final product.
Mechanistic Insights & Causality
-
Quaternization: This is a Menschutkin reaction, where the lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the benzyl bromide in an SN2 fashion to form the quaternary pyridinium salt.[11] The reaction is typically straightforward and high-yielding.
-
Catalytic Hydrogenation: The aromatic pyridine ring is resistant to reduction due to its aromatic stability. However, the positive charge on the nitrogen in the pyridinium salt makes the ring electron-deficient and thus much more susceptible to hydrogenation.[9] The reaction occurs on the surface of a heterogeneous catalyst (like PtO₂), where hydrogen gas is adsorbed and dissociatively activated. The pyridinium salt adsorbs onto the catalyst surface, and hydrogen atoms are sequentially added to the double bonds of the ring, leading to the fully saturated piperidine.[10] Using an acidic solvent like glacial acetic acid can further activate the ring towards reduction.[9]
Process Analysis
-
Advantages:
-
Avoids Pyrophoric Reagents: This route circumvents the use of highly reactive and hazardous reagents like LiAlH₄.
-
Scalability: Catalytic hydrogenation is a well-established and highly scalable industrial process. The catalyst can often be recovered and reused.
-
Atom Economy: Hydrogenation is a very atom-economical reaction, with H₂ being the only reagent consumed in the reduction step.
-
-
Disadvantages:
-
Specialized Equipment: Requires a high-pressure hydrogenator (autoclave), which may not be available in all research labs.
-
Catalyst Cost and Handling: Noble metal catalysts (Pt, Rh, Pd) can be expensive.[12] They are also flammable (especially when dry with adsorbed hydrogen) and require careful handling and removal.
-
Potential for Side Reactions: Over-reduction or hydrogenolysis of the N-benzyl group can occur under harsh conditions (high temperature or pressure), leading to the formation of toluene and piperidine-3-methanol. Catalyst selection and condition optimization are key to preventing this.
-
Head-to-Head Comparison
| Parameter | Route A: Reductive Approach | Route B: Pyridinium Hydrogenation |
| Starting Materials | Ethyl Nipecotate, Benzyl Bromide | 3-Pyridinemethanol, Benzyl Bromide |
| Key Reagents | LiAlH₄, K₂CO₃ | PtO₂ (or other noble metal catalyst), H₂ gas |
| Number of Steps | 2 | 2 |
| Overall Yield | Generally High (70-85%) | Good to High (65-80%) |
| Safety Concerns | High: Use of pyrophoric LiAlH₄.[4] | Moderate: High-pressure H₂, flammable catalysts. |
| Equipment | Standard laboratory glassware. | High-pressure autoclave required. |
| Scalability | Poor, due to LiAlH₄ handling and workup. | Excellent, widely used in industry. |
| Waste Stream | Aluminum salt waste from workup. | Catalyst filtration; minimal other waste. |
| Stereocontrol | Racemic product unless resolved starting material is used. | Racemic product. Asymmetric hydrogenation is possible but requires specialized chiral catalysts.[13] |
Conclusion and Recommendation
Both Route A and Route B are viable and effective methods for synthesizing this compound.
Route A (Reductive Approach) is highly suitable for laboratory-scale synthesis . It utilizes standard glassware and well-understood reactions, often providing high yields. The primary drawback is the use of lithium aluminum hydride, which demands rigorous safety precautions and poses significant challenges for large-scale production.
Route B (Pyridinium Hydrogenation) is the superior choice for pilot-plant and industrial-scale manufacturing . Its avoidance of pyrophoric hydrides, excellent scalability, and high atom economy make it a safer, more cost-effective, and greener option for producing large quantities of the target molecule. The main barrier for academic labs is the requirement for specialized high-pressure hydrogenation equipment.
The ultimate choice of synthesis route will depend on the specific needs of the researcher, considering the scale of the reaction, available equipment, and safety infrastructure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. orgosolver.com [orgosolver.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. 1-Benzylpyridin-1-ium Bromide|CAS 2589-31-3 [benchchem.com]
- 12. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Biological Activity of (1-Benzylpiperidin-3-yl)methanol and Its Positional Isomers
Introduction: The Critical Role of Positional Isomerism in Drug Discovery
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule is paramount to its biological function. Positional isomers, compounds sharing the same molecular formula but differing in the position of a functional group on a core scaffold, often exhibit remarkably different pharmacological profiles. This guide provides an in-depth comparison of the biological activities of (1-Benzylpiperidin-3-yl)methanol and its positional isomers, (1-Benzylpiperidin-2-yl)methanol and (1-Benzylpiperidin-4-yl)methanol.
The 1-benzylpiperidine moiety is a well-established "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents targeting the central nervous system (CNS)[1]. The basic nitrogen of the piperidine ring and the aromatic benzyl group provide key interaction points with biological targets. The addition of a hydroxymethyl group introduces a polar, hydrogen-bonding capable functionality, and its position on the piperidine ring—at the 2, 3, or 4-position—can profoundly influence the molecule's affinity, selectivity, and overall biological activity.
This guide will delve into the known and inferred biological activities of these three isomers, with a focus on their interactions with two prominent drug targets: sigma receptors and acetylcholinesterase (AChE) . While direct comparative experimental data for these specific parent molecules is limited in publicly available literature, we can draw strong, scientifically-grounded inferences from extensive structure-activity relationship (SAR) studies on closely related derivatives.
The Benzylpiperidine Scaffold: A Versatile Platform for CNS Drug Development
The 1-benzylpiperidine scaffold is a cornerstone in the development of a wide array of bioactive compounds. Its derivatives have been extensively explored as:
-
Sigma Receptor Ligands: The sigma-1 and sigma-2 receptors are implicated in a variety of CNS disorders, including neurodegenerative diseases, psychiatric conditions, and pain[2]. Benzylpiperidine derivatives have shown high affinity for these receptors[3][4].
-
Cholinesterase Inhibitors: Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. Numerous potent AChE inhibitors are based on the 1-benzyl-4-substituted piperidine framework[5][6][7].
-
Other CNS Targets: The versatility of the benzylpiperidine scaffold has led to its investigation in compounds targeting opioid receptors, dopamine transporters, and serotonin transporters[1][8].
The position of substituents on the piperidine ring is a critical determinant of a compound's interaction with its biological target. The following sections will explore how the placement of the hydroxymethyl group at the 2, 3, or 4-position likely impacts the biological activity of (1-benzylpiperidin-yl)methanol.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
(1-Benzylpiperidin-4-yl)methanol: The Prevalent Isomer in High-Affinity Ligands
The 4-substituted benzylpiperidine motif is a recurring feature in a vast number of highly potent and selective ligands for both sigma receptors and acetylcholinesterase[3][4][5][6][7].
-
Sigma Receptor Affinity: SAR studies on various series of sigma receptor ligands consistently demonstrate that substitution at the 4-position of the piperidine ring is highly favorable for affinity, particularly for the sigma-1 subtype[3][4]. For instance, studies on N-substituted-4-cyano-4-phenylpiperidines revealed that substituents at the 4-position significantly influence sigma-1 binding affinity[3]. Furthermore, research on phenoxyalkylpiperidines identified the 4-methyl substituent as optimal for sigma-1 receptor interaction[4]. This suggests that the 4-position provides an ideal vector for substituents to engage with key binding pocket residues.
-
Acetylcholinesterase Inhibition: The development of the blockbuster Alzheimer's drug, Donepezil (Aricept®), has spurred extensive research into 1-benzyl-4-substituted piperidine derivatives as AChE inhibitors[5]. Many of the most potent inhibitors reported feature elaborate substituents at the 4-position of the piperidine ring[6][7]. This strongly indicates that the 4-position is crucial for orienting functional groups towards the active site of the enzyme.
Based on this extensive body of evidence, it is highly probable that (1-Benzylpiperidin-4-yl)methanol possesses the highest affinity for both sigma-1 receptors and acetylcholinesterase among the three positional isomers. The hydroxymethyl group at the 4-position is likely to be optimally positioned to form favorable interactions, such as hydrogen bonds, within the binding sites of these targets.
This compound: An Intermediate with Therapeutic Potential
The 3-substituted isomer, this compound, is documented as a key pharmaceutical intermediate in the synthesis of potential anti-Alzheimer's agents[9][10]. This implies that while it may not be the final active pharmaceutical ingredient, it serves as a crucial building block for molecules with therapeutic efficacy.
The biological activity of 3-substituted piperidines is generally considered to be sensitive to the nature and orientation of the substituent. It is plausible that this compound exhibits moderate affinity for AChE and/or sigma receptors. Its utility as a synthetic intermediate suggests that further molecular elaboration at the hydroxymethyl group can lead to potent bioactive compounds. General research on piperidine derivatives has pointed to potential anticancer, neuroprotective, and analgesic effects for compounds with a 3-substituted piperidine core[11].
(1-Benzylpiperidin-2-yl)methanol: The Sterically Hindered Isomer
Substitution at the 2-position of the piperidine ring, adjacent to the nitrogen atom, often introduces significant steric hindrance. This can impede the optimal binding of the molecule to its target receptor or enzyme.
In the context of sigma receptor and AChE binding, the proximity of the hydroxymethyl group to the core amine in (1-Benzylpiperidin-2-yl)methanol may lead to a less favorable binding conformation compared to the 3- and 4-substituted isomers. While direct data is lacking, SAR principles suggest that this isomer is likely to exhibit the lowest affinity for these targets among the three.
Summary of Inferred Biological Activities
The following table summarizes the likely comparative biological activities of the three positional isomers based on the analysis of structure-activity relationships from related compounds. It is important to note that these are inferred activities and require direct experimental validation.
| Compound | Positional Isomer | Inferred Sigma-1 Receptor Affinity | Inferred Acetylcholinesterase Inhibition | Supporting Rationale |
| (1-Benzylpiperidin-2-yl)methanol | 2-substituted | Low | Low | Potential for steric hindrance due to proximity of the hydroxymethyl group to the piperidine nitrogen, likely leading to suboptimal binding. |
| This compound | 3-substituted | Moderate | Moderate | Documented as a pharmaceutical intermediate for anti-Alzheimer's agents[9][10], suggesting it is a viable scaffold for active compounds. |
| (1-Benzylpiperidin-4-yl)methanol | 4-substituted | High | High | Extensive SAR data on related derivatives consistently show that 4-substitution is optimal for high affinity to both sigma receptors and acetylcholinesterase[3][4][5][6][7]. |
Experimental Protocols
To experimentally validate the inferred biological activities, standardized in vitro assays are essential. The following provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of the isomers for sigma-1 receptors.
Competitive Radioligand Binding Assay for Sigma-1 Receptors
This assay measures the ability of a test compound (the positional isomers of (1-benzylpiperidin-yl)methanol) to displace a radiolabeled ligand with known high affinity for the sigma-1 receptor.
1. Materials and Reagents:
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing the human sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Stock solutions of (1-Benzylpiperidin-2-yl)methanol, this compound, and (1-Benzylpiperidin-4-yl)methanol dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of an unlabeled sigma-1 receptor ligand (e.g., 10 µM Haloperidol).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
2. Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay for sigma-1 receptors.
3. Data Analysis:
The raw data (counts per minute) are used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound. A dose-response curve is then generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
The inhibitory constant (Ki), which represents the affinity of the test compound for the receptor, is then calculated using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L] / Kd)
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of the test compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined in a separate saturation binding experiment).
A lower Ki value indicates a higher binding affinity of the test compound for the receptor.
Conclusion and Future Directions
The analysis of the extensive structure-activity relationship data for benzylpiperidine derivatives strongly suggests a hierarchical order of biological activity among the positional isomers of (1-benzylpiperidin-yl)methanol, with the 4-substituted isomer being the most potent, followed by the 3-substituted, and then the 2-substituted isomer. This inferred hierarchy is particularly relevant for targets such as sigma-1 receptors and acetylcholinesterase, where the 4-position on the piperidine ring has been consistently shown to be optimal for ligand binding.
While this guide provides a robust, data-informed framework for understanding the likely differences in the biological activities of these isomers, it also highlights the need for direct experimental validation. The detailed experimental protocol provided for sigma-1 receptor binding assays offers a clear pathway for researchers to obtain the quantitative data necessary to confirm these structure-activity relationships.
Future research should focus on the direct synthesis and biological evaluation of these three isomers in a panel of relevant assays. Such studies would not only provide definitive data on their comparative activities but also further refine our understanding of the nuanced role of positional isomerism in the design of novel therapeutics based on the versatile benzylpiperidine scaffold.
References
- 1. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1-Benzylpiperazin-2-yl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 5. (1-Benzyl-4-piperidyl)methanol | 67686-01-5 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1-Benzylpiperidin-3-yl)methanol
For researchers and drug development professionals, the synthesis and application of novel compounds are only part of the lifecycle. Responsible management of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (1-Benzylpiperidin-3-yl)methanol (CAS No. 85387-44-6), a key pharmaceutical intermediate. By grounding these procedures in established regulatory frameworks and scientific best practices, this document aims to ensure that your laboratory operations remain safe, compliant, and environmentally sound.
Part 1: Hazard Identification and Waste Classification
The foundational step in any chemical disposal procedure is a thorough understanding of the compound's hazards. This "waste determination" is a mandate for the waste generator under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
This compound (Molecular Formula: C₁₃H₁₉NO) is classified as a hazardous substance.[1][2] According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound presents the following hazards:
-
H315: Causes skin irritation (Skin Irrit. 2)[3]
-
H319: Causes serious eye irritation (Eye Irrit. 2A)[3]
-
H335: May cause respiratory irritation (STOT SE 3)[3]
Based on these identified hazards, This compound must be managed as a hazardous waste. It cannot be disposed of in standard laboratory trash or via sink/sewer disposal.[4][5] This classification mandates a "cradle-to-grave" management approach, meaning the waste must be tracked from the point of generation to its final, approved disposal.[6][7][8]
| Hazard Classification | GHS Code | Description | Primary Disposal Concern |
| Skin Irritation | H315 | Causes skin irritation upon contact. | Requires proper PPE during handling and disposal. Contaminated materials must be treated as hazardous waste. |
| Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. | Mandates use of safety glasses or goggles. |
| Respiratory Irritation | H335 | May irritate the respiratory tract if inhaled. | Handling should occur in a well-ventilated area or chemical fume hood. |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the moment the chemical is deemed a waste to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from incidental contact.
-
Ventilation: All handling of open containers of this compound waste should be performed inside a certified chemical fume hood.[9][10]
Step 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions.[5][11][12]
-
Select a Compatible Container:
-
Use a container made of material chemically compatible with this compound. The original product container is often the best choice.[12] If unavailable, a high-density polyethylene (HDPE) or glass container is suitable.
-
The container must be in good condition, free of leaks, and have a secure, screw-top lid.[5][12][13]
-
-
Segregate the Waste Stream:
-
Dedicate a specific waste container for this compound and chemically compatible substances (e.g., other non-halogenated organic alcohols and amines).
-
Crucially, do NOT mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[10][14] Mixing incompatible waste streams can lead to violent reactions and is a serious safety breach.[15]
-
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a strict regulatory requirement and essential for safety. As soon as the first drop of waste enters the container, it must be labeled.[12]
Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags. The label must include:
-
The words "Hazardous Waste" [4]
-
Full Chemical Name: "this compound" (no abbreviations or formulas)[16]
-
Approximate Concentration/Percentages of all components in the container.
-
Hazard Identification: Check the appropriate boxes for "Irritant" or "Toxic."
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][17]
-
Location: The SAA should be in the same room or laboratory where the waste is generated.
-
Secondary Containment: Liquid hazardous waste containers must be placed in a secondary containment bin or tray.[5][12] This is to contain any potential leaks or spills.
-
Container Closure: The waste container must be kept tightly sealed at all times, except when adding waste.[5][12][17] Using a funnel left in the container is a common but serious violation.
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[5][12] Given the nature of research labs, quantities will be far lower, but this regulatory limit is important to know.
Step 5: Arranging for Disposal
Once the waste container is full or you are finished with the process that generates this waste, you must arrange for its disposal.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department for a waste pickup. Do not attempt to dispose of the waste yourself.
-
Provide Documentation: EHS will require information from your waste label to prepare for transport and disposal by a licensed hazardous waste disposal company.[18] This company will manage the final treatment, storage, or disposal in compliance with all federal and state regulations.[19][20]
The entire process, from generation to final disposal, is governed by RCRA regulations found in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[6][21]
Part 3: Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Collect the contaminated absorbent material using non-sparking tools. Place it in a separate, sealable bag or container.
-
Label the container as "Hazardous Waste: Debris contaminated with this compound."
-
Clean the spill area thoroughly.
-
Arrange for pickup of the spill debris waste with your EHS office.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If there is a fire or medical emergency, call emergency services.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.
-
Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound - C13H19NO | CSSB00000174827 [chem-space.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (3-Benzylpiperidin-3-yl)methanol | C13H19NO | CID 19696500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mtu.edu [mtu.edu]
- 5. vumc.org [vumc.org]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. epa.gov [epa.gov]
- 8. dnr.mo.gov [dnr.mo.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. danielshealth.com [danielshealth.com]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. benchchem.com [benchchem.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. epa.gov [epa.gov]
- 18. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 19. sustainable-markets.com [sustainable-markets.com]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for (1-Benzylpiperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling, use, and disposal of (1-Benzylpiperidin-3-yl)methanol. As a Senior Application Scientist, this document is intended to synthesize technical data with practical, field-tested insights to ensure the highest standards of laboratory safety. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and excellence in your research endeavors.
Understanding the Risks: Hazard Profile of this compound
This compound and structurally similar compounds present several potential hazards that necessitate careful handling. Based on data from analogous compounds, the primary risks include:
-
Skin Irritation: Direct contact can cause skin irritation[1][2].
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes[1][2].
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation[1][2].
-
Potential for Systemic Effects: Some related piperidine derivatives are classified as harmful if swallowed and toxic upon skin contact or inhalation[3].
Given these hazards, the adoption of stringent personal protective equipment (PPE) protocols is not merely a recommendation but a critical component of safe laboratory practice.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are your first and most critical lines of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (Small Scale) | Safety glasses with side shields or chemical goggles[4][5]. | Nitrile or neoprene gloves. Inspect for tears before use[6][7]. | Standard laboratory coat. | Not generally required if performed in a well-ventilated area or chemical fume hood. |
| Chemical Synthesis and Purification (Larger Scale or Reactions at Elevated Temperatures) | Chemical goggles and a face shield[4][6]. | Chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving may be appropriate. | Chemical-resistant apron over a flame-retardant lab coat[6]. | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if the procedure is not performed in a fume hood[4][6]. |
| Spill Cleanup | Chemical goggles and a face shield[4][6]. | Heavy-duty, chemical-resistant gloves. | Full-body chemical-resistant suit or coveralls[6]. | A NIOSH-approved respirator with an organic vapor cartridge is required[6]. |
The "Why" Behind the PPE Choices
-
Eye and Face Protection: The use of chemical goggles and a face shield during larger-scale operations is crucial to protect against splashes and aerosols, which can cause severe eye damage[4][5][6].
-
Hand Protection: Nitrile gloves offer good initial protection for incidental contact. However, for prolonged handling or in situations with a higher risk of immersion, more robust gloves like butyl rubber are necessary due to their higher resistance to a broader range of chemicals. Always inspect gloves for any signs of degradation or perforation before use[6][7].
-
Body Protection: A standard lab coat is sufficient for minor tasks, but a chemical-resistant apron provides an additional barrier against spills of corrosive or toxic materials. For significant handling, a full-body suit may be required to prevent skin contact[6].
-
Respiratory Protection: While working in a fume hood is the primary method for controlling inhalation exposure, a respirator becomes essential when engineering controls are insufficient or during emergency situations like a large spill[4][6][7].
Procedural Guidance: Step-by-Step Protocols
Donning and Doffing PPE: A Self-Validating Workflow
Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your goggles and, if necessary, your face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
-
Gloves: Remove gloves using the glove-in-glove technique.
-
Face Shield/Goggles: Remove from the back of your head.
-
Lab Coat/Apron: Unfasten and roll it inside out as you remove it.
-
Respirator (if used): Remove from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water[6].
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[8][9].
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment where necessary[8].
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[6][8][9].
-
Static Discharge: Take precautionary measures against static discharges, especially when transferring large quantities.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials[8].
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal[5].
-
Decontaminate: Clean the spill area thoroughly.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[8][10].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8][9].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[8][10].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[8][10].
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical in a designated, labeled hazardous waste container.
-
Contaminated Materials: Used gloves, lab coats, and other disposable materials that have come into contact with the chemical should be placed in a sealed, labeled bag and disposed of as hazardous waste.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. (3-Benzylpiperidin-3-yl)methanol | C13H19NO | CID 19696500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. chemscene.com [chemscene.com]
- 4. isotope.com [isotope.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.es [fishersci.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
